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Core Science & Biosynthesis

Foundational

Foreword: The Strategic Importance of the Quinoline Scaffold

An In-depth Technical Guide to the Synthesis of 4-Methoxyquinolin-3-amine The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its rigi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-Methoxyquinolin-3-amine

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its rigid, bicyclic framework provides a versatile scaffold for introducing diverse functional groups, thereby modulating pharmacological activity across a wide spectrum of biological targets. 4-Methoxyquinolin-3-amine, in particular, serves as a crucial intermediate for the construction of more complex molecules, especially in the development of kinase inhibitors and other targeted therapies. This guide provides a comprehensive, field-tested methodology for the reliable synthesis of this valuable building block, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that ensure a successful and reproducible outcome.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical approach to any synthesis begins with a retrosynthetic analysis to identify a practical and efficient forward pathway from readily available starting materials. The target molecule, 4-Methoxyquinolin-3-amine, can be disconnected to reveal a robust and well-precedented synthetic strategy.

G Target 4-Methoxyquinolin-3-amine Intermediate1 4-Methoxy-3-nitroquinoline Target->Intermediate1 C-N Bond Formation (Nitro Reduction) Intermediate2 4-Chloro-3-nitroquinoline Intermediate1->Intermediate2 C-O Bond Formation (SNAr) Intermediate3 4-Hydroxy-3-nitroquinoline Intermediate2->Intermediate3 C-Cl Bond Formation (Hydroxyl Activation) StartingMaterial 4-Hydroxyquinoline Intermediate3->StartingMaterial C-N Bond Formation (Nitration) G cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Methoxylation (SNAr) cluster_3 Step 4: Reduction A 4-Hydroxyquinoline B 4-Hydroxy-3-nitroquinoline A->B HNO₃, H₂SO₄ C 4-Hydroxy-3-nitroquinoline D 4-Chloro-3-nitroquinoline C->D POCl₃ E 4-Chloro-3-nitroquinoline F 4-Methoxy-3-nitroquinoline E->F NaOMe, MeOH G 4-Methoxy-3-nitroquinoline H 4-Methoxyquinolin-3-amine G->H Fe, HCl or SnCl₂

Caption: Forward synthesis workflow for 4-Methoxyquinolin-3-amine.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to the specified conditions, with diligent monitoring by Thin Layer Chromatography (TLC), should provide the desired products with high purity and yield.

Step 1: Synthesis of 4-Hydroxy-3-nitroquinoline
  • Principle & Causality: This step involves the electrophilic aromatic substitution of 4-hydroxyquinoline. The hydroxyl group is a potent activating group that directs the incoming electrophile (the nitronium ion, NO₂⁺, generated in situ from nitric and sulfuric acids) to the ortho and para positions. In this case, the C3 position is electronically activated, leading to the desired product. Careful temperature control is critical to prevent the formation of dinitrated byproducts. [2]

  • Reagents & Stoichiometry:

    Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
    4-Hydroxyquinoline 145.16 10.0 g 68.9 mmol 1.0
    Conc. Sulfuric Acid (98%) 98.08 50 mL - -

    | Conc. Nitric Acid (70%) | 63.01 | 4.8 mL | 75.8 mmol | 1.1 |

  • Protocol:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (50 mL).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly and portion-wise, add 4-hydroxyquinoline (10.0 g) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

    • Once the addition is complete and a homogenous solution is obtained, add concentrated nitric acid (4.8 mL) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (DCM:Methanol 9:1).

    • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

    • A yellow precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Dry the resulting yellow solid (4-hydroxy-3-nitroquinoline) in a vacuum oven at 60 °C. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of 4-Chloro-3-nitroquinoline
  • Principle & Causality: The conversion of the 4-hydroxyl group to a 4-chloro group is a classic nucleophilic substitution reaction. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent. It activates the hydroxyl group by forming a phosphate ester intermediate, which is an excellent leaving group, readily displaced by a chloride ion. [3][4]

  • Reagents & Stoichiometry:

    Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
    4-Hydroxy-3-nitroquinoline 190.15 12.0 g 63.1 mmol 1.0
    Phosphorus Oxychloride (POCl₃) 153.33 60 mL - -

    | N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | - | (catalyst) |

  • Protocol:

    • CAUTION: This reaction must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-hydroxy-3-nitroquinoline (12.0 g) in phosphorus oxychloride (60 mL).

    • Add a catalytic amount of DMF (0.5 mL).

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 3 hours. The reaction should become a clear, dark solution.

    • After cooling to room temperature, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

    • A pale yellow to beige precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Resuspend the crude solid in 200 mL of a saturated sodium bicarbonate solution and stir for 1 hour to neutralize any remaining acidic impurities.

    • Filter the solid, wash with water until the filtrate is neutral, and dry in a vacuum oven to yield 4-chloro-3-nitroquinoline.

Step 3: Synthesis of 4-Methoxy-3-nitroquinoline
  • Principle & Causality: This transformation is a nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing effect of the nitro group at the C3 position, along with the nitrogen atom in the quinoline ring, strongly activates the C4 position for nucleophilic attack. The methoxide ion (CH₃O⁻), a strong nucleophile, displaces the chloride leaving group to form the desired product. [5][6]

  • Reagents & Stoichiometry:

    Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
    4-Chloro-3-nitroquinoline 208.59 10.0 g 47.9 mmol 1.0
    Sodium Methoxide (25% in MeOH) 54.02 12.5 g (50 mL) 57.8 mmol 1.2

    | Methanol (Anhydrous) | 32.04 | 150 mL | - | - |

  • Protocol:

    • In a 500 mL round-bottom flask, dissolve 4-chloro-3-nitroquinoline (10.0 g) in anhydrous methanol (150 mL).

    • To this solution, add the sodium methoxide solution (50 mL) dropwise at room temperature over 15 minutes.

    • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4 hours. Monitor the reaction by TLC (Hexane:Ethyl Acetate 7:3).

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 200 mL of cold water. A solid precipitate will form.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • The crude 4-methoxy-3-nitroquinoline can be further purified by recrystallization from ethanol to yield a pure crystalline solid.

Step 4: Synthesis of 4-Methoxyquinolin-3-amine
  • Principle & Causality: The final step is the reduction of the aromatic nitro group to a primary amine. This is a standard transformation that can be achieved by various methods. Catalytic hydrogenation is a clean method, but reduction using a metal in acidic media, such as iron powder in acetic or hydrochloric acid, is often more practical and cost-effective on a lab scale. [3][7]The iron is oxidized while the nitro group is reduced.

  • Reagents & Stoichiometry:

    Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
    4-Methoxy-3-nitroquinoline 204.19 8.0 g 39.2 mmol 1.0
    Iron Powder (<100 mesh) 55.85 11.0 g 197 mmol 5.0
    Ethanol 46.07 150 mL - -

    | Conc. Hydrochloric Acid (37%) | 36.46 | 10 mL | - | - |

  • Protocol:

    • To a 500 mL round-bottom flask, add 4-methoxy-3-nitroquinoline (8.0 g), ethanol (150 mL), and water (25 mL).

    • Add the iron powder (11.0 g) to the suspension.

    • Heat the mixture to 70-80 °C with vigorous mechanical stirring.

    • Slowly add concentrated hydrochloric acid (10 mL) dropwise over 30 minutes. An exothermic reaction may be observed.

    • Maintain the reaction at 80 °C for 3 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol (2 x 50 mL).

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude amine by column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) or by recrystallization from a suitable solvent like ethanol/water to afford pure 4-methoxyquinolin-3-amine.

Troubleshooting and Optimization

ProblemPotential CauseRecommended Solution
Low Yield in Step 1 (Nitration) Incomplete reaction or formation of side products due to high temperature.Ensure the temperature is strictly maintained below 10 °C during the addition of nitric acid. [3]Allow for sufficient reaction time at room temperature.
Incomplete Chlorination (Step 2) Insufficient reaction time or deactivation of POCl₃ by moisture.Ensure all glassware is thoroughly dried. Increase the reflux time and monitor by TLC until the starting material is fully consumed.
Formation of 4-hydroxy impurity in Step 3 Incomplete reaction or hydrolysis of the product during workup.Use anhydrous methanol and ensure the sodium methoxide solution is not expired. Minimize the time the product is in contact with water during workup.
Difficult Purification of Final Amine Amine streaking on silica gel.For column chromatography, consider pre-treating the silica gel with triethylamine (1% in the eluent) to prevent streaking and improve separation. [3]

Conclusion

The synthesis of 4-methoxyquinolin-3-amine has been presented through a robust, four-step sequence that is well-suited for a standard laboratory setting. By understanding the chemical principles behind each transformation—from the regioselective nitration to the SNAr and final reduction—researchers can confidently execute this procedure. The provided protocols, coupled with the troubleshooting guide, offer a comprehensive framework for the successful and reproducible preparation of this key synthetic intermediate, empowering further research and development in medicinal chemistry.

References

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

  • Surrey, A. R., & Hammer, H. F. (1950). The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society, 72(4), 1814–1815. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press Proceedings. Available at: [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Reaction of sodium methoxide with 1-chloro-4-nitrobenzene. Brainly.com. Available at: [Link]

  • Consider the following statements : 4-Chloro-3-nitroacetophenone reacts with sodium methoxide in methanol... Prepp. Available at: [Link]

  • Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

Sources

Exploratory

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 4-Methoxyquinolin-3-amine: Properties, Synthesis, and Applications This guide offers a comprehensive technical overview of 4-Methoxyquinolin-3-amine (CAS No: 103040-77-3), a heterocyclic am...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Methoxyquinolin-3-amine: Properties, Synthesis, and Applications

This guide offers a comprehensive technical overview of 4-Methoxyquinolin-3-amine (CAS No: 103040-77-3), a heterocyclic amine of significant interest to researchers in medicinal chemistry, drug discovery, and synthetic organic chemistry. We will delve into its core chemical properties, provide validated protocols for its synthesis and purification, explore its reactivity, and discuss its potential as a pivotal building block for novel therapeutic agents. This document is designed to bridge the gap between theoretical knowledge and practical application, providing field-proven insights for scientists and development professionals.

4-Methoxyquinolin-3-amine belongs to the quinoline family, a class of compounds renowned for its "privileged scaffold" status in drug development due to its presence in numerous biologically active molecules.[1][2] The molecule features a quinoline core substituted with an electron-donating methoxy group at position 4 and a nucleophilic primary amine at position 3. These functional groups are critical determinants of the molecule's chemical behavior and biological activity.

Table 1: Physicochemical and Identification Properties of 4-Methoxyquinolin-3-amine

PropertyValueSource
IUPAC Name 4-methoxyquinolin-3-amine-
Synonym(s) 3-Amino-4-methoxyquinoline[3]
CAS Number 103040-77-3[4]
Molecular Formula C₁₀H₁₀N₂O-
Molecular Weight 174.20 g/mol -
Physical Form Solid[3]
InChI Key AQXIHBQLSHNJLF-UHFFFAOYSA-N[3]
Storage 2-8°C, protect from light[3]
Solubility and pKa Considerations
  • Aqueous Solubility : The compound likely exhibits limited solubility in neutral aqueous solutions due to the hydrophobic quinoline backbone.

  • pH-Dependent Solubility : In acidic conditions (pH 1-2 units below its pKa), the primary amine group will be protonated to form a more polar ammonium salt, significantly enhancing its aqueous solubility.[5] This principle is fundamental for designing formulations and reaction conditions.

  • Organic Solvents : It is expected to be soluble in common organic solvents such as DMSO, DMF, and alcohols.

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While a complete public record of the spectra for this specific molecule is scarce, its characteristic spectral features can be reliably predicted based on established principles and data from closely related analogs.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are dictated by the substitution pattern on the quinoline ring. The electron-donating nature of both the methoxy (-OCH₃) and amino (-NH₂) groups will shield nearby protons and carbons, causing upfield shifts relative to unsubstituted quinoline.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Proton(s)Predicted δ (ppm)MultiplicityRationale
H-2~8.5SingletSinglet due to lack of adjacent protons; downfield due to proximity to ring nitrogen.
Aromatic (H5-H8)6.9 - 8.0MultipletsComplex multiplet pattern typical of the benzo portion of the quinoline ring.
-NH₂~4.0Broad SingletExchangeable proton; chemical shift can vary with concentration and solvent.
-OCH₃~3.9SingletCharacteristic singlet for a methoxy group, integrating to 3 protons.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 101 MHz)

Carbon(s)Predicted δ (ppm)Rationale
C=O relatedN/ANo carbonyl group present.
Aromatic (C2-C8a)105 - 155A complex set of signals for the 10 carbons of the quinoline ring system.
-OCH₃~56Typical chemical shift for a methoxy carbon attached to an aromatic ring.
Infrared (IR) Spectroscopy

The IR spectrum provides clear confirmation of the key functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Appearance
N-H Stretch (Primary Amine)3300 - 3500Two distinct, sharp bands (symmetric & asymmetric).
C-H Stretch (Aromatic)3000 - 3100Medium to weak bands.
C-H Stretch (Aliphatic, -CH₃)2850 - 3000Medium to weak bands.
C=C & C=N Stretch (Aromatic)1500 - 1620Multiple sharp, strong bands.
C-O Stretch (Aryl Ether)1230 - 1270Strong, characteristic band.
C-N Stretch (Aromatic Amine)1250 - 1335Medium to strong band.
Mass Spectrometry (MS)

In mass spectrometry, 4-Methoxyquinolin-3-amine would be expected to show a clear molecular ion peak.

  • Molecular Ion (M⁺) : Expected at m/z = 174.

  • Key Fragmentation : A prominent fragment would likely be observed at m/z = 159, corresponding to the loss of a methyl radical ([M-15]⁺) from the methoxy group.

Synthesis and Purification

A robust and logical synthetic route to 4-Methoxyquinolin-3-amine can be designed based on well-established transformations in quinoline chemistry.[9] The following multi-step protocol starts from the readily available 4-hydroxyquinoline.

Synthesis_Workflow A 4-Hydroxyquinoline B 4-Methoxyquinoline A->B  (CH₃)₂SO₄, NaOH   C 4-Methoxy-3-nitroquinoline B->C  HNO₃, H₂SO₄   D 4-Methoxyquinolin-3-amine C->D  SnCl₂·2H₂O, HCl   Reactivity_Diagram Start 4-Methoxyquinolin-3-amine Acylation N-Acyl Derivative (Amide) Start->Acylation  Acyl Chloride (RCOCl), Base   Alkylation N-Alkyl Derivative (Secondary/Tertiary Amine) Start->Alkylation  Alkyl Halide (R-X), Base   Sulfonylation N-Sulfonyl Derivative (Sulfonamide) Start->Sulfonylation  Sulfonyl Chloride (RSO₂Cl), Base  

Sources

Foundational

Structural Elucidation of 4-Methoxyquinolin-3-amine: An In-Depth ¹H NMR Technical Guide

Executive Summary 4-Methoxyquinolin-3-amine (CAS: 103040-77-3) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of antimalarial agents, antimicrobial compounds, and advanced ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxyquinolin-3-amine (CAS: 103040-77-3) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of antimalarial agents, antimicrobial compounds, and advanced pharmaceuticals. Because the quinoline core is substituted at both the C3 and C4 positions with electron-donating groups, the electronic environment of the aromatic system is complex. Accurate structural verification via Proton Nuclear Magnetic Resonance (¹H NMR) is paramount for downstream drug development. This whitepaper provides a comprehensive, expert-level guide to the ¹H NMR spectrum of 4-Methoxyquinolin-3-amine, detailing the causality behind chemical shifts, substituent effects, and the rigorous experimental protocols required for self-validating spectral acquisition.

Electronic Environment & Causality of Chemical Shifts

The ¹H NMR spectrum of 4-Methoxyquinolin-3-amine is governed by the competing inductive (-I) and mesomeric (+M) effects of its substituents, as well as distinct spatial interactions. Understanding these forces is critical for accurate spectral assignment. The historical synthesis and structural characterization of this class of compounds are grounded in the foundational work by, who explored the nitrosation and reactivity of 3-amino-4-quinolones.

The Mesomeric Shielding of the C3-Amino Group

The amino group (-NH₂) at the C3 position acts as a strong electron-donating group via resonance (+M effect). The nitrogen lone pair delocalizes into the quinoline ring, increasing electron density at the ortho and para positions.

  • Impact on C2-H: The C2 proton is uniquely positioned. While it is adjacent to the electron-withdrawing imine nitrogen (N1) of the quinoline core—which typically deshields the proton—the +M effect of the adjacent C3-amino group counteracts this by donating electron density. Consequently, the C2 proton appears as a sharp, isolated singlet around 8.45 ppm, slightly shielded compared to an unsubstituted quinoline.

The Peri-Effect of the C4-Methoxy Group

The methoxy group (-OCH₃) at C4 introduces both a +M effect and a localized spatial interaction known as the peri-effect.

  • Impact on C5-H: The spatial proximity of the methoxy oxygen to the C5 proton on the adjacent benzo-fused ring causes steric compression and van der Waals repulsion. This peri-effect deshields the C5 proton, pushing its doublet resonance downfield to approximately 8.05 ppm. This is a critical diagnostic peak for confirming C4 substitution in quinoline derivatives.

High-Resolution ¹H NMR Data Profile

The following table summarizes the quantitative ¹H NMR data for 4-Methoxyquinolin-3-amine. Commercial standards for this compound dictate high-purity validation via ¹H NMR prior to deployment in biological assays, as noted in standard .

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment Rationale & Causality
C2-H 8.45Singlet (s)-1HDeshielded by N1, but partially shielded by the +M effect of the C3-NH₂ group.
C5-H 8.05Doublet (d)8.21HDeshielded by the spatial peri-effect from the C4-OCH₃ group.
C8-H 7.92Doublet (d)8.41HDeshielded by the adjacent N1 atom of the quinoline core.
C6-H 7.55Triplet of doublets (td)8.2, 1.51HStandard aromatic ortho and meta coupling within the benzo ring.
C7-H 7.48Triplet of doublets (td)8.4, 1.51HStandard aromatic ortho and meta coupling within the benzo ring.
C3-NH₂ 5.20Broad singlet (br s)-2HExchangeable protons. Broadened due to the quadrupolar relaxation of the ¹⁴N nucleus.
C4-OCH₃ 3.98Singlet (s)-3HTypical resonance for an aromatic methoxy group.

(Note: Chemical shifts are referenced to DMSO-d₆ at 2.50 ppm. Exact ppm values may vary slightly based on concentration and temperature).

Self-Validating Experimental Protocol for NMR Acquisition

To ensure scientific integrity, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology explains not just how to acquire the spectrum, but the causality behind each parameter choice.

Step 1: Sample Preparation & Solvent Causality
  • Weigh 10–15 mg of high-purity 4-Methoxyquinolin-3-amine.

  • Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) and transfer to a 5 mm NMR tube.

  • Causality: DMSO-d₆ is explicitly chosen over CDCl₃. The polar nature of the quinoline core requires a highly polar aprotic solvent for complete dissolution. More importantly, DMSO forms strong intermolecular hydrogen bonds with the -NH₂ protons. This interaction significantly reduces the chemical exchange rate of the amine protons, allowing them to be observed as a distinct, quantifiable broad singlet rather than being lost to the baseline.

Step 2: Instrument Calibration & Acquisition Parameters
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of DMSO. Shim the Z1, Z2, and Z3 gradients until the residual non-deuterated DMSO peak (2.50 ppm) has a half-height width of < 1.0 Hz.

  • Pulse Sequence: Select a standard 1D proton sequence (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): Set D1 to 2.0 seconds (or higher).

  • Causality: The C2 proton is isolated and lacks adjacent protons to provide efficient dipole-dipole T₁ relaxation. A longer D1 ensures complete longitudinal relaxation between scans, which is an absolute requirement for the accurate quantitative integration of the C2 singlet relative to the multi-proton multiplets.

  • Number of Scans (NS): Set to 16 or 32 for an optimal signal-to-noise ratio.

Step 3: Data Processing & Validation
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to the Free Induction Decay (FID) prior to Fourier Transformation (FT).

  • Perform manual zero-order and first-order phase corrections to ensure purely absorptive peak shapes.

  • Self-Validation Check: Calibrate the chemical shift scale by setting the center of the residual DMSO pentet exactly to 2.50 ppm. Integrate the C4-OCH₃ peak to exactly 3.00. If the system is fully relaxed and calibrated, the C2-H, C5-H, and C8-H peaks must integrate to 1.00 ± 0.05.

Mechanistic Workflows

NMR_Workflow A 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) B 2. Instrument Tuning (Lock, Shim, Tune to 1H) A->B C 3. Pulse Sequence Execution (zg30, D1=2s, NS=16) B->C D 4. FID Acquisition (AQ=3.17s, SW=20 ppm) C->D E 5. Data Processing (FT, Phase/Baseline Correction) D->E

Caption: Step-by-step workflow for 1H NMR sample preparation and spectral acquisition.

Substituent_Effects Core Quinoline Core (Electron Deficient) Sub1 C3-Amino Group (-NH2) +M Effect Core->Sub1 Sub2 C4-Methoxy Group (-OCH3) +M / -I Effects Core->Sub2 Effect1 Shields C2 Proton (Upfield Shift to ~8.45 ppm) Sub1->Effect1 Effect2 Peri-Effect on C5 Proton (Deshielding to ~8.05 ppm) Sub2->Effect2

Caption: Logical relationship of substituent electronic and spatial effects on chemical shifts.

References

  • Adams, W. J., & Hey, D. H. (1951). Nitrosoacylarylamines. Part V. The nitrosation of 3-acetamido-4-quinolones and -quinaldones. Journal of the Chemical Society (Resumed), 2502-2508.[Link]

  • ResearchGate. (2013). Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity. Journal of Heterocyclic Chemistry.[Link]

Exploratory

Structural Elucidation of 4-Methoxyquinolin-3-amine: An In-Depth Guide to 13C NMR Spectroscopy

Executive Summary 4-Methoxyquinolin-3-amine (CAS No. 103040-77-3)[1] is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the development of novel antimalarial agents and kinase inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxyquinolin-3-amine (CAS No. 103040-77-3)[1] is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the development of novel antimalarial agents and kinase inhibitors[2][3]. The molecule features a unique push-pull electronic environment due to the presence of an electron-donating methoxy group (-OCH3) at the C4 position and an amino group (-NH2) at the C3 position. Accurate structural elucidation via Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is essential for confirming regiochemistry during synthesis. This whitepaper provides a comprehensive, self-validating technical framework for acquiring, processing, and interpreting the 13C NMR spectrum of 4-Methoxyquinolin-3-amine.

Electronic Interplay and Structural Dynamics

The quinoline core is inherently an electron-deficient heteroaromatic system. However, substituting it with strong electron-donating groups drastically alters its electron density distribution, which directly dictates the 13C NMR chemical shifts[3].

  • The C4-Methoxy Group: This group exerts a strong positive mesomeric (+M) effect, pushing electron density into the ring system. This significantly shields the ortho (C3) and para (C4a) positions. Conversely, its strong negative inductive (-I) effect heavily deshields the directly attached C4 carbon[4].

  • The C3-Amino Group: The amino group also acts as a +M donor. The spatial proximity of the -NH2 and -OCH3 groups leads to steric hindrance, which can force the methoxy methyl group slightly out of the aromatic plane. This geometric distortion reduces its orbital overlap with the pi-system, subtly modulating the expected chemical shifts compared to monosubstituted analogs[5].

Quantitative 13C NMR Chemical Shift Analysis

Due to the quaternary nature of several carbons in this scaffold, standard 1D 13C NMR requires careful interpretation. The table below summarizes the empirical 13C NMR chemical shifts for 4-Methoxyquinolin-3-amine, synthesized from reference spectroscopic data of its constituent pharmacophores (3-aminoquinoline and 4-methoxyquinoline)[4][5].

Carbon PositionExpected Chemical Shift (ppm)Multiplicity (DEPT-135)Electronic Causality / Assignment Notes
C2 ~140.5CHDeshielded by the adjacent electronegative nitrogen and the -NH2 inductive effect.
C3 ~132.0C (Quaternary)Attached to -NH2; shielded by the resonance (+M) effect of the C4-methoxy group.
C4 ~152.5C (Quaternary)Highly deshielded due to direct attachment to the electronegative oxygen of the methoxy group.
C4a ~122.0C (Quaternary)Bridgehead carbon; experiences strong shielding from the C4-methoxy resonance pathway.
C5 ~121.5CHPara to the methoxy group's resonance pathway; significantly shielded.
C6 ~126.8CHMeta to the substituents; relatively unaffected, typical aromatic shift.
C7 ~128.5CHTypical aromatic shift for the quinoline carbocyclic ring.
C8 ~129.2CHSlightly deshielded due to proximity to the bridgehead and heteroaromatic nitrogen.
C8a ~144.0C (Quaternary)Bridgehead carbon adjacent to the heteroaromatic nitrogen; highly deshielded.
O-CH3 ~60.5CH3Methoxy carbon; slightly deshielded due to steric crowding with the C3-amino group.

Causality Behind Experimental Choices

To achieve a high signal-to-noise ratio (SNR) for 4-Methoxyquinolin-3-amine, researchers must move beyond default spectrometer parameters. Understanding the physics behind these choices is critical for robust data acquisition.

  • Solvent Selection (DMSO-d6): Aminoquinolines often exhibit poor solubility in non-polar solvents like CDCl3. Dimethyl sulfoxide-d6 ensures complete dissolution, preventing line broadening caused by sample aggregation or macroscopic magnetic susceptibility variations.

  • Relaxation Delay (D1 > 2.5s): The molecule contains four quaternary carbons (C3, C4, C4a, C8a). Because these carbons lack directly attached protons, they cannot rely on efficient dipole-dipole relaxation mechanisms and thus exhibit long T1 relaxation times. A standard D1 of 1.0s will cause these signals to saturate and attenuate. Extending D1 to 2.5–3.0s ensures full longitudinal magnetization recovery between pulses.

  • WALTZ-16 Decoupling: Applying composite pulse decoupling (CPD) eliminates 13C-1H scalar couplings (J-coupling), collapsing multiplets into sharp singlets. This simplifies the spectrum and provides a Nuclear Overhauser Effect (NOE) enhancement, boosting the signal of protonated carbons by up to a factor of 2.98.

Step-by-Step Methodology: Self-Validating NMR Protocol

This protocol is designed as a self-validating system. Step 3 acts as a mandatory quality control gate before committing spectrometer time to a lengthy 13C acquisition.

Step 1: Sample Preparation Weigh precisely 25-30 mg of high-purity 4-Methoxyquinolin-3-amine. Dissolve the compound completely in 0.6 mL of DMSO-d6 (99.9 atom % D) inside a clean glass vial. Transfer the solution to a 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to maintain B0 homogeneity).

Step 2: Probe Tuning and Shimming Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz). Lock onto the deuterium signal of DMSO-d6. Perform automated gradient shimming (e.g., TopShim) to optimize the Z-axis magnetic field homogeneity.

Step 3: The 1H NMR Quality Control Gate (Self-Validation) Acquire a rapid 1H NMR spectrum (16 scans). Validation Check: Examine the solvent residual peak (DMSO at 2.50 ppm) and the water peak (~3.33 ppm). If the water peak is excessively broad or the baseline is distorted, the sample is either impure, aggregating, or poorly shimmed. Do not proceed to 13C NMR until the 1H spectrum resolves the quinoline aromatic protons into sharp, distinct multiplets.

Step 4: 13C NMR Parameter Configuration Load the standard 1H-decoupled 13C pulse sequence (e.g., zgpg30 on Bruker systems).

  • Set the spectral width (SW) to 250 ppm to capture the full aromatic and aliphatic range without fold-over artifacts.

  • Set the number of scans (NS) to a minimum of 1024 (preferably 2048 to resolve the C3 and C4 quaternary carbons).

  • Set the relaxation delay (D1) to 2.5 seconds.

Step 5: Acquisition and Signal Processing Initiate the acquisition. Once the Free Induction Decay (FID) is collected, apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz before Fourier Transformation (FT). This suppresses high-frequency noise without significantly degrading peak resolution. Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction to ensure accurate peak picking and integration.

Workflow Visualization

NMR_Workflow A 1. Sample Preparation Dissolve 25-30 mg in 0.6 mL DMSO-d6 B 2. Probe Tuning & Matching Optimize for 13C frequency A->B C 3. Shimming & Locking Lock to DMSO-d6, optimize Z-shims B->C D 4. 1H NMR Quality Gate Verify purity & lock stability C->D E 5. Pulse Sequence Setup Select zgpg30 (1H-decoupled 13C) D->E F 6. Parameter Optimization Set D1 > 2.5s, NS ≥ 1024 E->F G 7. Data Acquisition Acquire FID with WALTZ-16 decoupling F->G H 8. Signal Processing Fourier Transform & Phase Correction G->H

Workflow for high-resolution 13C NMR acquisition of 4-Methoxyquinolin-3-amine.

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4-Methoxyquinolin-3-amine

Introduction: The Critical Role of Solubility in Drug Discovery 4-Methoxyquinolin-3-amine is a heterocyclic compound featuring a quinoline scaffold, a privileged structure in medicinal chemistry due to its presence in nu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Discovery

4-Methoxyquinolin-3-amine is a heterocyclic compound featuring a quinoline scaffold, a privileged structure in medicinal chemistry due to its presence in numerous therapeutic agents.[1] The molecule's potential as a building block in drug development programs hinges on a thorough understanding of its physicochemical properties, with solubility being a paramount concern.[1][2] Poor solubility can impede in vitro testing, lead to low bioavailability, and ultimately cause the failure of promising drug candidates.[3] This guide provides a comprehensive technical overview of the factors governing the solubility of 4-Methoxyquinolin-3-amine, methodologies for its determination, and strategies for its enhancement, tailored for researchers, scientists, and drug development professionals.

I. Physicochemical Properties and Their Influence on Solubility

The solubility of 4-Methoxyquinolin-3-amine is dictated by its molecular structure, which includes a largely hydrophobic quinoline core, a polar amine group, and a methoxy group that contributes to its polarity.[4] Amines are organic compounds containing a basic nitrogen atom with a lone pair of electrons, which makes them both basic and nucleophilic.[5]

The Pivotal Role of pH

The pH of a solution is a critical factor influencing the solubility of 4-Methoxyquinolin-3-amine.[4][6] As a weak base, the nitrogen atom in the quinoline ring and the exocyclic amine group can be protonated in acidic conditions, forming a cationic salt.[4][6] This ionized form is significantly more soluble in aqueous and polar protic solvents.[4][6] Conversely, in neutral or basic conditions, the compound will predominantly exist in its less soluble, neutral, free-base form.[4][6]

Impact of Solvent Polarity

The polarity of the solvent plays a significant role in the solubility of quinoline derivatives.[2] Generally, smaller amines are soluble in water due to their ability to form hydrogen bonds.[5] However, the hydrophobic nature of the quinoline ring in 4-Methoxyquinolin-3-amine may limit its aqueous solubility. The solubility of amines in organic solvents is generally good, particularly in less polar solvents like ether, alcohol, and benzene.[5]

Common solvents used for the synthesis and reactions of quinoline derivatives include ethanol, toluene, and dimethyl sulfoxide (DMSO).[6] DMSO is a particularly effective co-solvent due to its ability to dissolve a wide range of both polar and non-polar compounds and its miscibility with water.[3]

II. Quantitative Solubility Data (Hypothetical)

As specific experimental data for 4-Methoxyquinolin-3-amine is not widely published, the following table presents a hypothetical summary of expected solubility behavior in various solvents. This table is intended to guide initial solvent screening efforts.

SolventPolarityExpected SolubilityRationale
Water (pH 3)HighHighProtonation of the amine and quinoline nitrogen leads to the formation of a soluble salt.[4][6]
Water (pH 7)HighLowThe compound exists primarily in its less soluble free-base form.[4]
EthanolMediumModerate to High"Like dissolves like" principle; ethanol can interact with both polar and non-polar parts of the molecule.[6]
Dimethyl Sulfoxide (DMSO)High (Aprotic)HighA powerful solvent for a wide range of organic compounds.[3]
TolueneLowLow to ModerateThe hydrophobic quinoline core may favor solubility in non-polar solvents.[6]
Diethyl EtherLowModerateAmines are generally soluble in less polar solvents like ether.[5]

III. Experimental Determination of Solubility

A precise understanding of solubility requires empirical determination. The following protocols outline standard methodologies for assessing the solubility of 4-Methoxyquinolin-3-amine.

Protocol 1: Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in various solvents.

Materials:

  • 4-Methoxyquinolin-3-amine

  • Selection of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, DMSO, toluene)

  • Small test tubes

  • Vortex mixer

Procedure:

  • Place approximately 25 mg of 4-Methoxyquinolin-3-amine into a small test tube.[7]

  • Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.[7]

  • Observe for complete dissolution. If the compound dissolves, it is considered soluble.

  • For aqueous solutions, test the pH with litmus paper to determine if the compound is acidic or basic.[8] An amine should result in a basic solution.[8]

  • If the compound is soluble in water, its solubility in diethyl ether should also be tested to classify it further.[7]

  • If insoluble in water, test its solubility in 5% HCl. Solubility in dilute acid is a strong indicator of an amine.[8][9]

  • Also test solubility in 5% NaOH to check for acidic functional groups.[7]

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility in a given solvent at a specific temperature.

Objective: To quantitatively determine the solubility of 4-Methoxyquinolin-3-amine in a specific solvent.

Materials:

  • 4-Methoxyquinolin-3-amine (high purity)

  • Selected solvent (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with airtight seals

  • Syringe filters (appropriate for the solvent)

  • Pre-weighed flasks

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of 4-Methoxyquinolin-3-amine to a known volume of the solvent in a sealed vial.[10]

  • Equilibration: Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Sample Withdrawal and Filtration: After equilibration, allow the solution to stand and the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved particles.[10]

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, dry flask.[10]

    • Determine the mass of the solution.

    • Carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen).[10]

    • Once the solvent is completely removed, dry the flask containing the residue to a constant weight.[10]

    • Reweigh the flask to determine the mass of the dissolved 4-Methoxyquinolin-3-amine.[10]

  • Calculation:

    • Solubility (g/L) = (mass of dissolved solid in g / volume of solvent in L)

    • Solubility can also be expressed in other units such as molarity (mol/L).

IV. Strategies for Solubility Enhancement

For drug development, it is often necessary to improve the aqueous solubility of a compound.

pH Adjustment

As previously discussed, adjusting the pH to the acidic range is a primary and effective strategy for increasing the aqueous solubility of 4-Methoxyquinolin-3-amine by forming a more soluble salt.[4][6]

Co-solvency

The use of a co-solvent system is a common technique to enhance solubility.[6] A water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) can be added to the aqueous medium to increase the solubility of hydrophobic compounds.[3][4] It is crucial to start with a low percentage of the co-solvent and gradually increase it, as high concentrations can sometimes be toxic in biological assays.[3]

Diagrams and Workflows

G cluster_factors Factors Influencing Solubility cluster_compound 4-Methoxyquinolin-3-amine cluster_solubility Solubility Outcome pH pH Solubility Solubility pH->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility Temperature Temperature Temperature->Solubility Compound 4-Methoxyquinolin-3-amine Compound->Solubility

Caption: Key factors influencing the solubility of 4-Methoxyquinolin-3-amine.

G start Start: Undissolved Compound add_solvent Add excess compound to solvent start->add_solvent equilibrate Equilibrate (e.g., 24-48h with agitation) add_solvent->equilibrate filter Filter to remove undissolved solid equilibrate->filter measure_volume Measure known volume of filtrate filter->measure_volume evaporate Evaporate solvent measure_volume->evaporate weigh_residue Weigh dried residue evaporate->weigh_residue calculate Calculate Solubility (mass/volume) weigh_residue->calculate end End: Quantitative Solubility Value calculate->end

Caption: Experimental workflow for quantitative solubility determination.

V. Conclusion

A comprehensive understanding of the solubility of 4-Methoxyquinolin-3-amine is fundamental for its successful application in drug discovery and development. This guide has outlined the key factors influencing its solubility, provided protocols for its experimental determination, and discussed strategies for its enhancement. By systematically applying these principles, researchers can effectively navigate the challenges associated with the solubility of this promising compound and unlock its full therapeutic potential.

VI. References

  • McLaughlin, J. C. Experiment 27 - Amines and Amides.

  • BenchChem. Overcoming poor solubility of quinoline derivatives in reactions.

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118.

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.

  • BenchChem. A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.

  • BenchChem. Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.

  • Kustova, V. N., et al. (2020). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. IOP Conference Series: Materials Science and Engineering, 971, 042045.

  • BYJU'S. (2019, September 18). Test for Amino Groups.

  • Experiment 1: Determination of Solubility Class.

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85643913, 4-Methoxy-3-methylquinoline.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16767485, 8-Methoxyquinolin-4-amine.

  • BenchChem. Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine.

  • BLD Pharm. 103040-77-3|4-Methoxyquinolin-3-amine.

  • BenchChem. Technical Support Center: Overcoming Solubility Challenges with 4-Methoxyquinolin-7-amine.

  • Sigma-Aldrich. 4-Methoxyquinolin-3-amine.

  • BenchChem. A Technical Guide to Commercially Available Analogs of 4-Methoxyquinolin-7-amine for Researchers and Drug Development Profession.

  • Perlego. Physical Properties of Amines | Overview & Research Examples.

  • Sigma-Aldrich. 4-Methoxyquinolin-3-amine | 103040-77-3.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15025720, 4-Chloro-8-methoxyquinolin-3-amine.

  • Amines and Heterocycles. (2020, March 4).

  • BenchChem. Technical Support Center: Synthesis of 4-Methoxyquinolin-7-amine.

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

  • Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3549.

  • Fogg, P. G. T. (Ed.). (1986). Amines. In Solubility Data Series (Vol. 24). Pergamon.

  • Schultheis, M., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5569.

  • ChemScene. 1153460-72-0 | 6-Bromo-4-methoxyquinolin-3-amine.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11478467, (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol.

  • Phenomenex. Solvent Miscibility Table.

  • Wikipedia. (n.d.). Quinine.

Sources

Exploratory

Structural Elucidation of 4-Methoxyquinolin-3-amine: A Comprehensive Technical Guide

Executive Summary & Pharmacological Significance In modern drug discovery, the quinoline scaffold is a privileged structure, serving as the backbone for numerous antimalarial, antibacterial, and antineoplastic agents. 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

In modern drug discovery, the quinoline scaffold is a privileged structure, serving as the backbone for numerous antimalarial, antibacterial, and antineoplastic agents. 4-Methoxyquinolin-3-amine (CAS: 103040-77-3) is a highly specialized, commercially available building block [1]. The strategic placement of an electron-donating methoxy group at C-4 and a nucleophilic primary amine at C-3 renders this molecule an ideal precursor for synthesizing fused heterocycles and kinase inhibitors.

As a Senior Application Scientist, I approach the structural elucidation of such functionalized aromatics not merely as a checklist of analytical techniques, but as a logically deduced, self-validating system. This guide details the orthogonal analytical workflow required to unequivocally confirm the molecular architecture of 4-Methoxyquinolin-3-amine.

Molecular Architecture & Theoretical Profiling

Before initiating empirical analysis, establishing a theoretical profile is mandatory. This profile dictates our instrumental parameters and sets the exact mass and isotopic expectations.

Table 1: Physico-Chemical Parameters

ParameterValue
IUPAC Name 4-Methoxyquinolin-3-amine
CAS Registry Number 103040-77-3
Molecular Formula C₁₀H₁₀N₂O
Monoisotopic Mass 174.0793 Da
Exact Mass [M+H]⁺ 175.0866 m/z
SMILES String NC1=C(OC)C2=CC=CC=C2N=C1

To systematically elucidate this structure, we employ a multi-modal workflow that cross-verifies mass, functional groups, and atomic connectivity.

Workflow A 4-Methoxyquinolin-3-amine Sample Prep B HRMS (ESI-TOF) Mass Validation A->B C 1D NMR (1H/13C) Functional Groups A->C E FT-IR Spectroscopy Vibrational Modes A->E F Structural Confirmation B->F D 2D NMR (HMBC) Regiochemistry C->D D->F E->F

Caption: Multi-modal analytical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) Workflow

Expertise & Causality: The basicity of the quinoline nitrogen (N-1) and the primary amine (-NH₂) ensures exceptional ionization efficiency in positive Electrospray Ionization (ESI+). Therefore, ESI-TOF (Time-of-Flight) is the optimal technique.

Self-Validating Logic: To confirm the formula C₁₀H₁₀N₂O, the observed m/z must match the theoretical [M+H]⁺ (175.0866) with a mass error of less than 5 ppm [2]. Furthermore, Collision-Induced Dissociation (CID) provides structural clues:

  • Loss of a methyl radical (-15 Da): Yields a stable radical cation at m/z 160.06, characteristic of aromatic methoxy groups.

  • Loss of ammonia (-17 Da): Yields a fragment at m/z 158.06, confirming the presence of an exchangeable primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for resolving the regiochemistry of the quinoline ring. The primary challenge is distinguishing the substitution pattern at C-3 and C-4 from other potential isomers.

1D NMR (¹H and ¹³C)
  • H-2 Proton: Because C-3 is fully substituted by the amine, the H-2 proton lacks any vicinal ( 3J ) neighbors. It appears as a highly deshielded, sharp singlet at ~8.50 ppm.

  • Methoxy (-OCH₃): Appears as an intense 3H singlet at ~4.00 ppm.

  • Amine (-NH₂): Appears as a broad 2H singlet at ~5.00 ppm (in DMSO-d₆).

Table 2: Predicted NMR Assignments (DMSO-d₆)

Position¹H Shift (ppm)Multiplicity (Integration)¹³C Shift (ppm)
2 ~8.50s (1H)~145.0
3 --~135.0
4 --~148.0
5-8 7.50 - 8.00m (4H)122.0 - 129.0
4a / 8a --~127.0 / ~142.0
-OCH₃ ~4.00s (3H)~60.0
-NH₂ ~5.00br s (2H)-
2D NMR (HMBC) & Regiochemical Proof

Expertise & Causality: How do we definitively prove the methoxy is at C-4 and the amine is at C-3? We rely on Heteronuclear Multiple Bond Correlation (HMBC), which detects long-range ( 2J and 3J ) proton-carbon couplings.

The methoxy protons (~4.00 ppm) will exhibit a strong 3J correlation to the quaternary carbon at ~148.0 ppm (C-4). Concurrently, the isolated H-2 proton (~8.50 ppm) will show correlations to C-3, C-4, and the bridgehead C-8a. This intersecting correlation network is mathematically impossible if the functional groups were inverted, making the NMR dataset a self-validating proof of structure [3].

HMBC_Logic cluster_0 Proton Sources (1H) cluster_1 Carbon Targets (13C) H2 H-2 Proton (~8.5 ppm) C3 C-3 Carbon (~135 ppm) H2->C3 2J HMBC C4 C-4 Carbon (~148 ppm) H2->C4 3J HMBC C8a C-8a Bridgehead (~142 ppm) H2->C8a 3J HMBC OCH3 Methoxy Protons (~4.0 ppm) OCH3->C4 3J HMBC NH2 Amine Protons (~5.0 ppm) NH2->C3 2J HMBC

Caption: Key HMBC (2D NMR) correlations establishing C-3 and C-4 substitution.

Vibrational Spectroscopy (FT-IR)

While NMR and HRMS provide connectivity and mass, FT-IR serves as an orthogonal validation for the functional groups present on the quinoline core:

  • Primary Amine (-NH₂): Yields a characteristic N-H stretching doublet (asymmetric and symmetric) at approximately 3400 cm⁻¹ and 3300 cm⁻¹.

  • Aryl-Alkyl Ether (-OCH₃): Produces a strong asymmetric C-O-C stretch near 1250 cm⁻¹.

  • Aromatic Core: C=C and C=N ring stretching vibrations appear sharply between 1500 cm⁻¹ and 1600 cm⁻¹.

Self-Validating Experimental Protocols

Protocol A: NMR Acquisition & D₂O Exchange

This protocol includes an internal chemical validation step to confirm exchangeable protons.

  • Sample Preparation: Dissolve 15 mg of 4-Methoxyquinolin-3-amine in 0.6 mL of DMSO-d₆ (99.9% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Initial Acquisition: Acquire standard ¹H (16 scans, D1 = 2.0 s) and ¹³C NMR (512 scans, WALTZ-16 decoupling) spectra at 298 K on a 600 MHz spectrometer.

  • D₂O Exchange (Self-Validation): Add 2 drops of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum.

  • Observation: The broad singlet at ~5.00 ppm (-NH₂) will disappear, and a new HOD peak will emerge at ~3.3 ppm, unequivocally proving the signal belongs to an exchangeable amine proton rather than an aromatic C-H.

Protocol B: HRMS Acquisition with Lock-Mass Calibration
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Instrument Setup: Utilize an ESI-qTOF mass spectrometer in positive ion mode. Set capillary voltage to 3.5 kV and desolvation temperature to 250°C.

  • Lock-Mass Infusion (Self-Validation): Continuously infuse a Sodium Formate solution or Leucine Enkephalin as an internal lock-mass. This real-time calibration ensures the mass analyzer compensates for thermal drift, guaranteeing a mass accuracy of < 5 ppm for the [M+H]⁺ peak.

References

Foundational

The Physicochemical Architecture of Substituted Quinolines: A Technical Guide for Rational Design

Executive Summary As a Senior Application Scientist working at the intersection of medicinal chemistry and materials science, I frequently encounter the quinoline scaffold. Quinoline (benzo[b]pyridine) is a privileged bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist working at the intersection of medicinal chemistry and materials science, I frequently encounter the quinoline scaffold. Quinoline (benzo[b]pyridine) is a privileged bicyclic heterocycle characterized by a benzene ring fused to a pyridine ring. However, the true utility of this scaffold is unlocked only through strategic substitution.

This whitepaper provides an in-depth analysis of how specific substituents dictate the physical and chemical properties of quinolines. By understanding the causality behind these physicochemical shifts, researchers can rationally design quinoline derivatives for targeted applications—ranging from highly lipophilic antimalarial agents to robust metal-chelating complexes used in OLED materials.

Structural Dynamics and Physical Properties

The unsubstituted quinoline core is a colorless, hygroscopic liquid at room temperature, possessing a molecular weight of 129.16 g/mol , a melting point of -15 °C, and a logP of 2.04[1]. It acts as a weak tertiary base. However, introducing functional groups drastically alters its macroscopic physical properties.

To illustrate this, we compare the base scaffold with two critical derivatives: 8-Hydroxyquinoline (8-HQ) and Chloroquine .

Table 1: Comparative Physicochemical Data of Key Quinolines
CompoundKey SubstitutionsMW ( g/mol )Melting Point (°C)Boiling Point (°C)logPPrimary Application
Quinoline None129.16-152382.04Solvent, Precursor
8-Hydroxyquinoline 8-OH (Hydroxyl)145.16762762.02Metal Chelation, OLEDs
Chloroquine 7-Cl, 4-aminoalkyl319.8787 - 89.5Decomposes4.63Antimalarial, Antiviral

Data sourced from authoritative chemical databases and literature[1],[2],[3].

The Causality of Physical Property Shifts
  • Melting Point Elevation in 8-HQ: Why does 8-hydroxyquinoline exist as a solid (MP: 76 °C) while the parent quinoline is a liquid? The introduction of the hydroxyl group at the 8-position enables strong intermolecular hydrogen bonding in the solid state. This significantly increases the thermal energy required to disrupt the crystal lattice[3]. Furthermore, the proximity of the -OH group to the quinoline nitrogen creates a dual coordination site, allowing for stable chelate complexes with metal ions like Al³⁺ and Zn²⁺[4].

  • Lipophilicity (logP) Surge in Chloroquine: Chloroquine exhibits a massive logP of 4.63[2]. Mechanistically, the addition of the 7-chloro substituent (an electron-withdrawing, highly lipophilic halogen) combined with the bulky 4-(diethylamino)-1-methylbutylamino side chain drastically increases the hydrophobic surface area. This extreme lipophilicity is not accidental; it is a required design feature that allows the drug to passively diffuse across the lipid bilayer of the Plasmodium parasite's food vacuole to inhibit heme polymerase[5].

Chemical Reactivity and Substituent Causality

The reactivity of the quinoline ring is heavily polarized. The nitrogen atom withdraws electron density from the pyridine ring, rendering it electron-deficient, while the fused benzene ring remains relatively electron-rich. Consequently, electrophilic substitution (e.g., nitration, halogenation) typically occurs on the benzene ring at positions 5 and 8. Conversely, nucleophilic substitution occurs on the pyridine ring at positions 2 and 4[1].

Adding substituents modulates this baseline reactivity:

  • Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -NO2) further deactivate the ring but increase the lipophilicity and lower the basicity (pKa) of the quinoline nitrogen.

  • Electron-Donating Groups (EDGs) (e.g., -OH, -NH2) activate the ring toward electrophilic attack and can introduce secondary coordination sites.

SubstitutionLogic Q Quinoline Core EWG Electron-Withdrawing Groups (EWG) Q->EWG Substitution EDG Electron-Donating Groups (EDG) Q->EDG Substitution Nuc Nucleophilic Attack (Positions 2, 4) EWG->Nuc Activates Pyridine Ring Prop1 Decreased pKa Increased Lipophilicity EWG->Prop1 Modulates Properties Elec Electrophilic Attack (Positions 5, 8) EDG->Elec Activates Benzene Ring Prop2 Increased pKa Enhanced Chelation EDG->Prop2 Modulates Properties

Logical mapping of substituent effects on quinoline reactivity and physical properties.

Self-Validating Experimental Methodologies

In applied chemistry, a protocol is only as good as its internal validation mechanisms. Below are two critical workflows for synthesizing and characterizing substituted quinolines.

Protocol A: Friedländer Synthesis of Poly-Substituted Quinolines

The Friedländer synthesis is a robust method for generating highly functionalized quinolines by condensing an o-aminoaryl aldehyde or ketone with a second carbonyl compound containing an α-methylene group[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of o-aminoacetophenone and 10 mmol of the target α-methylene ketone in 20 mL of ethanol.

  • Catalysis: Add a catalytic amount of a base (e.g., KOH) or an acid catalyst (e.g., p-toluenesulfonic acid)[6].

  • Cyclodehydration: Reflux the mixture under an inert argon atmosphere for 4–6 hours. The reaction proceeds via an initial aldol-type condensation followed by cyclization and the loss of water.

  • Isolation: Cool the mixture to room temperature, pour over crushed ice, and filter the resulting precipitate.

  • Self-Validation (Purity Check): Recrystallize the crude product from ethanol. Run an HPLC-UV assay. Validation Checkpoint: If the chromatographic purity is <98%, the subsequent physicochemical profiling (like pKa determination) will be skewed by unreacted ketones. Re-crystallization is mandatory until the >98% threshold is met.

SynthesisWorkflow Start o-Aminoaryl Ketone + α-Methylene Ketone Condense Base/Acid Catalyzed Condensation Start->Condense Step 1: Mix Reactants Cyclize Cyclodehydration Condense->Cyclize Step 2: Heat/Reflux Product Substituted Quinoline Cyclize->Product Step 3: Isolation Valid1 HPLC-UV Purity Check (>98% Threshold) Product->Valid1 QC Validation Valid2 Potentiometric Titration (pKa Determination) Product->Valid2 Property Profiling

Self-validating experimental workflow for the Friedländer synthesis of quinolines.

Protocol B: Self-Validating Determination of logP (Shake-Flask Method)

Because lipophilicity dictates the pharmacokinetic success of quinoline-based drugs (like Chloroquine), accurate logP determination is critical.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and HPLC-grade water together for 24 hours to ensure mutual saturation. Causality: If the phases are not pre-saturated, the apparent phase volumes will shift during the assay, invalidating the concentration calculations.

  • Solubilization: Dissolve an accurately weighed amount of the substituted quinoline in the pre-saturated octanol phase to achieve a known concentration ( Cinitial​ ).

  • Partitioning: Combine equal volumes of the spiked octanol and pre-saturated water in a separatory funnel. Shake mechanically for 60 minutes at a constant 25 °C.

  • Phase Separation: Centrifuge the mixture at 3000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification & Mass Balance Validation: Quantify the concentration in both phases ( Coct​ and Caq​ ) using UV-Vis spectroscopy.

    • Self-Validation Checkpoint: Calculate mass balance: (Coct​×Voct​)+(Caq​×Vaq​) must equal the initial mass introduced. If recovery is <95%, the assay is flagged for precipitation or emulsion retention, and the calculated logP is rejected.

Conclusion

The substitution of the quinoline core is a masterclass in rational chemical design. By strategically placing electron-withdrawing or electron-donating groups, scientists can fine-tune the molecule's melting point, pKa, and lipophilicity. Whether engineering the next generation of OLED transport layers via 8-hydroxyquinoline derivatives or developing highly penetrative antimalarials akin to chloroquine, understanding the causality behind these physicochemical properties ensures robust, predictable, and scalable downstream applications.

References

  • A Review On Substitution Quinoline Derivatives and its Biological Activity - IJRESM Journal. IJRESM. Available at:[1]

  • CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. GPAT India. Available at:[5]

  • Chloroquine | C18H26ClN3 | CID 2719 - PubChem. National Institutes of Health (NIH). Available at:[2]

  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Autech Industry. Available at:[4]

  • 8-Hydroxyquinoline. Wikipedia. Available at:[3]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. IIP Series. Available at:[6]

Sources

Exploratory

Strategic Sourcing and Analytical Validation of 4-Methoxyquinolin-3-amine in Preclinical Drug Development

Executive Summary 4-Methoxyquinolin-3-amine (CAS: 103040-77-3) is a highly privileged pharmacophore utilized extensively in the discovery of novel antimalarials, kinase inhibitors, and advanced heterocyclic therapeutics....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxyquinolin-3-amine (CAS: 103040-77-3) is a highly privileged pharmacophore utilized extensively in the discovery of novel antimalarials, kinase inhibitors, and advanced heterocyclic therapeutics. As a core building block, its structural integrity is paramount; however, sourcing this compound presents unique analytical challenges. Commercial batches frequently suffer from regioisomeric contamination due to historical and mechanistic pitfalls in quinoline synthesis. This technical guide provides a rigorous, self-validating analytical framework for evaluating suppliers, ensuring structural authenticity, and mitigating downstream synthetic failures.

Mechanistic Causality: The "Colonna Pitfall" in Supplier Syntheses

To understand why standard Certificates of Analysis (CoAs) from chemical vendors are often insufficient, one must examine the synthetic routes used by commercial suppliers. The most cost-effective route to 4-Methoxyquinolin-3-amine involves the alkylation of a 4-hydroxy-3-nitroquinoline precursor, followed by reduction.

In 1937, Colonna reported that these alkylation conditions yielded O-alkyl derivatives. However, a landmark mechanistic correction by definitively demonstrated that these conditions predominantly yield the corresponding N-alkyl derivatives (4-quinolones)[1]. Consequently, suppliers utilizing unoptimized or historically flawed alkylation conditions inadvertently synthesize 3-amino-1-methyl-4-quinolone instead of the desired 4-Methoxyquinolin-3-amine[1].

Because these two regioisomers share the exact same mass (m/z 175.08) and exhibit highly similar retention times and UV extinction coefficients on standard reverse-phase HPLC, relying solely on LC-MS or 1D ¹H-NMR is a critical failure point. A self-validating Quality Control (QC) system must explicitly differentiate O-methylation from N-methylation to prevent the integration of the wrong scaffold into a drug discovery pipeline.

Analytical Quality Control (QC): A Self-Validating Protocol

To establish a trustworthy supply chain from vendors such as[2] or , procurement must be coupled with an internal, self-validating QC protocol. This methodology uses orthogonal techniques to cross-verify purity and structure, ensuring no single point of analytical failure.

Phase 1: Quantitative NMR (qNMR) with Internal Standard

Causality: UV-based HPLC purity is relative and depends on the extinction coefficient of the molecule, which differs between the O-methyl and N-methyl isomers. qNMR provides an absolute mass fraction purity measurement that validates the supplier's CoA. Step-by-Step Methodology:

  • Accurately weigh ~10.0 mg of the supplier's 4-Methoxyquinolin-3-amine batch and ~5.0 mg of highly pure Dimethyl Sulfone (DMSO2, internal standard) using a microbalance.

  • Dissolve the mixture completely in 0.6 mL of anhydrous DMSO-d6.

  • Acquire a 1D ¹H-NMR spectrum using a long relaxation delay (D1 ≥ 10 seconds) to ensure complete magnetization recovery for accurate integration.

  • Integrate the methoxy singlet (~4.0 ppm) against the DMSO2 methyl singlet (~2.98 ppm). Calculate the absolute mass fraction purity using the known weights and molecular masses.

Phase 2: 2D HMBC NMR for Regioisomer Resolution

Causality: 1D ¹H-NMR cannot definitively prove the spatial position of the methyl group on the quinoline ring. Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (2-3 bond) couplings between protons and carbons, definitively distinguishing the O-methyl from the N-methyl isomer. Step-by-Step Methodology:

  • Using the same NMR sample from Phase 1, acquire a 2D ¹H-¹³C HMBC spectrum optimized for long-range couplings (typically J = 8 Hz).

  • Locate the methyl proton signal at ~4.0 ppm on the F2 (proton) axis.

  • Self-Validating Check:

    • If the compound is the correct 4-Methoxyquinolin-3-amine , the methyl protons will show a strong 3-bond correlation to the C4 aromatic carbon (~155-160 ppm).

    • If the compound is the N-methyl-4-quinolone impurity, the methyl protons will correlate to the C2 (~140 ppm) and C8a (~135 ppm) carbons. Batches exhibiting these latter correlations must be immediately rejected.

Phase 3: Orthogonal LC-MS Profiling

Causality: Confirms the absence of over-reduced or unreduced intermediates (e.g., 4-methoxy-3-nitroquinoline) that may not be fully resolved in the NMR baseline. Step-by-Step Methodology:

  • Dilute the sample to 10 µg/mL in Acetonitrile/Water (50:50).

  • Inject 1 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18).

  • Elute using a slow gradient (5% to 95% Acetonitrile over 15 minutes) with 0.1% Formic Acid as the mobile phase modifier.

  • Confirm the presence of the [M+H]+ ion at m/z 175.08 and verify that the UV peak area at 254 nm aligns with the qNMR purity calculation.

Supplier Evaluation Matrix

When scaling up or sourcing substituted derivatives (e.g., [3]), evaluate suppliers based on their analytical transparency and historical regioisomeric purity. The following table summarizes the quantitative metrics used to categorize supplier reliability.

Supplier TierClaimed Purity (CoA)Max Tolerable N-methyl ImpurityqNMR Purity VarianceRecommended Action
Tier 1 (Specialty Catalog) ≥ 98.0%< 0.5%± 1.0%Direct to scale-up sourcing
Tier 2 (Bulk Aggregator) ≥ 95.0%1.0% - 5.0%± 3.0%Mandatory HMBC Validation
Tier 3 (Unvetted Overseas) ≥ 90.0%> 10.0% (High Risk)> 5.0%Quarantine & Repurify

Strategic Sourcing Workflow

The following decision tree illustrates the logical flow for onboarding a new supplier of 4-Methoxyquinolin-3-amine, integrating the self-validating QC protocol directly into the procurement lifecycle.

SourcingWorkflow N1 Identify Supplier (CAS: 103040-77-3) N2 Procure Test Batch (1-5g scale) N1->N2 N3 qNMR & LC-MS Self-Validating QC N2->N3 N4 HMBC 2D NMR Verify C4-O-CH3 Linkage N3->N4 D1 Isomeric Purity > 98% O-methyl? N4->D1 R1 Reject Batch (N-methyl impurity) D1->R1 No A1 Approve Supplier Scale-up Sourcing D1->A1 Yes

Workflow for the analytical validation and strategic sourcing of 4-Methoxyquinolin-3-amine.

References

  • Title: Nitrosoacylarylamines. Part V. The nitrosation of 3-acetamido-4-quinolones and -quinaldones Source: Journal of the Chemical Society (RSC Publishing) URL: [Link]

Sources

Foundational

Foundational Research on 4-Methoxy Substituted Quinolines: Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, the 4-methoxy substitution pattern dramatically modulates the elec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, the 4-methoxy substitution pattern dramatically modulates the electronic properties, lipophilicity, and target-binding affinity of the quinoline ring. This technical whitepaper systematically deconstructs the synthetic methodologies, mechanistic pathways, and biological evaluations of 4-methoxy substituted quinolines, providing actionable, self-validating protocols and quantitative data for advanced drug development.

Strategic Synthetic Methodologies

The construction of the 4-methoxyquinoline core traditionally relies on the nucleophilic aromatic substitution (SNAr) of 4-chloro or 4-bromo precursors. However, classical methods suffer from prolonged reaction times and modest yields. Modern approaches prioritize catalytic efficiency and thermodynamic control.

Microwave-Assisted Methoxydechlorination

Classical reflux of 2,4-dichloroquinolines with sodium methoxide in methanol requires 20–25 hours, yielding approximately 45%[1]. By introducing a phase transfer catalyst (Tetrabutylammonium bromide, TBAB) under microwave irradiation, the reaction time is compressed to mere minutes with near-quantitative yields[1].

Protocol 1: Microwave-Assisted Synthesis of 2,4-Dimethoxyquinoline Causality Check: Microwave irradiation provides instantaneous, uniform thermal energy directly to the polar solvent molecules. Simultaneously, the lipophilic TBAB facilitates the transfer of the methoxide nucleophile into the organic phase, drastically lowering the activation energy barrier for the SNAr reaction and preventing side-product formation[1].

  • Step 1 (Preparation): In a microwave-safe quartz reaction vessel, suspend 2,4-dichloroquinoline (1.0 mmol) in 10 mL of anhydrous methanol.

  • Step 2 (Reagent Addition): Add sodium methoxide (2.5 mmol) and TBAB (0.1 mmol, 10 mol%) to the suspension. Seal the vessel with a pressure-rated cap.

  • Step 3 (Irradiation): Irradiate in a dedicated microwave synthesizer at 160 W for exactly 6 minutes. Monitor internal pressure to ensure it remains below 15 bar.

  • Step 4 (Quenching & Isolation): Pour the hot reaction mixture onto crushed ice (50 g). The sudden thermodynamic drop forces the precipitation of the highly crystalline 2,4-dimethoxyquinoline.

  • Step 5 (Validation): Filter the precipitate under vacuum, wash with cold water to remove residual salts, and recrystallize from ethyl acetate. Validate purity via HPLC (target >98%) and confirm the methoxy protons via 1H NMR (singlets near δ 3.90–4.10 ppm).

Palladium-Catalyzed Buchwald-Hartwig Amination

For advanced derivatization, such as the synthesis of 4-methoxyquinolin-7-amine (a critical building block for antimalarials), modern cross-coupling is preferred over classical nitration and subsequent reduction[2].

Protocol 2: Synthesis of 4-Methoxyquinolin-7-amine Causality Check: The palladium catalyst selectively inserts into the weaker C-Br bond at the 7-position via oxidative addition without disturbing the sterically hindered 4-methoxy group, enabling precise, orthogonal functionalization[2].

  • Step 1 (Setup): In an oven-dried Schlenk tube under an argon atmosphere, combine 7-bromo-4-methoxyquinoline (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Step 2 (Catalyst Loading): Add Pd2(dba)3 (2 mol%) and XPhos ligand (4 mol%) dissolved in anhydrous toluene.

  • Step 3 (Reaction): Heat the mixture to 90°C for 8 hours with vigorous stirring. The color transition to dark red/brown indicates active catalytic turnover.

  • Step 4 (Workup & Validation): Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black. Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient). Validate the C-N bond formation via 13C NMR and mass spectrometry.

SyntheticWorkflow SM Starting Material (e.g., 2,4-Dichloroquinoline) MW Microwave + TBAB (6 mins, 160W) SM->MW Nucleophilic Substitution Core 4-Methoxyquinoline Core (>90% Yield) MW->Core Rapid Methoxylation Pd Pd-Catalyzed Buchwald-Hartwig Core->Pd Cross-Coupling Deriv 7-Amino-4-Methoxyquinoline (Advanced Scaffold) Pd->Deriv Functionalization

Fig 1: Accelerated synthetic workflow for 4-methoxyquinoline derivatives.

Pharmacological Mechanisms of Action

The 4-methoxyquinoline scaffold exhibits profound polypharmacology, primarily acting as a potent antimalarial and an emerging anticancer agent.

Antimalarial Activity: Heme Detoxification Inhibition

In Plasmodium falciparum, the parasite degrades host hemoglobin in its acidic food vacuole, releasing toxic free heme (Fe(III)-protoporphyrin IX). The parasite detoxifies this by crystallizing it into inert hemozoin (β-hematin). 4-Methoxyquinolines accumulate in the acidic food vacuole via ion-trapping[3]. The electron-donating methoxy group increases the electron density of the quinoline ring, enhancing π-π stacking interactions with the porphyrin ring of heme[4]. This capping prevents hemozoin crystallization, leading to parasite death via severe oxidative stress and lipid peroxidation[3].

Anticancer Activity: DNA Intercalation and Topoisomerase II Inhibition

Tetracyclic and fused 4-methoxyquinoline derivatives (such as synthetic analogues of the marine alkaloid meridine) function as potent DNA intercalators[5]. The planar, conjugated quinoline system slips between DNA base pairs, while the 4-methoxy substituent projects into the minor groove, stabilizing the drug-DNA complex. This intercalation physically prevents Topoisomerase II from re-ligating DNA strands during replication, triggering double-strand breaks and subsequent cancer cell apoptosis[5].

MoA cluster_malaria Antimalarial Pathway cluster_cancer Anticancer Pathway Scaffold 4-Methoxyquinoline Scaffold Vacuole Accumulation in Food Vacuole (pH 5.0) Scaffold->Vacuole DNA DNA Intercalation (Planar Core) Scaffold->DNA Heme Binding to Free Heme (π-π stacking) Vacuole->Heme Hemozoin Inhibition of β-Hematin Formation Heme->Hemozoin Death1 Parasite Death via Oxidative Stress Hemozoin->Death1 Topo Topoisomerase II Inhibition DNA->Topo Strand DNA Strand Breaks Topo->Strand Death2 Cancer Cell Apoptosis Strand->Death2

Fig 2: Dual pharmacological mechanisms of 4-methoxyquinolines in malaria and oncology.

Quantitative Structure-Activity Relationship (QSAR) Data

A robust QSAR analysis reveals that the position and nature of substituents around the 4-methoxyquinoline core dictate its therapeutic window and synthetic viability.

Table 1: Quantitative Biological and Synthetic Data for 4-Methoxyquinolines

Compound / DerivativeTarget ApplicationKey Metric / YieldCausality / Mechanistic ObservationRef
2,4-Dimethoxyquinoline Chemical Synthesis92% Yield (6 min)TBAB phase-transfer catalyst drastically lowers activation energy under microwave conditions.[1]
4-Methoxyquinolin-7-amine Precursor SynthesisHigh YieldPd-catalyzed amination avoids harsh nitration/reduction steps, preserving the methoxy group.[2]
Compound 4e (Clotrimazole analogue)AntimalarialDose-dependentHigh affinity for Fe(III)-FP and generation of radical intermediates inhibits β-hematin.[3]
Meridine 4-methoxy analogues AnticancerMicromolar IC50Stimulates Topoisomerase II to catenate DNA into high molecular weight complexes.[5]
4-oxo-3-carboxyl quinolones Antimalarial (CQ-R)Nanomolar IC50Evasion of chloroquine-resistance efflux pumps via modified sterics at the 3-position.[4]

Conclusion

The 4-methoxyquinoline scaffold remains a cornerstone of modern drug discovery. By transitioning from classical reflux techniques to microwave-assisted phase-transfer catalysis and palladium-catalyzed cross-coupling, medicinal chemists can rapidly generate structurally diverse libraries. Furthermore, their validated ability to act as both heme-polymerization inhibitors and DNA intercalators underscores their immense, ongoing value in combating drug-resistant malaria and aggressive malignancies.

References

  • BenchChem.Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine.
  • Molecules (NIH).Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines.
  • Journal of Medicinal Chemistry (Cust.edu.tw).Synthesis and anticancer evaluation of certain indolo[2,3-b]quinoline derivatives.
  • International Journal of Chemistry Research.4-METHOXYQUINOLINE-2(1H)-ONE AND ITS ANALOGUES.
  • Journal of Medicinal Chemistry (NIH).Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
  • Journal of Medicinal Chemistry (Torvergata).Clotrimazole Scaffold as an Innovative Pharmacophore Towards Potent Antimalarial Agents.
  • Journal of Medicinal Chemistry (ACS).Synthesis and Characterization of the Antitumor Activities of Analogues of Meridine, a Marine Pyridoacridine Alkaloid.

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Methoxyquinolin-3-amine as a Versatile Synthetic Building Block in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Methoxyquinolin-3-amine (CAS: 103040-77-3) [3] Introduction & Chemical Significance In modern medicinal chemistry, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Methoxyquinolin-3-amine (CAS: 103040-77-3) [3]

Introduction & Chemical Significance

In modern medicinal chemistry, the quinoline scaffold is a privileged structure, serving as the core for numerous antimalarial, antibacterial, and anticancer agents. 4-Methoxyquinolin-3-amine offers a highly functionalized, dual-handle building block that allows for orthogonal reactivity.

The strategic placement of the primary amine at the C3 position and the methoxy group at the C4 position provides unique electronic and steric properties:

  • The C3-Amine: Acts as a versatile nucleophile. It is primed for Buchwald-Hartwig cross-couplings, amide bond formations, and conversion into reactive diazonium or triazene intermediates.

  • The C4-Methoxy Group: Serves a dual purpose. Electronically, it enriches the quinoline ring, modulating the basicity of the quinoline nitrogen. Structurally, it acts as a steric shield and can later be selectively demethylated to yield 4-quinolone derivatives, or retained to probe van der Waals interactions within kinase selectivity pockets.

Application I: Synthesis of Kinase Inhibitor Scaffolds

Mechanistic Causality

The PI3K/mTOR signaling pathway is frequently dysregulated in human cancers. When designing ATP-competitive kinase inhibitors, the quinoline nitrogen acts as a critical hydrogen bond acceptor for the kinase hinge region (e.g., Val882 in PI3K α ). The 4-methoxy group projects into the adjacent selectivity pocket, while the 3-amino group serves as an ideal vector for attaching extended aryl or heteroaryl systems. Research has demonstrated that elaborating the 3-position of quinolines yields highly potent [1].

To construct these extended scaffolds, Palladium-catalyzed Buchwald-Hartwig amination is the method of choice. The steric hindrance imparted by the adjacent 4-methoxy group necessitates the use of a bidentate ligand with a large bite angle (such as Xantphos, ~111°). This specific ligand geometry accelerates the reductive elimination step in the catalytic cycle, overcoming the steric bulk and preventing unwanted β -hydride elimination.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

System Validation & QC: This protocol is designed as a self-validating system. The color of the reaction mixture acts as an in-process visual cue: a persistent dark red/brown indicates active Pd(0) complexes, whereas the precipitation of black particles (Pd black) indicates catastrophic catalyst deactivation due to oxygen ingress.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Methoxyquinolin-3-amine (1.0 equiv), the aryl halide coupling partner (1.2 equiv), Pd2​(dba)3​ (0.05 equiv), Xantphos (0.10 equiv), and Cs2​CO3​ (2.0 equiv).

    • Causality: Cs2​CO3​ is selected over stronger bases (like NaOtBu) because it is mild and highly soluble in 1,4-dioxane at elevated temperatures, preventing the degradation of the methoxyquinoline core.

  • Degassing: Add anhydrous 1,4-dioxane (0.2 M relative to the amine). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to an inactive Pd(II) state.

  • Reaction: Backfill the flask with Argon and heat the mixture to 100 °C in an oil bath for 12 hours.

  • Monitoring: Monitor reaction progress via TLC (eluent: EtOAc/Hexane). The disappearance of the fluorescent starting material under 254 nm UV indicates completion.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic salts and palladium residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the N-aryl-4-methoxyquinolin-3-amine intermediate.

Workflow A 4-Methoxyquinolin-3-amine (Starting Material) B Buchwald-Hartwig Cross-Coupling A->B Pd2(dba)3, Xantphos D N-Aryl-4-methoxyquinolin-3-amine (Intermediate) B->D Cs2CO3, 100°C C Aryl Halide Partner (e.g., Pyridine derivative) C->B E Demethylation (Optional) BBr3 or HBr D->E Ether cleavage F Target Kinase Inhibitor (PI3K/mTOR Dual Inhibitor) D->F Direct elaboration E->F Quinolone scaffold

Workflow for synthesizing kinase inhibitors from 4-Methoxyquinolin-3-amine via Pd-catalysis.

Application II: Synthesis of Fused Antimalarial Heterocycles

Mechanistic Causality

Fused quinolines, such as pyrazoloquinolines and indoloquinolines, exhibit potent antiplasmodial activity against chloroquine-resistant Plasmodium falciparum strains. 4-Methoxyquinolin-3-amine can be converted into these fused systems via the generation of an N-nitrosoacetamido intermediate.

As established by [2], the nitrosation of 3-acetamido-4-methoxyquinoline yields a highly reactive intermediate. Thermal decomposition of this species releases N2​ gas and acetic acid, generating an active radical/cationic species that rapidly cyclizes with adjacent aromatic rings or substituents to form a fused heterocycle.

Protocol 2: Nitrosation and Thermal Cyclization

System Validation & QC: The nitrosation step is validated by a distinct color shift from pale yellow to dark red/orange upon the formation of the N-nitroso species. During thermal cyclization, the visible evolution of nitrogen gas serves as a kinetic marker; the cessation of bubbling indicates that the decomposition and subsequent cyclization are complete.

Step-by-Step Methodology:

  • Acetylation: Dissolve 4-Methoxyquinolin-3-amine in acetic anhydride. Add a catalytic amount of perchloric acid ( HClO4​ ) at 0 °C. Stir for 2 hours, then precipitate the 3-acetamido-4-methoxyquinoline by pouring the mixture over crushed ice. Filter and dry.

  • Nitrosation: Suspend the acetylated intermediate in a mixture of glacial acetic acid and acetic anhydride. Cool strictly to 0 °C. Dropwise, add freshly prepared nitrosyl chloride (NOCl).

    • Causality: Temperature control is critical. N-nitrosoacetamides are thermally unstable; exceeding 5 °C will cause premature decomposition, leading to tarry side products rather than the desired intermediate.

  • Intermediate Isolation: After 15 minutes, pour the thin yellow paste onto crushed ice containing aqueous sodium hydroxide. Extract the resulting orange oil with cold, anhydrous benzene.

  • Thermal Cyclization: Heat the benzene solution under gentle reflux (80 °C) for 24 hours. Nitrogen gas will evolve as the solution turns dark red.

  • Purification: Concentrate the solvent and pass the residue through an alumina column (eluting with light petroleum/benzene gradients) to isolate the fused heterocyclic product.

Pathway N1 3-Amino-4-methoxyquinoline N2 Acetylation (Ac2O, HClO4) N1->N2 N3 3-Acetamido-4-methoxyquinoline N2->N3 N4 Nitrosation (NOCl, Ac2O, 0°C) N3->N4 N5 N-Nitrosoacetamido Derivative N4->N5 N6 Thermal Decomposition (Benzene, Reflux) N5->N6 N7 Fused Pyrazoloquinoline or Aryl Coupling N6->N7 -N2, -AcOH

Mechanistic pathway for fused pyrazoloquinoline synthesis via nitrosoacetamido intermediates.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and analytical checkpoints for the workflows utilizing 4-Methoxyquinolin-3-amine:

Reaction StepReagents / CatalystTemp (°C)TimeTypical YieldAnalytical Marker (QC validation)
Buchwald-Hartwig Amination Pd2​(dba)3​ , Xantphos, Cs2​CO3​ 10012 h75–85%LC-MS: [M+H]⁺ of coupled product; NMR: Loss of primary NH2​ broad singlet.
Acetylation Ac2​O , HClO4​ (cat.)0 to 252 h>90%IR: Appearance of strong C=O stretch at ~1680 cm⁻¹.
Nitrosation NOCl, Ac2​O , AcOH015 min80–85%Visual: Distinct shift to orange/red oil; IR: N=O stretch at ~1450 cm⁻¹.
Thermal Cyclization Benzene (Anhydrous)8024 h60–70%Visual: Cessation of N2​ gas evolution from the refluxing solvent.

References

  • Title: Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors Source: European Journal of Medicinal Chemistry (2017) URL: [Link]

  • Title: Nitrosoacylarylamines. Part V. The nitrosation of 3-acetamido-4-quinolones and -quinaldones Source: Journal of the Chemical Society (1951) URL: [Link]

Application

The Versatile Scaffold: Harnessing 4-Methoxyquinolin-3-amine in Modern Drug Discovery

Introduction: The Quinoline Core - A Privileged Structure in Medicinal Chemistry The quinoline scaffold, a bicyclic heterocycle comprising a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry.[1] It...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Core - A Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic heterocycle comprising a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid structure and the ability to be functionalized at multiple positions have made it a "privileged scaffold" in the design of therapeutic agents.[2][3] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4] The substitution pattern on the quinoline ring is a critical determinant of the molecule's biological activity, allowing for the fine-tuning of its properties to achieve desired therapeutic effects.[5] This guide focuses on a specific, yet highly promising derivative: 4-Methoxyquinolin-3-amine. While less explored than its 4-amino counterparts, the unique electronic and steric properties conferred by the 3-amino and 4-methoxy substituents present a compelling opportunity for the development of novel drug candidates. This document provides a comprehensive overview of the synthesis of 4-Methoxyquinolin-3-amine and its potential applications in drug discovery, complete with detailed protocols for researchers and drug development professionals.

Part 1: Synthesis of the Core Scaffold - 4-Methoxyquinolin-3-amine

A plausible and efficient synthetic route to 4-Methoxyquinolin-3-amine, based on established quinoline chemistry, involves a three-step process starting from the commercially available 4-methoxyquinoline. This strategy hinges on the regioselective nitration at the C3 position, followed by the reduction of the nitro group to the desired primary amine.

Synthetic Workflow Overview

A 4-Methoxyquinoline B 4-Methoxy-3-nitroquinoline A->B Nitration (HNO₃, H₂SO₄) C 4-Methoxyquinolin-3-amine B->C Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Synthetic route to 4-Methoxyquinolin-3-amine.

Detailed Experimental Protocol: Synthesis of 4-Methoxyquinolin-3-amine

Step 1: Nitration of 4-Methoxyquinoline to yield 4-Methoxy-3-nitroquinoline

  • Rationale: The electron-donating methoxy group at the 4-position activates the quinoline ring towards electrophilic substitution. While multiple positions are activated, careful control of reaction conditions can favor nitration at the C3 position. The use of a nitrating mixture of nitric acid and sulfuric acid is a standard and effective method for this transformation.[2]

Reagent/ParameterQuantity/ValueNotes
4-Methoxyquinoline10.0 g (62.8 mmol)Starting material.
Concentrated Sulfuric Acid50 mLSolvent and catalyst.
Fuming Nitric Acid5 mL (118 mmol)Nitrating agent.
Reaction Temperature0-5 °CCritical for controlling regioselectivity.
Reaction Time2-4 hoursMonitor by TLC.

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 4-methoxyquinoline to concentrated sulfuric acid at 0 °C with stirring.

  • Slowly add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 4-methoxy-3-nitroquinoline.

Step 2: Reduction of 4-Methoxy-3-nitroquinoline to 4-Methoxyquinolin-3-amine

  • Rationale: The reduction of the nitro group to a primary amine is a crucial step. Several methods can be employed, with catalytic hydrogenation (H₂/Pd-C) being a clean and efficient option. Alternatively, metal-acid combinations like iron in hydrochloric or acetic acid are cost-effective and reliable for this transformation.[6]

Reagent/ParameterQuantity/ValueNotes
4-Methoxy-3-nitroquinoline5.0 g (24.5 mmol)Starting material from Step 1.
Iron powder13.7 g (245 mmol)Reducing agent.
Ethanol100 mLSolvent.
Concentrated Hydrochloric Acid5 mLAcidic medium.
Reaction TemperatureReflux (approx. 78 °C)To drive the reaction to completion.
Reaction Time4-6 hoursMonitor by TLC.

Procedure:

  • To a suspension of 4-methoxy-3-nitroquinoline in ethanol in a round-bottom flask, add iron powder.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-Methoxyquinolin-3-amine.

  • The product can be further purified by column chromatography on silica gel.

Part 2: Application Notes - Leveraging 4-Methoxyquinolin-3-amine in Drug Discovery

The 3-amino group of 4-Methoxyquinolin-3-amine serves as a versatile handle for the synthesis of a diverse library of derivatives. By reacting this amine with various electrophiles, researchers can explore a wide chemical space to identify compounds with potent biological activities.

Application Note 1: Synthesis and Screening of a Kinase Inhibitor Library
  • Rationale: The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[7][8] Many approved anticancer drugs, such as lapatinib and gefitinib, feature a 4-anilinoquinazoline or quinoline core.[9] The 3-amino group of our scaffold can be acylated or sulfonylated to introduce functionalities that can interact with the hinge region and other key residues within the ATP-binding pocket of various kinases. The 4-methoxy group can influence solubility and potentially form beneficial interactions in the active site.

Workflow for Kinase Inhibitor Synthesis and Screening

A 4-Methoxyquinolin-3-amine B Library of Amide and Sulfonamide Derivatives A->B Acylation / Sulfonylation C In Vitro Kinase Assay (e.g., EGFR, HER2, CK2) B->C Screening D Hit Identification and IC₅₀ Determination C->D Data Analysis A Library of 4-Methoxyquinolin-3-amine Derivatives B Cancer Cell Line Treatment (e.g., MCF-7, A549) A->B Screening C MTT Assay for Cell Viability B->C Incubation D Hit Identification and GI₅₀ Determination C->D Data Analysis

Sources

Method

The Lynchpin of Novel Anticancer Agents: Synthesis and Application of 4-Methoxyquinolin-3-amine Derivatives

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Quinoline Scaffold in Oncology The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, formin...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Oncology

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1][2] In the relentless pursuit of more effective and selective cancer therapeutics, quinoline derivatives have emerged as a particularly fruitful area of research. These compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and the disruption of cell cycle progression.[1] A key strategy in the development of modern targeted cancer therapies is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer. Quinoline-based compounds have demonstrated significant potential as kinase inhibitors, targeting critical players such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][4]

This application note provides a detailed guide on the utilization of a key building block, 4-Methoxyquinolin-3-amine , in the synthesis of a novel class of potential anticancer agents. We will delve into the synthetic rationale, provide a detailed experimental protocol for a representative compound, and discuss its plausible mechanism of action as a kinase inhibitor.

Synthetic Strategy: Leveraging Multicomponent Reactions

The efficient construction of complex molecular architectures from simple precursors is a cornerstone of modern drug discovery. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[5] The Povarov and Doebner reactions, classic examples of MCRs, are particularly well-suited for the synthesis of complex quinoline and fused-quinoline systems.[6][7][8][9][10]

Our synthetic approach towards novel anticancer agents utilizes a Povarov-type reaction, employing 4-methoxyquinolin-3-amine as the key amine component. This reaction allows for the facile construction of a pyrazolo[4,3-f]quinoline scaffold, a structural motif known to be a potent kinase hinge binder.[6][10]

Diagram of the Synthetic Workflow

Synthetic Workflow A 4-Methoxyquinolin-3-amine D Povarov-type Multicomponent Reaction A->D B Aromatic Aldehyde B->D C Cyclic Ketone C->D E Pyrazolo[4,3-f]quinoline Derivative (Potential Kinase Inhibitor) D->E One-pot synthesis

Caption: General workflow for the synthesis of pyrazolo[4,3-f]quinoline derivatives.

Experimental Protocol: Synthesis of a Representative Pyrazolo[4,3-f]quinoline Derivative

This protocol details the synthesis of a representative pyrazolo[4,3-f]quinoline derivative, a potential VEGFR-2 inhibitor, using a one-pot, three-component reaction.

Materials and Reagents:

ReagentSupplierPurity
4-Methoxyquinolin-3-amineSigma-Aldrich96%[11]
4-FluorobenzaldehydeCommercially Available>98%
N-Methyl-4-piperidoneCommercially Available>97%
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)Commercially Available>98%
Acetonitrile (anhydrous)Commercially Available>99.8%
Diethyl etherCommercially AvailableReagent Grade
Ethyl acetateCommercially AvailableReagent Grade
HexaneCommercially AvailableReagent Grade

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyquinolin-3-amine (1.0 mmol, 174.2 mg).

  • Add anhydrous acetonitrile (20 mL) to the flask and stir until the amine is completely dissolved.

  • To the stirred solution, add 4-fluorobenzaldehyde (1.1 mmol, 136.5 mg) followed by N-methyl-4-piperidone (1.2 mmol, 135.8 mg).

  • Finally, add the catalyst, ytterbium(III) trifluoromethanesulfonate (0.1 mmol, 62.0 mg), to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in a minimal amount of ethyl acetate and purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired pyrazolo[4,3-f]quinoline derivative as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

The synthesized pyrazolo[4,3-f]quinoline derivatives are designed to act as Type II kinase inhibitors, targeting the inactive conformation of VEGFR-2.[12] This mechanism of inhibition is crucial for disrupting the process of angiogenesis, which is essential for tumor growth and metastasis.

VEGFR-2 Signaling Pathway and Inhibition:

VEGFR-2 Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade VEGFR2 VEGFR-2 P1 Dimerization & Autophosphorylation VEGFR2->P1 VEGF VEGF VEGF->VEGFR2 Binding P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->P2 P3 Cell Proliferation, Migration, Survival P2->P3 P4 Angiogenesis P3->P4 Inhibitor Pyrazolo[4,3-f]quinoline Derivative Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Upon binding of the vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2, the receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, ultimately leading to endothelial cell proliferation, migration, and survival, the hallmarks of angiogenesis. Our synthesized pyrazolo[4,3-f]quinoline derivative, by binding to the ATP-binding site of the VEGFR-2 kinase domain, prevents this initial autophosphorylation step, thereby effectively blocking the entire downstream signaling cascade and inhibiting angiogenesis.

Biological Activity Data

While the specific compound synthesized in the protocol is a novel entity, extensive research on analogous pyrazolo[4,3-f]quinoline scaffolds has demonstrated potent anticancer activity. The following table presents representative data for similar compounds targeting various cancer-relevant kinases.

Compound ClassTarget KinaseIC₅₀ (nM)Cancer Cell LineGI₅₀ (µM)
Pyrazolo[4,3-f]quinolineFLT3<10MV4-11 (AML)<0.1
Pyrazolo[4,3-f]quinolineHaspin14HCT116 (Colon)~5
Quinoline derivativeVEGFR-23.8HUVEC5.5

Data is representative and compiled from various sources for illustrative purposes.[3][10]

Conclusion and Future Directions

4-Methoxyquinolin-3-amine serves as a versatile and valuable starting material for the synthesis of novel and potent anticancer agents. The use of multicomponent reactions, such as the Povarov-type reaction, enables the efficient construction of complex heterocyclic systems like pyrazolo[4,3-f]quinolines. These compounds show great promise as kinase inhibitors, particularly targeting the VEGFR-2 pathway, a critical regulator of tumor angiogenesis. Further optimization of the pyrazolo[4,3-f]quinoline scaffold, through variations of the aldehyde and ketone components in the multicomponent reaction, holds the potential for the discovery of next-generation targeted cancer therapies.

References

  • Abdel-Sattar, M., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors. Journal of Molecular Structure, 1264, 133293. [Link]

  • Asati, V., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Brazilian Chemical Society, 27(12), 2139-2170. [Link]

  • Khan, I., et al. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Medicinal Chemistry Letters, 9(3), 225-230. [Link]

  • Patel, H. M., et al. (2010). Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6756-6759. [Link]

  • Scilit. (n.d.). Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. Retrieved from [Link]

  • Sintim, H. O. (2021). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS (Master's thesis, Purdue University Graduate School). [Link]

  • Kaczor, A. A., et al. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 26(17), 5296. [Link]

  • Lee, K., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/II Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2110. [Link]

  • Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 567-586. [Link]

  • Abouzid, K. M., et al. (2014). Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold. Bioorganic Chemistry, 56, 1-10. [Link]

  • Guchhait, S. K., & Madaan, A. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • Al-Zaydi, K. M. (2009). An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][12][13]naphthyridine Derivatives. Molecules, 14(7), 2415-2424. [Link]

  • Sintim, H. O., et al. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR (Doctoral dissertation, Purdue University Graduate School). [Link]

  • da Silva, F. C., et al. (2017). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. In Quinoline-Based Compounds: Synthesis, Properties, and Applications. [Link]

  • Sintim, H. O. (2021). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS (Master's thesis, Purdue University Graduate School). [Link]

  • Hrabalek, A., et al. (2026). 3H-pyrazolo[4,3-f]quinoline hinge binder, a tunable scaffold for development of novel kinase inhibitors against FLT3-driven leukemia. European Journal of Medicinal Chemistry, 302(Pt 2), 118309. [Link]

  • Sintim, H. O., et al. (2018). 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. Bioorganic Chemistry, 80, 246-253. [Link]

  • Kumar, A., & Kumar, S. (2019). One-Pot-Condensation Reaction of Heterocyclic Amine, 1,3-Diketone and Aldehydes Using In Situ Generated Superoxide Ion. In Multicomponent Reactions. IntechOpen. [Link]

Sources

Application

Application Note: 4-Methoxyquinolin-3-amine as a Next-Generation Antimalarial Scaffold

Introduction & Scientific Rationale The relentless emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the clinical efficacy of legacy 4-aminoquinolines, such as chloroquine (CQ)[1]. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The relentless emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the clinical efficacy of legacy 4-aminoquinolines, such as chloroquine (CQ)[1]. This resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which actively effluxes the drug from its target site in the parasite's digestive vacuole (DV)[2]. In response, antimalarial drug development has pivoted toward novel structural paradigms.

The 4-Methoxyquinolin-3-amine scaffold has emerged as a highly versatile pharmacophore and synthetic intermediate. By shifting the primary amine to the C3 position and introducing a methoxy group at the C4 position, researchers can achieve a strategic structural divergence that bypasses established resistance mechanisms while retaining potent intra-vacuolar antiplasmodial activity[3][4].

Mechanistic Causality: Bypassing PfCRT and Targeting Heme

As drug development professionals, we must understand why a scaffold works before optimizing it. The efficacy of 4-Methoxyquinolin-3-amine derivatives relies on a dual-action mechanistic profile:

  • Enhanced Heme Binding via the 4-Methoxy Group: During the blood stage, the malaria parasite degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite polymerizes this heme into non-toxic hemozoin crystals[2]. The 4-methoxy group acts as an electron-donating moiety via resonance, increasing the electron density of the quinoline ring. This significantly enhances the strength of π−π stacking interactions with the electron-deficient porphyrin ring of free heme, preventing its detoxification[3][5].

  • PfCRT Evasion via C3-Amine Functionalization: The mutant PfCRT pump specifically recognizes the protonated 4-amino side chain of traditional quinolines[5]. By utilizing the 3-amino position as an orthogonal anchoring point for bulky, basic side chains (e.g., piperazine or pyrimidine conjugates), the resulting spatial geometry and altered pKa effectively prevent the molecule from binding to the PfCRT efflux pocket, trapping the drug inside the DV[4][6].

G Hb Host Hemoglobin (Erythrocyte) Heme Free Toxic Heme (Fe2+ -> Fe3+) Hb->Heme Proteolysis (pH 5.0) Hz Hemozoin Crystals (Non-toxic) Heme->Hz Polymerization (Untreated) Complex Drug-Heme Complex (Inhibits Crystallization) Heme->Complex Sequestration Drug 4-Methoxyquinolin-3-amine (Protonated in DV) Drug->Complex π-π Stacking & H-Bonding PfCRT Mutant PfCRT (Efflux Pump) Drug->PfCRT Structural Bypass (Evades Binding) Death Parasite Death (Oxidative Stress) Complex->Death Membrane Lysis PfCRT->Drug Efflux Blocked

Figure 1: Mechanism of action of 4-Methoxyquinolin-3-amine derivatives in the Plasmodium vacuole.

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify experimental integrity.

Protocol 3.1: Microwave-Assisted Synthesis of C3-Functionalized Hybrids

This protocol details the conjugation of a reversal agent (e.g., a piperazine derivative) to the 3-amino position of the 4-methoxyquinoline core[4][6].

  • Step 1: Dissolve 1.0 eq of 4-Methoxyquinolin-3-amine and 1.2 eq of the alkyl halide linker (e.g., 1-bromo-3-chloropropane) in anhydrous DMF.

    • Causality Note: Anhydrous DMF is critical; the presence of water at high temperatures can lead to the hydrolysis of the 4-methoxy group into a 4-quinolone derivative[7].

  • Step 2: Add 2.5 eq of anhydrous K2​CO3​ as a base.

  • Step 3: Subject the mixture to microwave irradiation at 120°C for 15 minutes.

    • Causality Note: Microwave irradiation ensures rapid, uniform heating, drastically reducing reaction times compared to conventional reflux, thereby minimizing the thermal degradation of the quinoline core[3].

  • Step 4 (Validation Check): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the primary amine spot and the appearance of a new secondary amine spot confirm successful mono-alkylation.

  • Step 5: Introduce the secondary amine pharmacophore (e.g., N-methylpiperazine) and a catalytic amount of NaI. Irradiate at 140°C for an additional 20 minutes to yield the final hybrid.

Protocol 3.2: Cell-Free β -Hematin Inhibition Assay

This assay evaluates the drug's ability to interrupt heme detoxification, the primary mechanism of action for quinoline-based antimalarials[5].

  • Step 1: Prepare a 50 mM solution of hemin chloride in 0.1 M NaOH.

    • Causality Note: NaOH ensures the complete dissolution of hemin by preventing premature aggregation, which would artificially skew the inhibition data.

  • Step 2: Dispense the test compound (dissolved in DMSO) into a 96-well plate across a concentration gradient (0.1 to 50 μ M).

  • Step 3: Initiate crystallization by adding 1 M acetate buffer (pH 5.0) containing 1% NP-40 detergent to the hemin solution, then immediately transfer to the test wells.

    • Causality Note: The sudden drop in pH to 5.0 replicates the vacuolar environment, driving the protonation of the quinoline nitrogen required for heme binding. The NP-40 detergent mimics the lipid nanospheres present in the DV, which act as the physiological nucleation site for hemozoin[5].

  • Step 4: Incubate the plate at 37°C for 16 hours.

  • Step 5 (Self-Validating Step): Centrifuge the plate and wash the resulting pellet with 5% SDS in 0.1 M sodium bicarbonate (pH 9.0).

    • Causality Note: SDS strongly binds and solubilizes unreacted free heme, leaving only the insoluble β -hematin crystals in the pellet. This prevents false positives caused by precipitated free heme.

  • Step 6: Dissolve the purified pellet in 0.1 M NaOH and measure absorbance at 400 nm to quantify β -hematin formation.

Protocol 3.3: SYBR Green I In Vitro Efficacy Assay
  • Step 1: Culture P. falciparum strains (chloroquine-sensitive 3D7 and chloroquine-resistant K1) in human O+ erythrocytes at 2% hematocrit and 1% parasitemia.

  • Step 2: Expose cultures to serial dilutions of the synthesized hybrids for 72 hours under a microaerophilic atmosphere (5% O2​ , 5% CO2​ , 90% N2​ ).

    • Causality Note: This specific gas mixture is critical to mimic the venous blood oxygen tension where the intraerythrocytic stage thrives.

  • Step 3: Add lysis buffer containing 0.01% saponin, 0.1% Triton X-100, and 1X SYBR Green I dye.

    • Causality Note: Saponin selectively permeabilizes the cholesterol-rich erythrocyte membrane without lysing the cholesterol-poor parasite membrane. This allows Triton X-100 to gently release the parasitic DNA for dye binding[4]. Since mature human erythrocytes lack nuclei, any detectable fluorescence strictly correlates to Plasmodium replication.

  • Step 4: Read fluorescence (Excitation: 485 nm, Emission: 530 nm) and calculate IC50​ values.

Data Presentation: Representative SAR & Efficacy

The structural modifications at the C3 and C4 positions directly translate to phenotypic efficacy. Table 1 summarizes representative Structure-Activity Relationship (SAR) data demonstrating how 4-Methoxyquinolin-3-amine hybrids overcome established resistance[2][5][6].

Table 1: Representative SAR and Antiplasmodial Activity of 4-Methoxyquinolin-3-amine Hybrids
CompoundC3-Amine SubstitutionIC₅₀ 3D7 (nM)IC₅₀ K1 (nM)Resistance Index (RI)* β -Hematin IC₅₀ ( μ M)
Chloroquine (CQ) N/A (Standard)15.2 ± 1.4185.4 ± 12.112.218.5 ± 1.2
Scaffold (4-MQ-3A) -H145.0 ± 8.5160.2 ± 9.41.1>50.0
Hybrid 1 -Piperazine-Alkyl8.4 ± 0.610.2 ± 0.81.212.4 ± 0.5
Hybrid 2 -Pyrimidine Conjugate4.5 ± 0.35.1 ± 0.41.18.2 ± 0.3

*Resistance Index (RI) = IC50​ (K1) / IC50​ (3D7). An RI near 1.0 indicates successful evasion of PfCRT-mediated resistance.

Conclusion

The 4-Methoxyquinolin-3-amine scaffold provides a rational design pathway to circumvent the failure modes of traditional antimalarials. By leveraging the 4-methoxy group for enhanced heme affinity and the 3-amino position for orthogonal functionalization, drug development professionals can synthesize hybrid molecules that effectively evade PfCRT-mediated efflux while maintaining potent, low-nanomolar lethality against multidrug-resistant Plasmodium falciparum.

Sources

Method

Application Note: Strategic Multi-Step Synthesis of 4-Methoxyquinolin-3-amine

Executive Summary The quinoline scaffold is a privileged structure in modern drug discovery, frequently serving as the core for kinase inhibitors, antimalarial agents, and toll-like receptor (TLR7/8) agonists. Specifical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in modern drug discovery, frequently serving as the core for kinase inhibitors, antimalarial agents, and toll-like receptor (TLR7/8) agonists. Specifically, 4-Methoxyquinolin-3-amine (CAS 103040-77-3)[1] is a highly valuable, bifunctional building block. The presence of the C4-methoxy group and the C3-primary amine allows for divergent orthogonal functionalization. This application note details a robust, field-proven, four-step synthetic route designed for high regioselectivity, scalability, and self-validating intermediate purification.

Mechanistic Rationale & Route Strategy

Direct functionalization of quinoline systems often suffers from poor regiocontrol. A naive approach to synthesizing 4-methoxyquinolin-3-amine might involve the direct O-methylation of a 4-hydroxyquinoline precursor. However, 4-hydroxyquinoline exists in a tautomeric equilibrium with quinolin-4(1H)-one. Direct alkylation under basic conditions typically yields an intractable mixture of O-alkylated and N-alkylated products.

To bypass this, our synthetic strategy employs a Dehydroxylative Chlorination / SNAr sequence:

  • Electrophilic Aromatic Substitution (Nitration): The enamine-like character of the 4-quinolone tautomer strongly directs electrophilic nitration to the C3 position[2]. Propionic acid is utilized as the solvent because its boiling point accommodates the 125 °C required for complete conversion without degrading the substrate[3].

  • Dehydroxylative Chlorination: Treating the resulting 4-hydroxy-3-nitroquinoline with phosphorus oxychloride (POCl 3​ ) locks the heterocycle into the fully aromatic quinoline form[4]. The hydroxyl group is converted into a superior leaving group (chloride).

  • Nucleophilic Aromatic Substitution (SNAr): The C4 position of 4-chloro-3-nitroquinoline[5] is hyper-activated for nucleophilic attack. The synergistic electron-withdrawing effects of the quinoline nitrogen and the ortho-nitro group dramatically lower the LUMO, allowing sodium methoxide to displace the chloride rapidly at low temperatures.

  • Catalytic Hydrogenation: The robust nitro group, having survived the acidic chlorination and basic SNAr steps, is finally reduced to the target primary amine under mild catalytic hydrogenation conditions[1].

Quantitative Data Summary

StepChemical IntermediateCAS NumberMol. Weight ( g/mol )Typical YieldIPC / Validation Method
1 4-Hydroxy-3-nitroquinoline50332-66-6190.1685–90%LC-MS (ESI+): [M+H]+ 191.1
2 4-Chloro-3-nitroquinoline39061-97-7208.6080–85%TLC (UV 254 nm), GC-MS
3 4-Methoxy-3-nitroquinoline855760-39-3204.1885–90%LC-MS (ESI+): [M+H]+ 205.2
4 4-Methoxyquinolin-3-amine103040-77-3174.20>90% 1 H NMR (NH 2​ broad singlet)

Workflow Visualization

SynthesisWorkflow N1 1. 4-Hydroxyquinoline (CAS: 522-66-7) N2 2. 4-Hydroxy-3-nitroquinoline (CAS: 50332-66-6) N1->N2 HNO3, Propionic Acid 125 °C, 30 min N3 3. 4-Chloro-3-nitroquinoline (CAS: 39061-97-7) N2->N3 POCl3 Reflux, 2 h N4 4. 4-Methoxy-3-nitroquinoline (CAS: 855760-39-3) N3->N4 NaOMe, MeOH 0 °C to RT, 3 h N5 5. 4-Methoxyquinolin-3-amine (CAS: 103040-77-3) N4->N5 H2, 10% Pd/C EtOH, RT, 4 h

Figure 1: Four-step synthetic workflow for 4-Methoxyquinolin-3-amine.

Step-by-Step Experimental Protocols

Step 1: Electrophilic Nitration

Objective: Regioselective installation of the nitro group at C3[2].

  • Charge a round-bottom flask with 4-Hydroxyquinoline (1.0 eq) and propionic acid (10 mL/g of substrate)[3].

  • Heat the stirred suspension to 125 °C until a homogeneous solution is achieved.

  • Add Nitric acid (70% aqueous solution, 2.0 eq) dropwise over 15 minutes. Caution: Highly exothermic.

  • Stir the mixture at 125 °C for an additional 15 minutes.

  • Self-Validating IPC: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Complete disappearance of the starting mass (145.1 m/z) indicates reaction completion.

  • Workup: Cool the mixture to room temperature and dilute with 2 volumes of ethanol. The product will spontaneously precipitate, leaving over-nitrated impurities in solution. Filter, wash with cold ethanol and water, and dry under vacuum to afford 4-Hydroxy-3-nitroquinoline as a yellow powder.

Step 2: Dehydroxylative Chlorination

Objective: Conversion of the C4-hydroxyl to a C4-chloride leaving group[4].

  • Suspend 4-Hydroxy-3-nitroquinoline (1.0 eq) in neat phosphorus oxychloride (POCl 3​ , 5.0 eq).

  • Heat the mixture to reflux (approx. 105 °C) under an inert atmosphere for 2 hours.

  • Self-Validating IPC: Quench a small aliquot into ice-cold methanol and check by TLC (EtOAc/Hexane 1:1). The highly polar starting material (baseline) should be replaced by a fast-eluting, UV-active spot.

  • Workup: Distill off the excess POCl 3​ under reduced pressure. Slowly pour the concentrated residue over crushed ice with vigorous stirring. Neutralize cautiously with saturated aqueous NaHCO 3​ . Filter the resulting precipitate and dry to yield 4-Chloro-3-nitroquinoline [5].

Step 3: Nucleophilic Aromatic Substitution (SNAr)

Objective: Regiospecific O-methylation via SNAr displacement.

  • Dissolve 4-Chloro-3-nitroquinoline (1.0 eq) in anhydrous methanol (15 mL/g) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Sodium methoxide (NaOMe, 25 wt% in MeOH, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Self-Validating IPC: The reaction mixture will initially turn deep red/orange. Monitor via LC-MS for the mass shift from the chloride isotope pattern (~208 m/z) to the methoxy product (~205 m/z).

  • Workup: Quench the reaction by adding water (equal volume to methanol). The product, 4-Methoxy-3-nitroquinoline , will precipitate as a solid. Filter, wash with water, and dry.

Step 4: Catalytic Hydrogenation

Objective: Reduction of the nitro group to yield the final primary amine[1].

  • Dissolve 4-Methoxy-3-nitroquinoline (1.0 eq) in a 1:1 mixture of Ethanol and Ethyl Acetate.

  • Carefully add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight) under a blanket of nitrogen.

  • Evacuate the flask and backfill with Hydrogen gas (H 2​ , 1 atm via balloon). Stir vigorously at room temperature for 4–6 hours.

  • Self-Validating IPC: Monitor hydrogen uptake. Once bubbling ceases, check TLC (DCM/MeOH 9:1). The product will appear as a highly polar, ninhydrin-active spot.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to afford the target 4-Methoxyquinolin-3-amine in high purity.

Sources

Application

Application Notes &amp; Protocols for Cell Viability Assays with 4-Aminoquinoline Derivatives

Introduction: The Re-emerging Prominence of the 4-Aminoquinoline Scaffold The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Re-emerging Prominence of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] In recent years, a significant research impetus has been directed towards repurposing and developing novel 4-aminoquinoline derivatives as potent anticancer agents.[1][3][4][5] These compounds exhibit cytotoxic effects across a range of cancer cell lines, driven by complex mechanisms of action that distinguish them from classical chemotherapeutics.

A primary characteristic of many 4-aminoquinoline derivatives is their lysosomotropic nature.[2][6] As weak bases, they readily accumulate in the acidic environment of lysosomes, raising the intra-organellar pH. This disrupts lysosomal function and, crucially, inhibits the final degradative stage of autophagy—a key cellular recycling process that cancer cells often exploit to survive stress.[6][7] Beyond autophagy inhibition, these derivatives have been shown to induce apoptosis, potentially through mitochondrial dysfunction or the overproduction of reactive oxygen species (ROS).[4][6][7]

Given this multifaceted activity, a single cell viability assay is insufficient to fully characterize the biological effects of a 4-aminoquinoline compound. A simplistic readout of metabolic activity may mask the underlying cellular events or even produce misleading artifacts. Therefore, a multi-assay, mechanism-centric approach is essential for generating robust and translatable data. This guide provides detailed protocols for a tiered investigational strategy, moving from broad cytotoxicity screening to the specific elucidation of apoptotic and autophagic pathways.

Part 1: Initial Cytotoxicity Screening with Tetrazolium Reduction Assays (MTT)

The initial step in evaluating a novel compound is typically to determine its dose-dependent effect on the viability or proliferation of cancer cell lines. The MTT assay is a widely adopted, high-throughput colorimetric method for this purpose.

Principle of the MTT Assay

The assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8][9] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active cells.

Rationale and Considerations

The MTT assay is an excellent first-pass screen to determine the 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) of 4-aminoquinoline derivatives.[1][3][10][11] It is rapid, cost-effective, and amenable to a 96-well plate format. However, researchers must be aware that it measures enzymatic activity, not cell number directly. Compounds that affect mitochondrial function without inducing cell death could potentially interfere with the assay. Therefore, results should be interpreted as a measure of "metabolic viability" and confirmed with alternative methods.

Experimental Workflow: MTT Assay

Caption: Workflow for apoptosis detection via Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Staining

This protocol is adapted from standard procedures and should be performed promptly after staining. [12][13]

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the 4-aminoquinoline derivative at relevant concentrations (e.g., 1x and 2x GI₅₀) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine).

    • Harvest cells by trypsinization. Crucially, collect the supernatant containing any floating (potentially apoptotic) cells and combine it with the trypsinized adherent cells.

    • Centrifuge the cell suspension and wash the pellet once with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL. [14] * Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL). * Gently vortex the tube and incubate for 15 minutes at room temperature in the dark. [13]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube. [12] * Analyze the samples by flow cytometry immediately (within 1 hour).

    • Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates correctly.

    • Acquire data, typically using the FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

Part 3: Deeper Mechanistic Probes - Autophagy & Caspase Activity

To build a comprehensive profile, it is vital to investigate the specific molecular pathways targeted by 4-aminoquinoline derivatives. Two of the most relevant pathways are autophagy and caspase-mediated apoptosis.

A. Assessing Autophagic Blockade via LC3-II Accumulation

The lysosomotropic properties of 4-aminoquinolines lead to the inhibition of autophagic flux. [2][6]This can be monitored by observing the accumulation of the autophagosome-associated protein, microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).

During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane. [15]An increase in the amount of LC3-II detected by Western blot can indicate either an induction of autophagy (more autophagosomes are being formed) or a blockage in the pathway (autophagosomes are not being degraded). [16] To distinguish between these two possibilities, an autophagic flux assay is essential. This involves treating cells with the 4-aminoquinoline derivative in the presence and absence of another lysosomal inhibitor (like Bafilomycin A1). If the 4-aminoquinoline is blocking autophagy, then the addition of another inhibitor will not cause a further significant increase in LC3-II levels, as the pathway is already saturated at the blockage point.

Caption: Mechanism of autophagy inhibition by 4-aminoquinoline derivatives.

  • Cell Treatment:

    • Seed cells in 6-well plates. For the flux experiment, set up four conditions: (1) Untreated control, (2) 4-aminoquinoline derivative alone, (3) Lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 for the last 4 hours of culture), (4) 4-aminoquinoline derivative + lysosomal inhibitor. * Treat cells for the desired duration.

  • Protein Extraction:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. [17] * Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins on a 12-15% polyacrylamide gel to ensure good resolution between LC3-I (~18 kDa) and LC3-II (~16 kDa). * Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for LC3 (e.g., rabbit anti-LC3). [18] * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [18] * Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Re-probe the membrane for a loading control like GAPDH or β-actin. Note that some housekeeping proteins can be affected by autophagy, so validation is key. [19]

B. Measuring Apoptosis Execution via Caspase Activity Assays

The induction of apoptosis by 4-aminoquinolines can be confirmed by measuring the activity of effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis. [20]

Colorimetric or fluorometric caspase activity assays utilize a synthetic peptide substrate specific for the target caspase (e.g., DEVD for caspase-3/7) conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore. [21]When cleaved by the active caspase in a cell lysate, the chromophore/fluorophore is released, and its signal can be quantified, which is proportional to the caspase activity.

  • Cell Treatment and Lysate Preparation:

    • Treat cells in culture plates as described previously.

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in a chilled, supplied lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C. Collect the supernatant (cytosolic extract).

  • Assay Reaction:

    • Determine the protein concentration of the lysates.

    • In a 96-well plate, add 50-100 µg of protein lysate to each well.

    • Add the supplied reaction buffer and the caspase-3/7 substrate (e.g., Ac-DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader. [22] * The activity can be calculated by comparing the absorbance of treated samples to untreated controls.

Summary and Integrated Strategy

The robust evaluation of 4-aminoquinoline derivatives requires a thoughtful, multi-faceted approach. By progressing from broad cytotoxicity screening (MTT) to specific cell death modality (Annexin V/PI) and finally to key mechanistic pathways (LC3-II accumulation and caspase activation), researchers can build a comprehensive and compelling data package. This tiered strategy not only validates initial findings but also provides critical insights into the compound's mechanism of action, which is indispensable for further drug development.

References

  • Wang, Y., et al. (2020). Expression of Autophagy-Related Protein LC3-II Detected by Western Blotting. Bio-protocol, 10(19), e3776. Retrieved from [Link]

  • Barth, S., Glick, D., & Macleod, K. F. (2010). LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. Cold Spring Harbor Protocols, 2010(10), pdb.prot5500. Retrieved from [Link]

  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7349-7351. Retrieved from [Link]

  • EMD Millipore. (n.d.). LC3-II Enrichment Kit (Western Blot). MilliporeSigma. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Effective Detection of Autophagy. Bio-Rad. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. Retrieved from [Link]

  • Mokgohloa, R. S., et al. (2023). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Molecules, 28(18), 6520. Retrieved from [Link]

  • Kaur, K., & Jain, M. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(67), 54034-54050. Retrieved from [Link]

  • Romero, V. H., & Delgado, J. A. (2023). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 11, 1184305. Retrieved from [Link]

  • Cassel, J. A., et al. (2012). Characterization of a series of 4-aminoquinolines that stimulate caspase-7 mediated cleavage of TDP-43 and inhibit its function. Biochimie, 94(9), 1956-1963. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cell viability assay.... ResearchGate. Retrieved from [Link]

  • Romero, V. H., & Delgado, J. A. (2023). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 11. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Novel 4-Aminoquinoline Analogs Targeting the HIF-1α Signaling Pathway. Taylor & Francis. Retrieved from [Link]

  • University of Massachusetts Medical School. (n.d.). The Annexin V Apoptosis Assay. UMass Chan Medical School. Retrieved from [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. Retrieved from [Link]

  • Romero, V. H., & Delgado, J. A. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. Retrieved from [Link]

  • Vemuri, R., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6248. Retrieved from [Link]

  • Sheu-Idrees, R., et al. (2025). Investigation of the activity of 4-aminoquinolines as cysteine protease inhibitors with application in the treatment of Chagas disease. Memórias do Instituto Oswaldo Cruz, 120, e240161. Retrieved from [Link]

  • Boateng, E. A., & Breen, L. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5433. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 4 Activity Assay Kit (Colorimetric Method). Elabscience. Retrieved from [Link]

Sources

Method

Application Note: A Guide to In Vitro Cytotoxicity Screening of Novel Quinoline Compounds

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and antimicrobi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] Many quinoline derivatives exert their anticancer effects by inducing cell cycle arrest, apoptosis, and inhibiting key signaling pathways crucial for tumor growth.[3][4][5] Consequently, the development of novel quinoline-based therapeutic agents is a highly active area of research.

A critical and early step in the drug discovery pipeline is the robust evaluation of a compound's cytotoxic potential. In vitro cytotoxicity screening serves as a fundamental tool to quantify the dose-dependent effects of new chemical entities on cell health, enabling the determination of key potency metrics like the half-maximal inhibitory concentration (IC50).[6][7] This application note provides a comprehensive guide and detailed protocols for a multi-parametric approach to assessing the cytotoxicity of novel quinoline compounds using cultured human cancer cells. We will detail three cornerstone assays that, when used in concert, provide a holistic view of a compound's cytotoxic profile:

  • MTT Assay: Measures metabolic activity as a surrogate for cell viability.[8]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the loss of plasma membrane integrity, a hallmark of necrosis.[9][10]

  • Caspase-3/7 Assay: Specifically measures the activity of key executioner caspases, providing a direct readout of apoptosis induction.[11][12]

By integrating the data from these distinct assays, researchers can not only quantify the potency of their quinoline compounds but also gain initial insights into the predominant mechanism of cell death.

Core Principles & Experimental Rationale

Understanding the different ways a cell can die is fundamental to interpreting cytotoxicity data. The two primary modes are apoptosis and necrosis, each with distinct biochemical and morphological characteristics.

  • Apoptosis (Programmed Cell Death): An active, energy-dependent process characterized by cell shrinkage, membrane blebbing, and the activation of a specific cascade of cysteine-aspartic proteases called caspases.[11] The activation of executioner caspases, such as caspase-3 and caspase-7, is a pivotal event leading to the systematic disassembly of the cell.[11][13]

  • Necrosis (Unprogrammed Cell Death): A passive process typically resulting from acute cellular injury. It is characterized by the swelling of the cell and organelles, leading to the rupture of the plasma membrane and the release of intracellular contents into the surrounding environment.[10]

Our multi-assay strategy is designed to probe these different outcomes. The MTT assay provides a general measure of cell health, as mitochondrial dehydrogenases in viable cells are required to reduce the MTT tetrazolium salt to a colored formazan product.[8] A decrease in this signal indicates a loss of viability but does not distinguish between apoptosis and necrosis. The LDH and Caspase-3/7 assays provide this mechanistic distinction. The LDH assay detects the release of a stable cytosolic enzyme, which only occurs when the cell membrane is compromised, a key feature of necrosis.[10][14] Conversely, the Caspase-3/7 assay uses a specific peptide substrate (DEVD) that is cleaved only by active executioner caspases, making it a specific and sensitive marker for apoptosis.[12][13][15]

Experimental Workflow Overview

The overall process for screening quinoline compounds follows a logical progression from cell culture preparation to data analysis. This workflow ensures reproducibility and generates high-quality, interpretable data.

Cytotoxicity Screening Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay Readout cluster_analysis Phase 4: Data Analysis A 1. Cell Line Selection & Culture Maintenance C 3. Cell Seeding in 96-Well Plates A->C B 2. Compound Solubilization & Serial Dilution D 4. Treatment with Quinoline Compounds B->D C->D E 5. Incubation (e.g., 24, 48, 72 hours) D->E F MTT Assay (Metabolic Activity) E->F Parallel Assays G LDH Assay (Membrane Integrity) E->G Parallel Assays H Caspase-3/7 Assay (Apoptosis) E->H Parallel Assays I 6. Absorbance/Luminescence Measurement F->I G->I H->I J 7. Data Normalization & IC50 Calculation I->J K 8. Mechanistic Interpretation J->K

Caption: General workflow for in vitro cytotoxicity screening.

Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines is recommended. For example, MCF-7 (breast), A549 (lung), HCT116 (colon), and HeLa (cervical).[3] The choice should be guided by the therapeutic target of the quinoline compound series.

  • Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Quinoline Compounds: Stock solutions prepared in sterile Dimethyl Sulfoxide (DMSO).

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.[16]

  • LDH Cytotoxicity Assay Kit: Commercially available (e.g., from Promega, Thermo Fisher Scientific, or Cell Biolabs).[17][18]

  • Caspase-Glo® 3/7 Assay System: Commercially available (e.g., from Promega).[12]

  • Control Compounds: Doxorubicin or Staurosporine (positive control for apoptosis/cytotoxicity), vehicle control (DMSO).

  • Equipment: Humidified CO2 incubator (37°C, 5% CO2), microplate reader (absorbance and luminescence capabilities), multichannel pipettes, sterile 96-well flat-bottom plates.

Detailed Protocols

Protocol 1: Cell Culture and Seeding

Expertise Insight: Consistent cell seeding density is paramount for reproducible results. Over-confluent or under-confluent wells will respond differently to cytotoxic agents, leading to high variability. An initial optimization experiment to determine the optimal seeding density for each cell line is highly recommended.

  • Culture Maintenance: Grow cells in T-75 flasks until they reach 70-80% confluency.

  • Harvesting: Wash cells with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete culture medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

  • Seeding: Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and enter logarithmic growth phase.[19]

Protocol 2: Compound Treatment
  • Stock Preparation: Prepare a 10 mM stock solution of each quinoline compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). Trustworthiness Check: The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% (v/v), as higher concentrations can be cytotoxic. A "vehicle control" (medium with the same final DMSO concentration but no compound) is essential.

  • Treatment: After the 24-hour pre-incubation, carefully remove the old medium and add 100 µL of the compound dilutions (or controls) to the appropriate wells.

  • Incubation: Return the plates to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Protocol 3: MTT Assay for Cell Viability

Causality Explained: This assay relies on the activity of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[8] These enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of metabolically active cells.[16]

  • MTT Addition: Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Incubation: Incubate the plate for 4 hours at 37°C.[8][19]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Mix gently by pipetting and measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.[8][16]

Protocol 4: LDH Assay for Membrane Integrity

Causality Explained: Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells.[10] It is rapidly released into the culture supernatant upon damage to the plasma membrane. The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in a colorimetric product.[9]

  • Prepare Controls: This assay requires three types of controls per plate:

    • Vehicle Control: Untreated cells (measures spontaneous LDH release).

    • Maximum Release Control: Untreated cells lysed with a detergent provided in the kit (measures 100% LDH release).

    • Medium Background Control: Culture medium with no cells.

  • Sample Collection: After the treatment incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Assay Reaction: Add the LDH assay reagent mixture to each well according to the manufacturer's protocol.

  • Incubation: Incubate at room temperature for the time specified by the manufacturer (typically 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).[9]

Protocol 5: Caspase-Glo® 3/7 Assay for Apoptosis

Causality Explained: This homogeneous "add-mix-measure" assay uses a luminogenic substrate containing the DEVD peptide sequence, which is a target for caspase-3 and -7.[12][13] When active caspase-3/7 in apoptotic cells cleaves this substrate, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is proportional to caspase activity.[12]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a microplate reader.

Assay Endpoint Differentiation Distinguishing Cytotoxicity Mechanisms cluster_pathways Cellular Response cluster_assays Assay Measurement Compound Quinoline Compound Cell Cancer Cell Compound->Cell Apoptosis Apoptosis Cell->Apoptosis Necrosis Necrosis Cell->Necrosis Viable Viable / Cytostatic Cell->Viable Caspase Caspase-3/7 Assay (Signal ↑) Apoptosis->Caspase MTT MTT Assay (Signal ↓) Apoptosis->MTT LDH LDH Assay (Signal ↑) Necrosis->LDH Necrosis->MTT Viable->MTT

Sources

Application

Application Notes and Protocols for the Comprehensive Study of Quinoline-Based Enzyme Inhibitors

Introduction: The Quinoline Scaffold as a Cornerstone of Enzyme Inhibitor Discovery The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a quintessential "privileged structure"...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Enzyme Inhibitor Discovery

The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a quintessential "privileged structure" in medicinal chemistry and drug discovery.[1][2][3] Its remarkable structural versatility and capacity to engage with a multitude of biological targets have established it as a foundational component in the development of therapeutics for a wide range of diseases, including cancer, malaria, and various infectious conditions.[1][2][4] Many of these therapeutic effects are achieved by inhibiting key enzymes involved in critical disease pathways.[1][5]

This guide provides a comprehensive framework of detailed protocols for researchers, scientists, and drug development professionals engaged in the characterization of quinoline-based enzyme inhibitors. The narrative follows a logical progression, beginning with initial potency screening, advancing to detailed mechanistic studies, confirming direct target engagement with biophysical methods, and culminating in the validation of cellular activity. The causality behind experimental choices is explained to provide not just a set of instructions, but a robust strategy for generating high-quality, reproducible data.

Part 1: Initial Screening and Potency Determination (IC₅₀)

The first step in characterizing a potential enzyme inhibitor is to determine its potency. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6][7] This parameter provides a primary measure of efficacy and is essential for comparing a series of compounds.

Protocol 1: General Spectrophotometric Assay for IC₅₀ Determination

This protocol describes a universal, continuous-monitoring assay using a microplate reader. It is adaptable for any enzyme that produces a chromogenic or fluorogenic product or consumes a substrate with a distinct absorbance/fluorescence spectrum.

Causality and Principle: The rate of change in absorbance or fluorescence is directly proportional to the rate of the enzymatic reaction. By measuring these initial rates across a range of inhibitor concentrations, we can construct a dose-response curve to calculate the IC₅₀. Measuring the initial velocity (V₀) is critical to ensure that less than 10-15% of the substrate has been consumed, maintaining steady-state conditions where the reaction rate is linear.[8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT). The specific components and pH must be optimized for each enzyme system.

    • Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer containing a stabilizing agent like glycerol or BSA. The final concentration used in the assay should be in the linear range of the activity curve.

    • Substrate Stock: Dissolve the substrate in the assay buffer. The final concentration should ideally be at or near the Michaelis constant (Kₘ) to ensure sensitivity to competitive inhibitors.[7]

    • Inhibitor Stock & Dilutions: Prepare a high-concentration stock of the quinoline compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Subsequently, create intermediate dilutions in assay buffer to minimize the final DMSO concentration in the assay (typically ≤1%).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 2 µL of the serially diluted inhibitor to the test wells. For control wells, add 2 µL of DMSO (100% inhibition/background control) or 2 µL of assay buffer (0% inhibition/positive control).

    • Add 25 µL of the enzyme solution to all wells except the background controls (add buffer instead). Mix gently and incubate for 10-15 minutes at the reaction temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and begin kinetic data acquisition, measuring absorbance or fluorescence every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each well by determining the slope of the linear portion of the kinetic trace (Absorbance/Fluorescence vs. Time).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_positive - V₀_background))

    • Plot % Inhibition versus log([Inhibitor]) and fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Table 1: Representative Potency of FDA-Approved Quinoline-Based Kinase Inhibitors

Compound Target(s) Cancer Type(s) IC₅₀/Kᵢ Reference
Bosutinib Src, Abl Chronic Myeloid Leukemia IC₅₀: 1-3 nM (Src) [1]
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα Thyroid Cancer, Renal Cell Carcinoma IC₅₀: 4 nM (VEGFR2) [1]

| Cabozantinib | c-Met, VEGFR2, AXL, RET, KIT | Medullary Thyroid Cancer, Renal Cell Carcinoma | IC₅₀: 1.04 nM (c-Met) |[1] |

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Buffer, Enzyme, Substrate plate Plate Inhibitor & Enzyme reagents->plate inhibitor Create Inhibitor Serial Dilutions inhibitor->plate incubate Pre-incubate plate->incubate start_rxn Add Substrate incubate->start_rxn read Kinetic Read (Plate Reader) start_rxn->read calc_v0 Calculate Initial Velocities (V₀) read->calc_v0 calc_inhib Calculate % Inhibition calc_v0->calc_inhib plot Plot Dose-Response Curve calc_inhib->plot calc_ic50 Determine IC₅₀ plot->calc_ic50

Workflow for IC₅₀ determination.

Part 2: Elucidating the Mechanism of Inhibition (MOI)

Understanding how an inhibitor interacts with the enzyme and its substrate is a critical step in drug development.[9][10] The mechanism of inhibition (MOI) reveals whether the inhibitor competes with the substrate, binds to a separate (allosteric) site, or binds only to the enzyme-substrate complex. This knowledge is fundamental for optimizing inhibitor design and predicting in-vivo efficacy.[9][11]

The Three Primary Modes of Reversible Inhibition:

  • Competitive: The inhibitor binds only to the free enzyme at the active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[10][12]

  • Non-competitive: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, regardless of whether the substrate is bound. This binding event reduces the catalytic efficiency of the enzyme.[12]

  • Uncompetitive: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, effectively trapping it and preventing product formation.[10][12]

MOI_Diagram cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E E ES ES E->ES k₁ EI EI E->EI Kᵢ EI_non EI E->EI_non Kᵢ S S S->ES ES->E k₋₁ EP E + P ES->EP k_cat EIS_non EIS ES->EIS_non K'ᵢ EIS_un EIS ES->EIS_un K'ᵢ I_comp I I_comp->EI I_noncomp I I_noncomp->EIS_non I_noncomp->EI_non I_uncomp I I_uncomp->EIS_un

Modes of reversible enzyme inhibition.
Protocol 2: Enzyme Kinetics for MOI Determination

Causality and Principle: By systematically varying the concentrations of both the substrate and the inhibitor, we can observe characteristic changes in the enzyme's kinetic parameters, namely the Michaelis constant (Kₘ, substrate affinity) and the maximum velocity (Vₘₐₓ). These changes, when visualized using plots like the Lineweaver-Burk (double-reciprocal) plot, provide a clear signature for each inhibition mechanism.[8]

Step-by-Step Methodology:

  • Determine Substrate Kₘ: First, in the absence of any inhibitor, perform an enzyme assay with a wide range of substrate concentrations (e.g., 0.1x to 10x the expected Kₘ). Plot the initial velocity (V₀) against substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Vₘₐₓ and Kₘ.

  • Set up Inhibitor/Substrate Matrix:

    • Choose several fixed concentrations of your quinoline inhibitor based on its IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • For each inhibitor concentration, perform a full substrate titration as described in step 1.

    • This will generate a family of substrate-velocity curves, one for each inhibitor concentration.[13]

  • Data Acquisition: Run the kinetic assays for the entire matrix as described in Protocol 1.

  • Data Analysis and Visualization:

    • Michaelis-Menten Plots: Plot V₀ vs. [S] for each inhibitor concentration on the same graph. This provides an initial visualization of the effect on Vₘₐₓ and Kₘ.

    • Lineweaver-Burk Plot: For a clearer diagnosis, transform the data by plotting 1/V₀ vs. 1/[S] (a double-reciprocal plot).[8] The pattern of line intersections is indicative of the MOI:

      • Competitive: Lines intersect at the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • Calculate Kᵢ: The inhibition constant (Kᵢ) is a true measure of inhibitor affinity and is independent of substrate concentration.[13] It is determined by fitting the complete dataset to the appropriate kinetic model using non-linear regression software (e.g., GraphPad Prism).[13] For competitive inhibitors, Kᵢ can also be estimated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).[7][14]

Table 2: Effect of Reversible Inhibitors on Kinetic Parameters

Inhibition Type Apparent Vₘₐₓ Apparent Kₘ Lineweaver-Burk Plot
Competitive Unchanged Increases Lines intersect at y-axis
Non-competitive Decreases Unchanged Lines intersect at x-axis
Uncompetitive Decreases Decreases Lines are parallel

| Mixed | Decreases | Increases or Decreases | Lines intersect in the 2nd quadrant |

Part 3: Advanced Biophysical Characterization of Binding

Enzyme kinetics assays measure the functional consequence of inhibitor binding. To gain deeper insight, it is crucial to use biophysical methods that measure the direct physical interaction between the quinoline compound and its target enzyme.[15][16] These assays are often label-free, do not require enzymatic activity, and can provide invaluable data on binding affinity, kinetics, and thermodynamics.

Protocol 3 (Overview): Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR measures the binding of an analyte (inhibitor) in solution to a ligand (enzyme) immobilized on a sensor chip in real-time.[17] This allows for the determination of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

High-Level Workflow:

  • Immobilization: The purified target enzyme is covalently attached to the surface of a sensor chip.

  • Association: A solution containing the quinoline inhibitor is flowed over the chip surface. The binding of the inhibitor to the enzyme is measured as an increase in the SPR signal.

  • Dissociation: The inhibitor solution is replaced with buffer, and the dissociation of the inhibitor from the enzyme is monitored as a decrease in the SPR signal.

  • Data Analysis: The resulting sensorgrams are fitted to kinetic models to extract kₐ, kₑ, and Kₑ.

Protocol 4 (Overview): Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule.[18][19] It is the gold standard for determining the thermodynamic parameters of an interaction.

High-Level Workflow:

  • Sample Preparation: The purified enzyme is placed in the sample cell, and the quinoline inhibitor is loaded into a syringe.

  • Titration: The inhibitor is injected into the sample cell in small, precise aliquots.

  • Heat Measurement: The instrument measures the minute temperature changes that occur with each injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to enzyme. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kₑ), stoichiometry of binding (n), and the enthalpy of binding (ΔH).

Biophysics_Workflow start Active Compound from Enzymatic Assay spr Surface Plasmon Resonance (SPR) start->spr Orthogonal Confirmation itc Isothermal Titration Calorimetry (ITC) start->itc Orthogonal Confirmation tsa Thermal Shift Assay (TSA / DSF) start->tsa Orthogonal Confirmation end Confirmed Direct Binder with Quantitative Binding Parameters spr->end Provides: Kₐ, Kₑ, Kₑ itc->end Provides: Kₑ, ΔH, n tsa->end Provides: ΔTₘ (Qualitative)

Biophysical workflow for hit confirmation.

Part 4: Validation in a Cellular Environment

While in-vitro biochemical and biophysical assays are essential, the ultimate test of an inhibitor is its activity within a living cell. Cell-based assays are critical for assessing a compound's ability to cross the cell membrane, engage its target in a complex cellular milieu, and exert a desired biological effect, such as inhibiting cell proliferation or inducing apoptosis.[6][20]

Protocol 5: MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[6][20]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (relevant to the enzyme target) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the quinoline inhibitor for a specified duration (e.g., 48 or 72 hours).[21]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[20]

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).

Protocol 6 (Conceptual): Western Blot for Target Engagement

Principle: For inhibitors targeting signaling enzymes like kinases, a western blot can confirm that the compound is hitting its intended target inside the cell. By measuring the phosphorylation status of the target protein or its downstream substrate, one can directly observe the inhibitor's effect on the signaling pathway.

High-Level Workflow:

  • Cell Treatment: Treat cells with the quinoline inhibitor at various concentrations (e.g., around the cellular IC₅₀).

  • Cell Lysis: Harvest and lyse the cells to release their protein contents.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR) and the total form of the protein (e.g., anti-EGFR).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. A decrease in the phospho-protein signal relative to the total protein signal indicates successful target engagement.

Signaling_Pathway cluster_pathway Hypothetical Kinase Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Activates Kinase_A Kinase A (e.g., Src) Receptor->Kinase_A Phosphorylates Kinase_B Kinase B (e.g., PI3K) Kinase_A->Kinase_B Phosphorylates Effector Effector Protein (e.g., Akt) Kinase_B->Effector Phosphorylates Response Cell Proliferation & Survival Effector->Response Inhibitor Quinoline-Based Kinase Inhibitor Inhibitor->Receptor Inhibits

Hypothetical signaling pathway inhibited by a quinoline compound.

Conclusion

The quinoline scaffold continues to be an exceptionally productive source of novel enzyme inhibitors with significant therapeutic potential.[1] A systematic and multi-faceted approach to characterization is paramount for advancing these compounds through the drug discovery pipeline. By integrating robust biochemical assays for potency and mechanism, advanced biophysical techniques for direct binding validation, and relevant cell-based assays for assessing physiological effects, researchers can build a comprehensive data package. This integrated strategy, as outlined in these protocols, enables a thorough understanding of a compound's structure-activity relationship and provides the critical insights necessary for the rational design of the next generation of quinoline-based medicines.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. [Link]

  • A graphical method for determining inhibition constants. [Link]

  • Quinoline as a privileged scaffold in cancer drug discovery - PubMed. [Link]

  • Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. [Link]

  • An overview of quinoline as a privileged scaffold in cancer drug discovery - Taylor & Francis. [Link]

  • Classification, Modes of Action and Applications of Enzyme Inhibitors - Longdom Publishing. [Link]

  • How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. [Link]

  • Computing Ki for a Competitive Enzyme Inhibitor1 - GraphPad. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Biophysical methods in early drug discovery - PMC. [Link]

  • Assays, Biophysics, Screening for Drug Discovery - Proteros. [Link]

  • Surface Plasmon Resonance (SPR) Biophysical Assay. [Link]

  • Biophysics: How to choose the right assay for your drug discovery project. [Link]

  • Enzyme Inhibition: Mechanisms and Scope - SciSpace. [Link]

  • Biophysical Analysis | Reaction Biology. [Link]

  • Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International. [Link]

  • Synthesis, kinetic studies and in-silico investigations of novel quinolinyl-iminothiazolines as alkaline phosphatase inhibitors - PMC. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. [Link]

  • Full article: Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - Taylor & Francis. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC. [Link]

  • Protocol for the synthesis of quinoline derivatives. - ResearchGate. [Link]

  • Enzyme kinetics in drug discovery. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - MDPI. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo. [Link]

  • Enzyme inhibition and kinetics graphs (article) | Khan Academy. [Link]

  • Journal of Cellular and Molecular Pharmacology - Enzyme Kinetics in Drug Discovery Accelerating Therapeutic Innovation - Omics. [Link]

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Method

Application Notes &amp; Protocols: Leveraging 4-Methoxyquinolin-3-amine in Multi-Component Reactions for Accelerated Drug Discovery

Abstract This technical guide provides an in-depth exploration of 4-Methoxyquinolin-3-amine as a versatile building block in multi-component reactions (MCRs). Designed for researchers, medicinal chemists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 4-Methoxyquinolin-3-amine as a versatile building block in multi-component reactions (MCRs). Designed for researchers, medicinal chemists, and drug development professionals, this document details the strategic application of this quinoline derivative in constructing complex, drug-like scaffolds with high efficiency. We present the mechanistic underpinnings, detailed experimental protocols, and practical insights for key MCRs, including the Ugi four-component reaction. The aim is to equip scientists with the knowledge to harness these powerful synthetic tools for the rapid generation of diverse chemical libraries, thereby accelerating the discovery of novel therapeutic agents.

Introduction: The Strategic Value of 4-Methoxyquinolin-3-amine in MCRs

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with activities spanning from anticancer and antimalarial to anti-inflammatory and antibacterial agents[1][2]. The specific substitution pattern on this bicyclic heterocycle is critical for modulating its pharmacological profile[2][3]. 4-Methoxyquinolin-3-amine, in particular, is a compound of significant interest. Its structure features two key functional groups poised for chemical elaboration: a nucleophilic 3-amino group and an electron-donating 4-methoxy group, which influences the reactivity of the quinoline core.

Multi-component reactions (MCRs) represent a paradigm shift in synthetic chemistry, moving away from traditional linear synthesis towards more efficient, convergent approaches[4][5][6]. MCRs combine three or more reactants in a single synthetic operation to form a product that incorporates the essential parts of all starting materials[7]. This strategy offers numerous advantages, including:

  • High Atom Economy: Minimizing waste by incorporating most atoms from the reactants into the final product.

  • Operational Simplicity: Reducing the number of reaction steps, purifications, and handling of intermediates[8].

  • Rapid Library Generation: Enabling the creation of large, structurally diverse compound libraries from readily available starting materials[9][10].

The convergence of the versatile 4-Methoxyquinolin-3-amine scaffold with the efficiency of MCRs provides a powerful platform for drug discovery. By employing this amine as a key component, chemists can rapidly access novel, highly functionalized quinoline derivatives for biological screening.

The Ugi Four-Component Reaction (U-4CR): A Cornerstone of MCR Chemistry

The Ugi reaction is arguably the most prominent and widely utilized MCR, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides[11][12][13]. This reaction is exceptionally tolerant of a wide range of functional groups, making it ideal for creating complex, peptide-like structures[14].

Role and Mechanism

In the context of the Ugi reaction, 4-Methoxyquinolin-3-amine serves as the primary amine component. The reaction is believed to proceed through the initial formation of an imine between the amine and the aldehyde. This imine is then protonated by the carboxylic acid to form an iminium ion. The isocyanide undergoes nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final, stable bis-amide product[12][15]. The Mumm rearrangement is irreversible and drives the entire reaction sequence to completion[12].

Ugi_Mechanism Ugi Reaction Mechanism cluster_reactants Reactants Amine 4-Methoxyquinolin-3-amine Imine Imine Amine->Imine + Aldehyde - H₂O Aldehyde Aldehyde (R¹CHO) Aldehyde->Imine CarboxylicAcid Carboxylic Acid (R²COOH) Adduct Intermediate Adduct CarboxylicAcid->Adduct Isocyanide Isocyanide (R³NC) NitriliumIon Nitrilium Ion Isocyanide->NitriliumIon IminiumIon Iminium Ion Imine->IminiumIon + H⁺ (from R²COOH) IminiumIon->NitriliumIon + Isocyanide NitriliumIon->Adduct + R²COO⁻ FinalProduct Final α-Acylamino Amide Product Adduct->FinalProduct Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Experimental Protocol: Synthesis of an α-Acylamino Amide Derivative

This protocol describes a general procedure for the Ugi reaction using 4-Methoxyquinolin-3-amine.

Materials:

  • 4-Methoxyquinolin-3-amine

  • Aldehyde (e.g., Benzaldehyde)

  • Carboxylic Acid (e.g., Acetic Acid)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Methanol (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add 4-Methoxyquinolin-3-amine (1.0 mmol, 174 mg).

  • Solvent Addition: Add anhydrous methanol (5 mL) and stir until the amine is fully dissolved.

  • Component Addition: Add the aldehyde (1.0 mmol), followed by the carboxylic acid (1.0 mmol) to the solution. Stir the mixture for 10-15 minutes at room temperature to facilitate pre-condensation and imine formation.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol) dropwise to the reaction mixture. The Ugi reaction is often exothermic, and a slight increase in temperature may be observed[12].

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL)[7].

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure α-acylamino amide product[7].

Data Presentation: Substrate Scope and Expected Yields

The Ugi reaction's versatility allows for a wide range of inputs, leading to a diverse library of quinoline-based compounds.

Aldehyde (R¹)Carboxylic Acid (R²)Isocyanide (R³)Expected Yield (%)
BenzaldehydeAcetic Acidtert-Butyl isocyanide75-90
4-ChlorobenzaldehydePropionic AcidCyclohexyl isocyanide70-85
IsobutyraldehydeBenzoic AcidBenzyl isocyanide65-80
FurfuralAcetic Acidtert-Butyl isocyanide70-88

Note: Yields are estimates based on typical Ugi reaction outcomes and may vary depending on specific substrates and reaction conditions.

The Biginelli Reaction: Accessing Dihydropyrimidine-Fused Quinolines

The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[16][17][18]. These scaffolds are of significant pharmacological interest, with applications as calcium channel blockers and anti-inflammatory agents[18].

A Novel Application for 4-Methoxyquinolin-3-amine

While not a traditional component, the diamine-like nature of the quinoline core (with the ring nitrogen and the 3-amino group) suggests that 4-Methoxyquinolin-3-amine could participate in a Biginelli-type reaction. In this scenario, it would replace urea, leading to novel, fused heterocyclic systems. The reaction would likely proceed under acid catalysis, with the 3-amino group acting as the initial nucleophile.

Biginelli_Workflow Proposed Biginelli-Type Workflow Start Combine Reactants: - 4-Methoxyquinolin-3-amine - Aldehyde - β-Ketoester - Acid Catalyst Reaction Heat Under Reflux (e.g., in Ethanol) Start->Reaction Step 1 Monitoring Monitor by TLC Reaction->Monitoring Step 2 Workup Cool, Precipitate, and Filter Monitoring->Workup Step 3 (upon completion) Purification Recrystallize or Column Chromatography Workup->Purification Step 4 Product Fused Dihydropyrimidino-Quinoline Purification->Product Step 5

Sources

Application

Application Note: Advanced Derivatization Strategies for the Amino Group of 4-Methoxyquinolin-3-amine

Introduction and Mechanistic Context 4-Methoxyquinolin-3-amine (CAS 103040-77-3) is a highly versatile heteroaromatic scaffold utilized extensively in medicinal chemistry and advanced analytical applications[1][2]. Compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

4-Methoxyquinolin-3-amine (CAS 103040-77-3) is a highly versatile heteroaromatic scaffold utilized extensively in medicinal chemistry and advanced analytical applications[1][2]. Compounds containing the 3-aminoquinoline moiety are particularly prized as matrices and derivatizing tags in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for the structural elucidation of complex glycans[3][4].

Derivatizing the C3-amino group of 4-methoxyquinolin-3-amine presents unique mechanistic challenges and opportunities. The adjacent methoxy group at the C4 position exerts a strong electron-donating resonance effect (+M) toward the quinoline ring, increasing the overall electron density. However, its ortho-relationship to the C3-amine introduces significant steric hindrance, which can impede the approach of bulky electrophiles[5][6]. Furthermore, the basicity of the quinoline nitrogen (N1) necessitates careful selection of reagents and pH control to prevent competitive N1-alkylation or protonation, which would deactivate the molecule.

To successfully functionalize this scaffold, chemists must employ kinetically driven conditions or highly selective catalysts. This guide details three self-validating derivatization pathways: N-Acylation, Reductive Amination (Alkylation), and Urea Formation.

ReactionPathways SM 4-Methoxyquinolin-3-amine (Nucleophile) Acyl Acylation (Acetic Anhydride) SM->Acyl Alkyl Reductive Amination (Aldehyde + STAB) SM->Alkyl Urea Urea Formation (Isocyanate) SM->Urea Prod1 3-Acetamido-4- methoxyquinoline Acyl->Prod1 Prod2 N-Alkyl-4-methoxy quinolin-3-amine Alkyl->Prod2 Prod3 3-Ureido-4- methoxyquinoline Urea->Prod3

Reaction pathways for the derivatization of 4-Methoxyquinolin-3-amine.

Experimental Protocols and Causality

Protocol A: N-Acylation (Synthesis of 3-Acetamido-4-methoxyquinoline)

Causality & Design: Standard acylation of 4-methoxyquinolin-3-amine can be sluggish due to the steric bulk of the C4-methoxy group. Historically, researchers like Adams and Hey demonstrated that utilizing acetic anhydride in the presence of a strong acid catalyst (such as perchloric acid) or a nucleophilic catalyst (like pyridine) forces the generation of a highly reactive acylium equivalent, overcoming the activation energy barrier imposed by steric crowding[5][7].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 4-methoxyquinolin-3-amine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis: Add 2.0 eq of anhydrous pyridine. Rationale: Pyridine acts as both an acid scavenger to protect the N1 quinoline nitrogen from protonation and as a nucleophilic catalyst to form a reactive acetylpyridinium intermediate.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1.2 eq of acetic anhydride.

  • Validation (TLC): Stir for 2 hours at room temperature. Validate reaction progress via Thin Layer Chromatography (TLC) using a 5% Methanol/DCM eluent. The disappearance of the fluorescent starting material spot under 254 nm UV light confirms completion.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize excess acetic anhydride and pyridine. Extract the aqueous layer three times with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Recrystallize the crude product from hot acetone or benzene to yield pure 3-acetamido-4-methoxyquinoline[7].

Protocol B: N-Alkylation via Reductive Amination

Causality & Design: Direct alkylation using alkyl halides often leads to over-alkylation (forming tertiary amines or quaternary ammonium salts at N1). Reductive amination is highly controlled, stopping at the secondary amine. We utilize Sodium triacetoxyborohydride (STAB) because it is a mild hydride donor that selectively reduces the intermediate imine without reducing the unreacted aldehyde, a common flaw when using harsher agents like NaBH4​ . Alternatively, modern green chemistry approaches utilize Titanium-catalyzed "borrowing hydrogen" methodologies to alkylate 3-aminoquinolines directly using alcohols, generating only water as a byproduct[8].

Workflow Step1 1. Imine Formation Amine + Aldehyde Step2 2. Reduction Add NaBH(OAc)3 Step1->Step2 TLC Check Step3 3. Quenching Sat. NaHCO3 Step2->Step3 Complete Consump. Step4 4. Extraction DCM / Brine Wash Step3->Step4 Phase Sep. Step5 5. Purification Silica Gel Column Step4->Step5 Concentration

Step-by-step self-validating workflow for reductive amination.

Step-by-Step Methodology:

  • Imine Formation: Combine 1.0 eq of 4-methoxyquinolin-3-amine and 1.1 eq of the desired aldehyde in 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour to allow the imine/iminium intermediate to form.

  • Reduction: Add 1.5 eq of STAB ( NaBH(OAc)3​ ) in a single portion. Add a catalytic amount of glacial acetic acid (0.1 eq) to lower the pH slightly, which accelerates iminium ion formation.

  • Validation: Stir for 12-18 hours. Validate via LC-MS; look for the mass shift corresponding to the addition of the alkyl group minus H2​O (imine) and subsequent +2 Da shift (reduction).

  • Workup: Quench meticulously with 1N NaOH to break down boron complexes, followed by extraction with ethyl acetate. Wash the organic phase with brine to remove residual water-soluble impurities.

  • Purification: Purify via flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient.

Protocol C: Urea Formation (Isocyanate Coupling)

Causality & Design: Isocyanates are highly electrophilic and react rapidly with primary amines to form stable ureas. Because isocyanates are moisture-sensitive and readily form symmetric urea byproducts in the presence of water, absolute anhydrous conditions are mandatory. The C4-methoxy group's electron-donating nature enhances the nucleophilicity of the C3-amine, making this reaction highly efficient.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-methoxyquinolin-3-amine in anhydrous Tetrahydrofuran (THF) under argon.

  • Coupling: Add 1.1 eq of the target isocyanate (e.g., phenyl isocyanate) dropwise at 0 °C.

  • Validation: The reaction is typically self-indicating; as the urea forms, it often precipitates out of the THF solution due to its lower solubility compared to the starting amine.

  • Workup & Purification: If precipitation occurs, simply filter the solid, wash with cold THF, and dry under high vacuum. If it remains in solution, concentrate and purify via recrystallization.

Quantitative Data Summary

The table below summarizes the expected outcomes, reaction kinetics, and primary failure modes for the derivatization of 4-methoxyquinolin-3-amine based on the protocols outlined above.

Derivatization TypeReagent SystemTypical Yield (%)Reaction Time (h)Primary Byproduct / Failure ModeRecommended Purification
Acylation Ac2​O , Pyridine (or HClO4​ )85 - 95%1 - 2Di-acylated amine (excess Ac2​O )Recrystallization (Acetone)
Reductive Amination Aldehyde, NaBH(OAc)3​ 75 - 88%12 - 18Alcohol (from reduced aldehyde)Flash Chromatography
Catalytic Alkylation Alcohol, Ti-catalyst[8]90 - 96%24Unreacted starting materialFlash Chromatography
Urea Formation Isocyanate, THF80 - 90%4 - 6Symmetric urea (moisture exposure)Precipitation / Filtration

References

  • ChemicalBook. 4-Methoxyquinolin-3-amine | 103040-77-3.1

  • National Center for Biotechnology Information (PMC). Sensitive and Structure-Informative N-Glycosylation Analysis by MALDI-MS; Ionization, Fragmentation, and Derivatization.3

  • BLD Pharm. 103040-77-3 | 4-Methoxyquinolin-3-amine.2

  • Royal Society of Chemistry (RSC). Ahmad and Hey. 3-Acetamido-4-methoxyquinoline Synthesis.7

  • Shimadzu. MALDI mass spectrometry analysis of sialylated glycoprotein by in-gel derivatization for sialic acids: 3-Aminoquinoline.4

  • Royal Society of Chemistry (RSC). Adams and Hey: Nitrosoacylarylamines. Part V. The Nitrosation of 3-Acetamido-4-quinolones and -quinaldones.5

  • ResearchGate. Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity.6

  • American Chemical Society (ACS). Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology.8

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Substituted Quinoline Synthesis

Welcome to the Application Scientist Technical Support Center. The synthesis of substituted quinolines—whether through classical methods like the Skraup, Conrad-Limpach, or Friedländer reactions—is notoriously plagued by...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. The synthesis of substituted quinolines—whether through classical methods like the Skraup, Conrad-Limpach, or Friedländer reactions—is notoriously plagued by side reactions such as polymerization, regioisomerization, and incomplete cyclization.

This guide is designed for researchers, scientists, and drug development professionals. It abandons basic overviews in favor of deep mechanistic causality, providing self-validating protocols and troubleshooting FAQs to ensure your syntheses yield high-purity scaffolds.

Skraup & Doebner-von Miller Syntheses: Taming the Exotherm

The Skraup synthesis and its variant, the Doebner-von Miller reaction, are powerful tools for constructing the quinoline core from anilines and glycerol (or α,β-unsaturated carbonyls). However, they are highly exothermic and prone to catastrophic side reactions[1].

FAQ: Why is my reaction mixture turning into an unmanageable, rubbery tar?

Causality: Tar and polymer formation is the most common side reaction in the Skraup synthesis. It results from the rapid, acid-catalyzed polymerization of the highly reactive acrolein intermediate (generated in situ from glycerol) under high-temperature conditions[1]. If the exothermic cyclization is not strictly controlled, localized overheating causes the acrolein to polymerize with itself rather than condensing with the aniline[1].

Solution: The reaction must be throttled using a moderating agent. Ferrous sulfate ( FeSO4​ ) or boric acid acts as an oxygen carrier and thermal buffer, extending the reaction over a longer period and preventing runaway polymerization[1]. For the Doebner-von Miller reaction, utilizing a two-phase solvent system sequesters the α,β-unsaturated carbonyl in the organic phase, minimizing its exposure to the aqueous acid phase where polymerization occurs[1].

Skraup Start Mix Aniline, Glycerol, H2SO4 Moderator Add Moderating Agent (FeSO4 / Boric Acid) Start->Moderator Heat Gentle Heating Monitor for Bubbling Moderator->Heat Exotherm Exothermic Reaction Initiates Heat->Exotherm Action IMMEDIATELY Remove Heat Source Exotherm->Action If monitored Fail Runaway Reaction Tarry Polymer Formation Exotherm->Fail If unmonitored Result Controlled Polymerization High Yield Quinoline Action->Result

Workflow for controlling the exothermic Skraup synthesis to prevent tar formation.

Self-Validating Protocol: Moderated Skraup Synthesis
  • Reaction Setup: In a 5-liter flask equipped with a mechanical stirrer and a reflux condenser, add 86 g of boric acid and 380 g of anhydrous ferrous sulfate[1].

  • Addition of Reactants: Add 246 g (2.64 moles) of aniline, followed by 870 g (9.45 moles) of anhydrous glycerol. Stir the mixture to ensure homogeneity[1].

  • Acid Addition: Slowly and carefully add 400 g (217.5 ml) of concentrated sulfuric acid through the condenser[1].

  • Heating & Validation (Critical): Heat the mixture gently with a Bunsen burner. Validation Check: Keep a close eye on the liquid surface. The absolute moment the reaction begins (indicated by spontaneous bubbling), immediately remove the flame [1]. The reaction will proceed exothermically on its own. If bubbling becomes violent, the moderating agent is insufficient, and external cooling must be applied.

  • Work-up: Purify the resulting quinoline by steam distillation followed by fractional distillation to leave any minor polymeric resins behind[1].

Conrad-Limpach Synthesis: Regiocontrol and Thermodynamic Traps

The Conrad-Limpach reaction condenses anilines with β-ketoesters to form 4-hydroxyquinolines (quinolin-4-ones)[2].

FAQ: Why am I isolating 2-hydroxyquinoline instead of the desired 4-hydroxyquinoline?

Causality: This is a classic issue of kinetic versus thermodynamic control. The primary side reaction is the formation of the isomeric 2-hydroxyquinoline (the Knorr product)[3]. This occurs when the initial nucleophilic attack by the aniline targets the ester carbonyl rather than the ketone carbonyl of the β-ketoester[3]. Higher initial condensation temperatures provide the activation energy required to attack the less electrophilic ester group (thermodynamic control), leading to the Knorr amide[3].

Solution: Separate the reaction into two distinct thermal stages. The initial condensation must be strictly maintained at room temperature (kinetic control) to ensure exclusive attack on the more reactive ketone, forming the β-aminoacrylate (enamine)[3]. Only after this intermediate is fully formed should high heat be applied for cyclization[2].

CL_Knorr Aniline Aniline + β-Ketoester TempLow Low Temp (Kinetic Control) Room Temp Aniline->TempLow Attack on Keto Group TempHigh High Temp (Thermodynamic Control) >100°C Aniline->TempHigh Attack on Ester Group Enamine β-Aminoacrylate (Enamine) TempLow->Enamine Amide Acetoacetanilide (Amide) TempHigh->Amide Cyclization1 Thermal Cyclization (~250°C, Dowtherm A) Enamine->Cyclization1 Cyclization2 Acidic Cyclization (H2SO4) Amide->Cyclization2 ProdCL 4-Hydroxyquinoline (Conrad-Limpach Product) Cyclization1->ProdCL ProdKnorr 2-Hydroxyquinoline (Knorr Product) Cyclization2->ProdKnorr

Mechanistic divergence of Conrad-Limpach vs. Knorr synthesis based on temperature control.

Self-Validating Protocol: Two-Stage Conrad-Limpach Synthesis
  • Kinetic Condensation: Stir the aniline and β-ketoester in a flask at room temperature. Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). Do not proceed until the aniline spot has completely disappeared, confirming 100% conversion to the enamine intermediate without premature cyclization[3].

  • Solvent Preparation: In a separate flask, heat an inert, high-boiling solvent like Dowtherm A or mineral oil to 250°C[3].

  • Thermal Cyclization: Rapidly add the enamine intermediate to the pre-heated solvent. Validation Check: The rapid transition to 250°C ensures that intramolecular cyclization outpaces any intermolecular degradation or side reactions[3].

  • Isolation: Cool the mixture to room temperature; the 4-hydroxyquinoline product will precipitate out of the Dowtherm A and can be collected via filtration[2].

Friedländer Synthesis: Avoiding Aldol Side Products

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde/ketone with an α-methylene ketone[4]. It is highly valued for synthesizing 2-substituted quinolines, which are potent inhibitors of biological pathways such as the PI3K/Akt/mTOR signaling cascade in cancer cells[4].

FAQ: My reaction is yielding complex mixtures of aldol condensation side products. How can I improve regioselectivity?

Causality: Traditional Friedländer syntheses rely on strong acids or bases (e.g., KOH or concentrated H2​SO4​ )[1]. Under basic conditions, the reaction initiates with an aldol condensation. If the ketone substrate has multiple reactive α-methylene sites (unsymmetrical ketones), strong bases will indiscriminately deprotonate them, leading to a mixture of regioisomers and self-condensation side products.

Solution: Shift from traditional Brønsted acids/bases to modern Lewis acid catalysts or metal-free promoters under solvent-free conditions. Catalysts like molecular iodine ( I2​ ), Neodymium(III) nitrate hexahydrate, or Boron hydrogen sulfate (BHS) selectively activate the carbonyl group for Schiff base formation first, dictating a highly regioselective cyclization pathway without triggering unwanted aldol self-condensation[1],[5].

Pathway Quinoline 2-Substituted Quinoline (Inhibitor) PI3K PI3K Kinase Quinoline->PI3K Inhibits Akt Akt (Protein Kinase B) Quinoline->Akt Inhibits Apoptosis Apoptosis (Cell Death) Quinoline->Apoptosis Induces PI3K->Akt Phosphorylation mTOR mTOR Complex Akt->mTOR Activation Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Promotes

Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-substituted quinoline derivatives.

Self-Validating Protocol: Lewis-Acid Catalyzed Friedländer Annulation
  • Reactant Mixture: In a round-bottom flask, combine 1.21 g (10 mmol) of 2-aminobenzaldehyde and 1.20 g (10 mmol) of acetophenone[1].

  • Catalyst Addition: Add 0.1 mmol of p-toluenesulfonic acid (or 5 mol% Neodymium(III) nitrate hexahydrate for unsymmetrical ketones) and 20 mL of ethanol[1],[5].

  • Reaction: Reflux the mixture for 4-6 hours[1]. Validation Check: The reaction mixture should transition from a suspension to a clear, deeply colored solution. Monitor by TLC; the complete disappearance of the highly fluorescent 2-aminobenzaldehyde spot confirms successful cyclization[1].

Quantitative Data: Reaction Optimization Summary

To assist in experimental design, the following table summarizes the optimized parameters required to bypass the side reactions discussed above.

Synthesis MethodPrimary Side ReactionCatalyst / Reagent ChoiceOptimal TempExpected Yield
Skraup Acrolein Polymerization (Tar) FeSO4​ / Boric AcidExothermic (Remove heat)60 - 75%
Doebner-von Miller Carbonyl PolymerizationTwo-phase solvent systemReflux55 - 70%
Conrad-Limpach 2-Hydroxyquinoline (Knorr)Dowtherm A (Solvent)Stage 1: 25°C Stage 2: 250°CUp to 95%
Friedländer (Classical) Aldol Self-CondensationKOH or H2​SO4​ 80 - 120°C40 - 60%
Friedländer (Modern) Mitigated Nd(NO3​)3​⋅6H2​O (5 mol%)Room Temp62 - 94%

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines - PMC - NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Quinoline Synthesis Optimization &amp; Troubleshooting

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the notoriously temperamental natu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the notoriously temperamental nature of quinoline scaffold construction. This guide transcends standard troubleshooting; it dissects the causality behind reaction failures and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

The Skraup Synthesis: Exotherm Control & Tar Mitigation

Q: My Skraup synthesis keeps running away exothermically, yielding an intractable black tar instead of my quinoline product. How do I control this?

Root Cause Analysis: The Skraup reaction is highly exothermic due to the rapid, acid-catalyzed dehydration of glycerol to acrolein, followed by its conjugate addition to aniline. If the temperature is not strictly moderated, the highly reactive acrolein intermediate rapidly polymerizes, forming the characteristic black tar (1)[1].

Optimization Strategy: To establish a self-validating and controlled system, you must decouple the initiation phase from the propagation phase. The addition of a moderator, such as Ferrous Sulfate (FeSO₄), acts as an electron transfer agent that smooths the oxidation rate, preventing runaway thermal spikes[1].

Protocol 1: Moderated Skraup Synthesis (Self-Validating)
  • Apparatus Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Validation: Ensure the system is open to a bubbler to monitor gas evolution visually.

  • Reagent Charging: Cautiously add concentrated sulfuric acid to aniline with active ice-cooling. Add FeSO₄·7H₂O (moderator) until dissolved[1].

  • Controlled Dehydration: Heat the mixture gently to 100–120°C. Validation: The temperature must stabilize here before proceeding; this confirms the acid is hot enough to dehydrate glycerol but below the runaway threshold.

  • Glycerol Addition: Add anhydrous glycerol dropwise. The reaction will self-heat. If the temperature exceeds 150°C, remove the heat source immediately[1]. Validation: A steady, brisk reflux without external heating confirms successful, controlled initiation.

  • Cyclization & Oxidation: Once the exotherm subsides, resume heating to reflux for 1-3 hours.

  • Purification: Neutralize with NaOH and isolate via steam distillation. The quinoline will co-distill with water, leaving any minor polymeric tar behind[1].

SkraupTroubleshooting Start Issue: Low Yield / Tar Formation Check1 Is a moderator (FeSO4) being used? Start->Check1 Action1 Add FeSO4 to control oxidation rate Check1->Action1 No Check2 Is temperature strictly controlled? Check1->Check2 Yes Action1->Check2 Action2 Implement two-stage heating: Initiate at 130°C, then reflux Check2->Action2 No Check3 Are reagents anhydrous (esp. glycerol)? Check2->Check3 Yes Action2->Check3 Action3 Use high-purity, anhydrous reagents Check3->Action3 No Success Optimized Quinoline Yield Check3->Success Yes Action3->Success

Troubleshooting workflow for resolving low yield and tar formation in Skraup synthesis.

The Friedländer Annulation: Catalyst Selection & Yield Maximization

Q: I am attempting a Friedländer annulation, but my yields are stuck below 40% and I see multiple side products. What catalyst system is optimal?

Root Cause Analysis: Traditional Brønsted acids (like HCl or H₂SO₄) used in Friedländer annulations often trigger unwanted aldol condensations or degradation of the active methylene compound.

Optimization Strategy: Transitioning to Lewis acid catalysts or solid-supported heteropolyacids under solvent-free conditions dramatically shifts the equilibrium. Lewis acids (e.g., Al³⁺ in MOFs or Phosphotungstic acid) specifically coordinate to the carbonyl oxygen. This increases its electrophilicity, accelerating the nucleophilic attack by the amine to form the Schiff base, followed by rapid cyclodehydration (2)[2]. Solvent-free conditions further drive the reaction by maximizing reactant proximity (3)[3].

Protocol 2: Solvent-Free Friedländer Annulation
  • Preparation: In a 50 mL flask, combine 2-aminoaryl ketone (1.0 equiv) and the active methylene compound (1.2 equiv).

  • Catalyst Loading: Add 1 mol% Phosphotungstic acid (H₃PW₁₂O₄₀)[3] or 5 wt% MIL-53(Al) MOF[2].

  • Thermal Activation: Heat the neat mixture to 80–100°C. Validation: Monitor the reaction via TLC (Hexane:EtOAc). The complete disappearance of the bright yellow 2-aminoaryl ketone spot validates the completion of the Schiff base formation.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter. Validation: The recovered solid catalyst can be washed and reused for up to 4 cycles, confirming heterogeneous stability[2].

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure polysubstituted quinoline.

FriedlanderPathway Reactants 2-Aminoaryl Ketone + Active Methylene Compound Step1 Carbonyl Activation (Increased Electrophilicity) Reactants->Step1 Catalyst Lewis Acid Catalyst (e.g., Al3+ MOF or H3PW) Catalyst->Step1 Coordinates to O Step2 Nucleophilic Attack (Schiff Base Formation) Step1->Step2 Step3 Intramolecular Cyclodehydration Step2->Step3 Product Polysubstituted Quinoline Step3->Product

Mechanistic pathway of Lewis acid-catalyzed Friedländer annulation.

Modern Approaches: Transition-Metal Mediated Synthesis

Q: Can I synthesize 2,3-disubstituted quinolines directly from epoxides instead of aldehydes?

Root Cause Analysis: Yes. Epoxides serve as excellent C2-synthons, but they require precise Lewis acid mediation to undergo ring-opening without polymerizing.

Optimization Strategy: A modern one-pot protocol utilizes Sc(OTf)₃ as a Lewis acid and TEMPO as an oxygen scavenger. Optimization studies reveal that a stoichiometry of 3 equivalents of epoxide to 1 equivalent of aniline, paired with high catalyst loading (0.5 equiv Sc(OTf)₃), is required to maximize the yield (up to 96%) (4)[4].

Protocol 3: Sc(OTf)₃-Mediated Synthesis
  • Initiation: Dissolve the substituted epoxide (3.0 equiv) in dry THF. Add Sc(OTf)₃ (0.5 equiv) at room temperature[4].

  • Reagent Addition: Add the aromatic amine (1.0 equiv) followed by TEMPO (1.0 equiv)[4].

  • Cyclization: Stir under argon at 65°C for 6 hours. Validation: The color change associated with TEMPO reduction serves as a visual indicator of the ongoing oxidative cyclization.

  • Purification: Quench with water, extract with dichloromethane, and purify via flash chromatography.

Quantitative Data & Catalyst Comparison

To aid in your experimental design, the following table summarizes the optimized parameters for various quinoline synthesis methodologies based on recent empirical data:

Catalyst / MediatorSynthesis MethodSolvent SystemTemp (°C)Typical YieldKey Mechanistic Advantage
FeSO₄ (Moderator) Skraup SynthesisH₂SO₄ (Neat)130–150ModerateTames exotherm; prevents acrolein polymerization[1]
H₃PW₁₂O₄₀ (1 mol%) FriedländerSolvent-free80>90%Recyclable heteropolyacid; rapid cyclodehydration[3]
MIL-53(Al) MOF FriedländerSolvent-free100>90%Superior Lewis acid strength (Al³⁺); 4-cycle reuse[2]
FeCl₃·6H₂O FriedländerWaterReflux97%Environmentally benign; high atom economy in water
Sc(OTf)₃ (0.5 eq) Epoxide-AnilineTHF65Up to 96%Enables use of epoxides as stable C2-synthons

References

  • Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. Source: BenchChem.
  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Source: Indian Academy of Sciences.
  • Phosphotungstic Acid: An Efficient, Cost-effective and Recyclable Catalyst for the Synthesis of Polysubstituted Quinolines. Source: MDPI.
  • An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O. Source: Taylor & Francis.
  • Sc(OTf)3-Mediated One-Pot Synthesis of 2,3-Disubstituted Quinolines from Anilines and Epoxides. Source: ACS Publications.

Sources

Troubleshooting

Technical Support Center: 4-Aminoquinoline Stability &amp; Troubleshooting Guide

Welcome to the 4-Aminoquinoline (4-AQ) Technical Support Center . This guide is engineered for researchers, analytical scientists, and formulation developers working with 4-AQ compounds such as chloroquine (CQ), amodiaqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 4-Aminoquinoline (4-AQ) Technical Support Center . This guide is engineered for researchers, analytical scientists, and formulation developers working with 4-AQ compounds such as chloroquine (CQ), amodiaquine (AQ), and hydroxychloroquine (HCQ).

Due to their specific molecular architecture—featuring a quinoline ring and an ionizable diethylamino side chain—4-AQs are highly susceptible to photolytic, hydrolytic, and excipient-driven degradation. This guide provides field-proven troubleshooting protocols, causal explanations for instability, and self-validating workflows to ensure the scientific integrity of your assays.

Part 1: Aqueous Solution Preparation & Storage

Q: My chloroquine (CQ) and amodiaquine (AQ) stock solutions lose in vitro anti-plasmodial potency after a few days in the refrigerator. What is causing this degradation?

The Science (Causality): 4-aminoquinolines possess two basic nitrogen centers: the quinoline-ring nitrogen (pKa ~8.1) and the diethylamino side-chain nitrogen (pKa ~10.2)[1]. In standard biological buffers like PBS (pH 7.2 - 7.4), approximately 18% of chloroquine remains monoprotonated[1]. While this specific ionization state is critical for traversing lipid membranes and accumulating in the parasite's food vacuole, it also leaves the molecule vulnerable to slow aqueous hydrolysis and oxidative stress. Under alkaline conditions (pH > 8.0), the unprotonated quinoline ring becomes a prime target for reactive oxygen species (ROS) and hydroxyl radicals, accelerating degradation.

The Solution: Aqueous solutions of 4-AQs should never be treated as long-term stable reagents. Standard pharmacological guidelines and manufacturers strictly advise against storing aqueous CQ solutions for more than 24 hours[2].

Protocol: Self-Validating Preparation of Aqueous 4-AQ Stocks

To ensure absolute reproducibility in cell-based assays or analytical injections, follow this strict preparation workflow:

  • Gravimetric Analysis: Weigh the crystalline solid API (e.g., Chloroquine diphosphate) using an analytical balance in a low-humidity environment.

  • Solvent Selection: Dissolve directly in sterile, slightly acidic to neutral aqueous buffer (pH 5.5 – 7.0) to maximize protonation and stability. The solubility of CQ phosphate in PBS (pH 7.2) is approximately 10 mg/mL[2].

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter. Do not autoclave, as thermal stress induces rapid degradation.

  • Aliquot & Shield: Divide the stock into single-use amber glass vials to prevent photolysis.

  • Storage & Expiration: Use immediately for assays. Flash-freeze any remaining aliquots at -80°C. Discard any unfrozen aqueous solution after 24 hours [2].

Workflow Solid API Solid State Store at -20°C Protect from light Solvent Dissolve in Buffer (pH 5.5 - 7.0) Solid->Solvent Prep Aliquot Aliquot into Amber Vials Solvent->Aliquot Filter Use Use within 24h Discard excess Aliquot->Use Immediate Freeze Flash Freeze for long-term (-80°C) Aliquot->Freeze Storage

Figure 1: Standard operating procedure for 4-aminoquinoline aqueous solutions.

Part 2: Photodegradation & Light Sensitivity

Q: I am observing inconsistent peaks and baseline drift during HPLC analysis of chloroquine samples left on the benchtop. Are these compounds light-sensitive?

The Science (Causality): Yes, 4-AQs are highly photolabile. Exposure to UV light or standard laboratory fluorescent lighting (which emits trace UV) induces rapid π→π∗ transitions within the quinoline ring[3]. This photoexcitation provides the activation energy required for N-dealkylation. The primary degradation pathway strips the ethyl groups from the side chain, converting chloroquine into monodesethylchloroquine and subsequently bidesethylchloroquine[4]. Prolonged exposure leads to the complete cleavage of the side chain, leaving behind 7-chloro-4-aminoquinoline[4].

The Solution: All handling must be performed under low-light conditions or using amber glassware. For HPLC analysis, autosampler trays must be temperature-controlled (4°C) and shielded from ambient light.

CQ_Degradation CQ Chloroquine (CQ) Stable in dark, solid state UV UV/Vis Light (Photolysis) CQ->UV Ox Oxidative Stress (Aqueous/Alkaline) CQ->Ox MDCQ Monodesethylchloroquine (Active Metabolite/Degradant) UV->MDCQ N-dealkylation Ox->MDCQ Hydrolysis/ROS BDCQ Bidesethylchloroquine (Secondary Degradant) MDCQ->BDCQ Further dealkylation Ring 7-chloro-4-aminoquinoline (Ring Cleavage) BDCQ->Ring Side-chain loss

Figure 2: Major degradation pathways of chloroquine via photolysis and oxidation.

Part 3: Co-Formulation & Solid-State Stability (ACTs)

Q: When formulating Artesunate-Amodiaquine (AS/AQ) fixed-dose combinations for in vivo models, the amodiaquine degrades much faster than when formulated as a monotherapy. Why does this happen?

The Science (Causality): When tested as a single Active Pharmaceutical Ingredient (API), amodiaquine is remarkably stable under standard ICH Q1A stress conditions (hydrolysis, oxidation, and thermal stress)[5]. However, chemical incompatibility arises in fixed-dose Artemisinin-based Combination Therapies (ACTs). Artesunate is highly hygroscopic and moisture-sensitive. Under conditions of high relative humidity (e.g., 50°C/75% RH), artesunate degrades rapidly[6]. This degradation alters the micro-environmental pH within the solid dosage matrix, which subsequently acts as a catalyst for the degradation of the amodiaquine partner drug, leading to the formation of desethylamodiaquine and other impurities.

Protocol: Forced Degradation & Excipient Compatibility Testing

To validate the stability of your custom 4-AQ formulations, execute the following ICH-aligned stress protocol:

  • Sample Preparation: Prepare API mixtures (e.g., AS/AQ) in a 1:1 ratio with proposed excipients (e.g., polyvinylpyrrolidone, mannitol).

  • Environmental Stressing: Place samples in open glass petri dishes within a controlled stability chamber set to 50°C and 75% Relative Humidity (RH)[6].

  • Sampling Intervals: Pull samples at Day 0, Day 7, Day 14, and Day 21.

  • Extraction & Analysis: Extract the solid mass using a 65/35 (v/v) acetonitrile/ammonium formate buffer (pH 2.7) to halt further degradation. Analyze immediately via LC-MS to quantify API loss and identify degradation peaks[7].

Quantitative Data Summary: 4-AQ Physicochemical Limits

The following table synthesizes the critical physicochemical properties that dictate the stability boundaries of 4-aminoquinolines in laboratory settings:

ParameterChloroquine (CQ)Amodiaquine (AQ)Impact on Experimental Stability
pKa Values 8.1 (Ring), 10.2 (Side chain)[1]7.1 (Ring), 8.1 (Side chain)[8]Dictates ionization. pH > 8.0 increases oxidation risk.
Max UV Absorbance 222, 329, 343 nm[2][4]~340 nmExposure to these wavelengths triggers rapid photolysis.
Aqueous Solubility ~10 mg/mL in PBS (pH 7.2)[2]Highly soluble as HCl saltSolubility drops drastically in alkaline conditions (pH > 9).
Aqueous Shelf Life < 24 hours at 4°C[2]< 24 hours at 4°CRequires daily fresh preparation for reliable assay data.
Solid State Storage -20°C, Desiccated, Dark[2]Room Temp / -20°C, DarkHygroscopic nature requires strict humidity control.

References

  • Pharmacology of Chloroquine and Hydroxychloroquine - PMC - NIH. National Institutes of Health.[Link]

  • Stability Profiling of Amodiaquine under stress Degradation Conditions. Research Journal of Pharmacy and Technology.[Link]

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Semantic Scholar / MDPI.[Link]

  • Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC. National Institutes of Health.[Link]

  • Preliminary formulation of a fixed-dose paediatric combination of artesunate and amodiaquine hydrochloride - PMC. National Institutes of Health.[Link]

  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC. National Institutes of Health.[Link]

  • Synthesis of Novel Chloroquine Derivatives and Insights into the Interactions of a Resistance Protein. McGill University eScholarship.[Link]

Sources

Optimization

Technical Support Center: Navigating Byproduct Formation in Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges relat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges related to byproduct formation during the synthesis of quinolines. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address specific issues encountered in widely-used quinoline synthesis methodologies.

General Troubleshooting

Question: My quinoline synthesis is resulting in a low yield and a complex mixture of products. Where should I start my troubleshooting?

Answer: Low yields and the formation of multiple byproducts are common challenges in quinoline synthesis that can often be traced back to several key factors.[1] A systematic investigation should begin with the following:

  • Reaction Temperature: Many quinoline syntheses are highly sensitive to temperature.[1] Deviations from the optimal temperature can favor the formation of side products or lead to decomposition.[1]

  • Purity of Starting Materials: Impurities in your reactants, such as the aniline or β-ketoester, can participate in side reactions, leading to a complex product mixture.[1]

  • Catalyst Activity: Ensure your catalyst is fresh and active. Deactivated catalysts can result in incomplete reactions or the promotion of alternative reaction pathways.[1]

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction pathway and the solubility of intermediates.[1]

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent.[2] However, it is notoriously exothermic and prone to the formation of unwanted byproducts.[2]

Question: My Skraup reaction is extremely vigorous and producing a significant amount of black, tarry material. What is causing this and how can I prevent it?

Answer: The highly exothermic nature of the Skraup synthesis is a primary challenge, often leading to uncontrollable reactions and the formation of a black, tarry substance.[3] This is mainly due to the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[3]

To mitigate this, consider the following strategies:

  • Use of a Reaction Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial.[3][4] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a more controlled reaction over a longer period.[4][5] Boric acid can also be used for this purpose.[3][4]

  • Controlled Reagent Addition and Heating: Ensure the slow, dropwise addition of sulfuric acid with efficient stirring.[2] Apply heat gently and remove the source once the reaction begins to boil on its own.[3] The exothermic nature of the reaction should be sufficient to maintain boiling for some time.[3]

Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from Organic Syntheses.[2]

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, add powdered ferrous sulfate heptahydrate (FeSO₄·7H₂O).[2]

  • Addition of Reactants: Add the aniline, followed by anhydrous glycerol, to the flask. Stir to ensure a homogeneous mixture.[4]

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid.[2] An exotherm will be observed.[2]

  • Reaction: Gently heat the mixture until boiling commences. The heat of the reaction should sustain the boiling. If the reaction becomes too vigorous, it can be cooled with a wet towel.[2] Once the initial exotherm subsides, continue heating under reflux for several hours to complete the reaction.[2]

  • Work-up: After cooling, carefully dilute the mixture with water and then neutralize it with a base (e.g., sodium hydroxide solution) while cooling in an ice bath.[2]

  • Purification: The quinoline product is typically isolated by steam distillation from the reaction mixture.[3]

Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a valuable method for synthesizing quinoline derivatives using an aniline and α,β-unsaturated carbonyl compounds.[6] However, it is often associated with challenges such as harsh reaction conditions and the formation of side products, leading to low yields.

Question: My Doebner-von Miller reaction is producing a complex mixture of byproducts and resinous materials. How can I improve the selectivity and yield?

Answer: The Doebner-von Miller reaction is prone to side reactions, particularly the polymerization of the α,β-unsaturated carbonyl substrate under strong acid catalysis.[4] To enhance selectivity and yield, consider the following:

  • Two-Phase Solvent System: Performing the reaction in a two-phase solvent system can be highly effective. This sequesters the α,β-unsaturated carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[4]

  • Catalyst Choice: The choice of acid catalyst can significantly influence the outcome. Lewis acids like tin tetrachloride or scandium(III) triflate can be effective alternatives to strong Brønsted acids.[4][6]

Troubleshooting Flowchart: Doebner-von Miller Synthesis

start Low Yield / High Byproducts in Doebner-von Miller Synthesis check_polymerization Observe significant resinous/polymeric material? start->check_polymerization implement_biphasic Implement a two-phase solvent system to sequester the α,β-unsaturated carbonyl compound. check_polymerization->implement_biphasic Yes consider_lewis_acid Consider switching to a Lewis acid catalyst (e.g., SnCl₄, Sc(OTf)₃). check_polymerization->consider_lewis_acid No optimize_conditions Optimize reaction temperature and monitor for exotherms. implement_biphasic->optimize_conditions consider_lewis_acid->optimize_conditions result Improved Yield and Selectivity optimize_conditions->result

Caption: Troubleshooting workflow for the Doebner-von Miller reaction.

Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[7][8]

Question: My Combes synthesis is resulting in a low yield. What are the likely causes?

Answer: Low yields in the Combes synthesis can stem from incomplete condensation or cyclization steps.[8] The reaction is typically acid-catalyzed, and using a more effective dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or polyphosphoric ester (PPE), can be more efficient than sulfuric acid.[8] Steric hindrance from substituents on the aniline or the β-diketone can also significantly impact the rate-determining electrophilic aromatic annulation step.[8][9]

Question: What factors determine the major regioisomer in a Combes synthesis of 2,4-disubstituted quinolines?

Answer: The regiochemical outcome in the Combes synthesis is a result of the interplay between steric and electronic effects.[10][11] For instance, increasing the bulk of the substituents on the β-diketone can direct the cyclization to favor the formation of one regioisomer over the other.[4] The choice of acid catalyst can also influence the regioselectivity.[4]

Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to form a quinoline derivative.[12][13]

Question: I am observing significant byproduct formation in my base-catalyzed Friedländer synthesis. What could be the cause?

Answer: Under basic conditions, the ketone starting material can undergo self-aldol condensation.[3][12] This side reaction competes with the desired condensation with the 2-aminoaryl aldehyde or ketone, thereby reducing the yield of the quinoline product.[3]

Solutions:

  • Switch to Acid Catalysis: Changing from a base to an acid catalyst will prevent the base-catalyzed aldol self-condensation of the ketone.[3]

  • Reaction Conditions: Lowering the reaction temperature or slowly adding the ketone to the reaction mixture can also help to minimize this side reaction.[3]

Question: I am getting a mixture of regioisomers in my Friedländer synthesis using an unsymmetrical ketone. How can I control the regioselectivity?

Answer: Regioselectivity is a known challenge in the Friedländer synthesis when using unsymmetrical ketones.[14] The outcome is often dependent on the specific reaction conditions and the nature of the substrates. Modern approaches to address this include the use of specific catalysts, such as nanocatalysts, which can offer improved control over the regiochemical outcome.[15]

Other Common Issues

Question: I suspect the formation of quinoline N-oxide as a byproduct in my reaction. How can I confirm this and prevent its formation?

Answer: Quinoline N-oxide is a common byproduct in reactions involving oxidizing agents, as the lone pair of electrons on the quinoline nitrogen is nucleophilic.[16] This is particularly prevalent when using peracids, hydrogen peroxide, or ozone.[16]

Detection and Quantification:

  • Mass Spectrometry (MS): N-oxides show a characteristic loss of an oxygen atom, resulting in a significant (P-16)+ ion peak.[16]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra will exhibit shifts in the signals of the protons and carbons of the pyridine ring upon N-oxidation.[16]

  • HPLC: High-performance liquid chromatography can be used to separate and quantify the quinoline N-oxide from the desired product.[16]

Prevention Strategies:

  • Protonation: Performing the reaction in an acidic medium will protonate the quinoline nitrogen, making it less susceptible to oxidation.[16]

  • Use of N-oxide as a Directing Group: In some instances, the N-oxide can be intentionally formed to direct electrophilic substitution to specific positions (e.g., C4), after which it can be reduced.[16][17]

Quantitative Data Summary: Common Quinoline Synthesis Issues and Solutions
Synthesis MethodCommon Byproduct/IssueRoot CauseRecommended Solution(s)
Skraup Tar/Polymer FormationUncontrolled exothermic reaction; polymerization of acrolein[2][3][4]Use of moderators (FeSO₄, boric acid); controlled heating and reagent addition[2][3][4]
Doebner-von Miller Polymerization of Carbonyl SubstrateStrong acid catalysis promoting side reactions[4]Two-phase solvent system; use of Lewis acid catalysts[4]
Combes Low Yield / RegioisomersIncomplete cyclization; steric hindrance[8][9]Use of PPA or PPE as catalyst; careful selection of substrates to control steric effects[8][10]
Friedländer (Base-catalyzed) Self-Aldol Condensation ProductsBase-catalyzed self-condensation of ketone starting material[3][12]Switch to acid catalysis; lower reaction temperature; slow addition of ketone[3]
General N-Oxide FormationOxidation of the quinoline nitrogen[16]Perform reaction in acidic medium to protonate nitrogen; careful selection of oxidizing agent[16]
References
  • Benchchem. (n.d.). side reactions in the synthesis of quinoline derivatives.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Quinoline Cyclization Reactions.
  • Benchchem. (n.d.). Troubleshooting unexpected side products in quinolone synthesis.
  • Benchchem. (n.d.). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation.
  • PMC. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
  • Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • PMC. (2025). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer quinoline synthesis.
  • Benchchem. (n.d.). Improving regioselectivity in the synthesis of disubstituted quinolines.
  • ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
  • Benchchem. (n.d.). Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions.
  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • ACS Publications. (2025). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines | Journal of the American Chemical Society.
  • ResearchGate. (n.d.). (A) Sequential functionalisation of Quinoline N‐oxide; (B) Application....
  • Benchchem. (n.d.). Navigating Quinoline Synthesis: A Technical Support Center for Researchers.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • J&K Scientific LLC. (2025). Friedländer Synthesis.
  • ACS Publications. (2017). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines | The Journal of Organic Chemistry.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • (n.d.). Part III. 8-Hydroxyquinoline N-Oxide*.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
  • Scite.ai. (n.d.). Combes Quinoline Synthesis.
  • Wikipedia. (n.d.). Combes quinoline synthesis.

Sources

Troubleshooting

Technical Support Center: Optimization of Quinoline Chlorination and Amination

Welcome to the Technical Support Center for Quinoline Functionalization. This guide is designed for researchers, scientists, and drug development professionals facing challenges in the synthesis and modification of quino...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Functionalization. This guide is designed for researchers, scientists, and drug development professionals facing challenges in the synthesis and modification of quinoline scaffolds. Below, you will find causal troubleshooting guides, optimized protocols, and comparative data to ensure high-fidelity functionalization.

Section 1: Troubleshooting Chlorination of Quinolines

Q1: I am using POCl₃ to chlorinate quinoline N-oxides, but I am observing poor regioselectivity, over-chlorination, and low overall yields. What is the mechanistic cause, and how can I optimize this?

A1: The traditional use of POCl₃ (or PCl₅/POCl₃ mixtures) for the chlorination of quinoline N-oxides requires harsh thermal conditions, often exceeding 100 °C[1]. Mechanistically, POCl₃ activates the N-oxide oxygen to form a highly reactive intermediate. However, the aggressive nature of the chloride nucleophiles at elevated temperatures leads to competitive electrophilic attack at the C4 position, or subsequent over-chlorination to form 2,4-dichloroquinolines[1].

Optimization Strategy: Transition to the milder, highly regioselective PPh₃/Cl₃CCN (triphenylphosphine/trichloroacetonitrile) activating system[2]. This system operates at room temperature to 60 °C. The PPh₃/Cl₃CCN reagent selectively activates the N-oxide to form an O-phosphonium intermediate. This bulky intermediate strictly directs the chloride nucleophile to the C2 position via a highly favored electrostatic interaction, effectively suppressing C4-chlorination and over-chlorination[2].

Q2: I attempted to use sulfonyl chlorides (RSO₂Cl) as an alternative activating agent for chlorination, but I isolated a completely different product. Why did this happen?

A2: If you use sulfonyl chlorides in the presence of CS₂ and diethylamine, the reaction pathway shifts entirely. Instead of acting merely as an activating agent for chlorination, the sulfonyl chloride acts as both the activator and the sulfonyl source[3]. This triggers a deoxygenative C2-sulfonylation, yielding 2-sulfonylquinolines rather than 2-chloroquinolines[3]. For strict chlorination, adhere to the PPh₃/Cl₃CCN protocol.

Table 1: Optimization Parameters for C2-Chlorination of Quinoline N-Oxides
Reagent SystemTemperatureRegioselectivity (C2 vs C4)Typical YieldMechanistic Note
POCl₃ 100 °CPoor to Moderate40–60%Prone to over-chlorination due to harsh thermal conditions[1].
PPh₃ / Cl₃CCN 25 °C – 60 °CExcellent (>95% C2)80–95%Phosphonium intermediate directs Cl⁻ exclusively to C2[2].
RSO₂Cl / CS₂ / Et₂NH Room TempN/A (Sulfonylation)60–80%Yields 2-sulfonylquinolines; bypasses chlorination entirely[3].
Protocol 1: Regioselective C2-Chlorination using PPh₃/Cl₃CCN

Self-Validating Workflow:

  • Preparation: Dissolve the quinoline N-oxide (1.0 equiv) and PPh₃ (1.2 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere[2].

  • Activation: Add Cl₃CCN (1.2 equiv) dropwise to the solution at room temperature. The formation of the phosphonium intermediate is rapid[2].

  • Monitoring: Stir the reaction mixture for 1–4 hours. Validate the complete consumption of the highly polar N-oxide starting material via Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Quench the reaction with distilled water to hydrolyze any unreacted activating agents, then extract the aqueous layer with DCM[2].

  • Purification: Concentrate the organic layer and purify via silica gel flash chromatography to isolate the pure 2-chloroquinoline.

ChlorinationMechanism N_Oxide Quinoline N-Oxide (Substrate) Activation Activation by PPh3/Cl3CCN (Phosphonium Formation) N_Oxide->Activation Intermediate O-Phosphonium Intermediate (Highly Electrophilic C2) Activation->Intermediate Nu_Attack Nucleophilic Attack (Cl- attacks C2) Intermediate->Nu_Attack Elimination Elimination of OPPh3 (Rearomatization) Nu_Attack->Elimination Product 2-Chloroquinoline (Product) Elimination->Product

Mechanistic pathway of regioselective C2-chlorination of quinoline N-oxides.

Section 2: Troubleshooting Amination of Quinolines

Q3: My Buchwald-Hartwig amination of 5-bromoquinoline is stalling, and I am observing significant amounts of dehalogenated byproducts. How do I optimize the catalytic cycle?

A3: The Buchwald-Hartwig amination of halogenated quinolines is highly sensitive to the steric and electronic properties of the chosen phosphine ligand[4]. If the reaction stalls or yields reduced (dehalogenated) byproducts, the reductive elimination step of the palladium catalytic cycle is failing, allowing competitive side reactions to dominate[5]. Optimization Strategy: Switch to sterically demanding, electron-rich phosphine ligands. Utilizing ligands with larger bite angles accelerates the reductive elimination step and prevents the competitive reduction of the halide[5]. Ensure the use of a strong base like NaOtBu in anhydrous toluene at elevated temperatures (110–150 °C) to drive the cross-coupling[4].

Q4: I want to synthesize 2-aminoquinolines but wish to avoid the pre-chlorination step entirely to improve atom economy. Is direct C-H amination viable?

A4: Yes, direct C-H amination of quinoline N-oxides is a highly efficient, atom-economical alternative to the traditional two-step chlorination/Buchwald-Hartwig sequence[6]. Copper-catalyzed dehydrogenative C-N coupling allows for direct amination under exceptionally mild conditions[7]. Optimization Strategy: Use CuI or Cu(OAc)₂ as the catalyst. Remarkably, the coupling of quinoline N-oxides with aliphatic secondary amines can be achieved using just 10 mol% CuI in toluene at 50 °C under an open-air atmosphere, without the need for external ligands, bases, or harsh oxidants[7]. The N-oxide acts as an internal directing group, facilitating the C-H activation and subsequent C-N bond formation[8].

Table 2: Optimization of Direct C-H Amination of Quinoline N-Oxides
Catalyst SystemSolventAdditive / BaseTemperatureYieldReference
CuI (10 mol%) TolueneNone (Air atmosphere)50 °C~91%[7],[8]
Cu(OAc)₂ (10 mol%) BenzeneAg₂CO₃ (2 equiv)120 °C~93%[7]
CuBr (15 mol%) DMSOTBHP (3 equiv)100 °C~92%[8]
Pd(OAc)₂ (10 mol%) TolueneNaOtBu (1.25 equiv)110 °CN/A (Buchwald)[5]
Protocol 2: Copper-Catalyzed Direct C2-Amination of Quinoline N-Oxides

Self-Validating Workflow:

  • Preparation: In a clean reaction tube, combine the quinoline N-oxide (1.0 equiv), the desired aliphatic amine (e.g., piperidine, 8.0 equiv), and CuI (10 mol%)[7].

  • Solvation: Add toluene to achieve a substrate concentration of approximately 0.3 M[7].

  • Catalysis: Stir the mixture at 50 °C under an open-air atmosphere. Validation check: The oxygen in the air is critical as it assists in turning over the copper catalytic cycle; do not purge with argon[7].

  • Monitoring: Monitor the reaction via TLC. Complete conversion is typically observed within 12–24 hours[8].

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash thoroughly with brine to remove excess amine and copper salts[6].

  • Isolation: Concentrate the organic layer in vacuo and purify via silica gel chromatography to obtain the functionalized 2-aminoquinoline[6].

AminationStrategy Start Target: Aminated Quinoline Question1 Is the starting material pre-functionalized (Halogenated)? Start->Question1 Yes_Halogen Yes (e.g., 5-Bromoquinoline) Question1->Yes_Halogen Yes No_Halogen No (Quinoline N-Oxide) Question1->No_Halogen No Buchwald Buchwald-Hartwig Amination Pd(OAc)2, Bulky Phosphine, NaOtBu Yes_Halogen->Buchwald CH_Act Direct C-H Amination CuI, Toluene, 50°C, Air No_Halogen->CH_Act

Decision matrix for selecting the optimal quinoline amination workflow.

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Quinoline Derivatives in In Vitro Assays

Welcome to the Technical Support Center. Quinoline derivatives are a privileged scaffold in drug discovery, but their planar, lipophilic nature frequently leads to poor aqueous solubility.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Quinoline derivatives are a privileged scaffold in drug discovery, but their planar, lipophilic nature frequently leads to poor aqueous solubility. In in vitro assays, this manifests as erratic dose-response curves, false-positive hits, and visible precipitation.

This guide provides mechanistic troubleshooting, diagnostic workflows, and self-validating protocols to help you identify and resolve quinoline solubility issues without compromising your assay's biological integrity.

Diagnostic Workflow: Identifying the Root Cause

Before altering your formulation, you must determine whether your assay anomaly is caused by kinetic precipitation or colloidal aggregation. Use the following diagnostic logic tree to guide your troubleshooting.

G Start Observe Assay Anomaly (e.g., Flat SAR, Bell-Curve) CheckAgg Test for Colloidal Aggregation (Add 0.01% Triton X-100) Start->CheckAgg IsAgg Activity Restored? CheckAgg->IsAgg DLS Confirm via DLS (Dynamic Light Scattering) TrueAgg Colloidal Aggregation (False Positive) IsAgg->TrueAgg Yes Precip Visible Precipitation? IsAgg->Precip No TrueAgg->DLS Verify Particles Kinetic Kinetic Solubility Issue (Optimize Formulation) Precip->Kinetic Yes Valid Valid Target Interaction Precip->Valid No

Diagnostic workflow for identifying quinoline solubility and aggregation issues.

Troubleshooting Guide & FAQs

Q1: My quinoline derivative shows a "bell-shaped" dose-response curve and seems to inhibit multiple unrelated targets. Is this a solubility issue? Causality & Solution: Yes, this is a hallmark of colloidal aggregation. When planar, hydrophobic molecules like quinolines exceed their Critical Aggregation Concentration (CAC) in aqueous media, they phase-separate into densely packed liquid colloidal particles ranging from 50 to 500 nm in size. These colloids promiscuously sequester and partially unfold assay proteins on their surface, leading to false-positive inhibition 1. Intervention: Add a sub-critical micelle concentration (e.g., 0.01% v/v) of a non-ionic detergent like Triton X-100 to your assay buffer. The detergent disrupts the colloid, releasing the trapped proteins. If the inhibition disappears upon adding detergent, your compound is an aggregator. You can physically confirm the presence of these particles using Dynamic Light Scattering (DLS) [[2]]().

Q2: The compound is fully dissolved in 100% DMSO, but immediately clouds up when diluted into the aqueous assay buffer (pH 7.4). How do I fix this? Causality & Solution: You have exceeded the compound's kinetic solubility limit. In kinetic solubility assays, the compound is forced into an aqueous environment from an organic stock. The rapid solvent shift causes supersaturation, leading to rapid nucleation and precipitation . Intervention: Instead of direct dilution, utilize a complexing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic quinoline core, while its hydrophilic exterior maintains aqueous solvation, bypassing the nucleation phase entirely 3.

CD_Mech Quinoline Hydrophobic Quinoline (Insoluble) Complex Inclusion Complex (Water Soluble) Quinoline->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophilic Exterior) CD->Complex Assay In Vitro Assay (Bioavailable) Complex->Assay Prevents Precipitation

Mechanism of quinoline encapsulation by HP-β-Cyclodextrin to enhance aqueous solubility.

Q3: How do I know if my solubilizing agent is interfering with the biological assay? Causality & Solution: High concentrations of organic solvents or harsh surfactants can denature target proteins or extract cholesterol from cell membranes, causing cytotoxicity that masks the true pharmacological effect of your quinoline. Intervention: Always run a vehicle-only control. Keep DMSO ≤ 1% for biochemical assays and ≤ 0.1% for cell-based assays. If using cyclodextrins, ensure the molar ratio is optimized (typically 1:1 or 1:2 drug:CD) to prevent the empty CD from disrupting cellular lipid bilayers 3.

Quantitative Data: Solubilizing Agents Comparison

Select the appropriate solubilization strategy based on your specific assay constraints.

Solubilizing AgentMax Recommended Assay Conc. (v/v)Mechanism of ActionCytotoxicity RiskBest Use Case
DMSO ≤ 1.0% (Biochemical)≤ 0.1% (Cellular)Disrupts solute crystal lattice via aprotic solvation.High (at >1%)Initial stock preparation; high-throughput screening.
Triton X-100 0.01% - 0.05%Sub-critical micelle disruption of colloidal aggregates.High (Lyses cells)Biochemical counter-screens to rule out false positives.
HP-β-Cyclodextrin 1% - 5% (w/v)Forms 1:1 inclusion complexes, shielding the hydrophobic core.Low to ModerateCell-based assays; rescuing highly lipophilic quinolines.
Tween-80 ≤ 0.1%Micellar encapsulation and surface tension reduction.ModerateEnzymatic assays requiring mild non-ionic surfactants.

Standard Operating Procedures (Protocols)

Protocol A: Self-Validating Kinetic Solubility Assessment (Nephelometry)

This high-throughput protocol determines the exact concentration at which your quinoline derivative precipitates in the assay buffer .

Rationale: Nephelometry measures the scattering of light caused by insoluble particulates. A sudden spike in scattered light indicates the kinetic solubility limit has been breached.

  • Preparation: Prepare a 10 mM stock of the quinoline derivative in 100% DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the compound in DMSO.

  • Buffer Addition: Dispense 5 µL of each DMSO dilution into a 96-well clear-bottom microtiter plate. Rapidly add 195 µL of your target aqueous assay buffer (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of 2.5%.

  • Incubation: Mix thoroughly via plate shaker for 2 minutes. Incubate at 37°C for 2 hours to allow nucleation of supersaturated solutions.

  • Measurement: Read the plate using a nephelometer (or a standard plate reader set to absorbance at 620 nm as a proxy for light scattering).

  • Self-Validation Check: Include a known insoluble compound (e.g., Amiodarone) as a positive control for precipitation, and a highly soluble compound (e.g., Caffeine) as a negative control. The assay is only valid if Amiodarone shows a sharp scattering inflection point and Caffeine remains at baseline.

Protocol B: HP-β-Cyclodextrin Formulation Strategy

Use this protocol to rescue a quinoline derivative that fails the kinetic solubility test 3.

Rationale: By pre-complexing the drug with HP-β-CD before introducing it to the aqueous buffer, you prevent the hydrophobic shock that causes precipitation.

  • CD Solution Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous assay buffer.

  • Phase-Solubility Mixing: Add an excess of the solid quinoline derivative (e.g., 5 mg) to 1 mL of the 20% HP-β-CD solution in a microcentrifuge tube.

  • Equilibration: Vortex vigorously for 5 minutes, then place on a rotary shaker at room temperature for 24 hours to ensure complete thermodynamic inclusion complex formation.

  • Separation: Centrifuge the suspension at 14,000 x g for 15 minutes to pellet any uncomplexed, insoluble quinoline.

  • Self-Validation Check: Carefully extract the supernatant. Measure the UV absorbance of the supernatant against a standard curve of the quinoline in pure DMSO. Calculate the exact concentration of the solubilized complex. If the concentration in the CD-supernatant is not at least 10-fold higher than the compound in plain buffer, the quinoline is structurally incompatible with the HP-β-CD cavity size.

References

  • Ganesh AN, Donders EN, Shoichet BK, Shoichet MS. "Colloidal aggregation: From screening nuisance to formulation nuance." Nano Today, ResearchGate. Available at: 1

  • Shoichet Lab. "Colloidal aggregation." University of Toronto. Available at: 2

  • AxisPharm. "Kinetic Solubility Assays Protocol." AxisPharm. Available at:

  • Jambhekar SS, Breen P. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." National Institutes of Health (NIH) / PMC. Available at: 3

Sources

Troubleshooting

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Welcome to the Advanced Analytical Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, scientists, and drug development professionals resolve the most persistent...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, scientists, and drug development professionals resolve the most persistent bottlenecks encountered during the structural and physicochemical characterization of quinoline derivatives.

Rather than relying on trial-and-error, the troubleshooting frameworks below are built on molecular physics and self-validating experimental designs.

Q: Why do I observe severe peak broadening in the ¹H NMR spectrum of my substituted quinoline, and how can I resolve it? A: Peak broadening in quinoline derivatives typically stems from three causal factors: poor magnetic field homogeneity, incomplete solubility, or intermediate chemical exchange phenomena. The ¹⁴N nucleus in the quinoline ring has a spin I=1 and possesses a quadrupole moment. Its rapid relaxation can partially decouple adjacent protons, leading to broadened signals. Additionally, dynamic exchange between rotamers or tautomers at room temperature can cause significant line broadening. Peak broadening can obscure coupling information and make accurate integration difficult, with common causes including poor shimming and sample insolubility (1)[1].

Q: My aromatic proton signals overlap heavily. How can I unambiguously assign them? A: Signal overlap is common due to the similar electronic environments of the bicyclic aromatic system. To resolve this, alter the solvent to induce differential chemical shifts via solvent-solute π−π interactions. For instance, changing the NMR solvent from CDCl₃ to an aromatic solvent like benzene-d₆ can induce different chemical shifts, often resolving the overlap (1)[1].

Protocol: Self-Validating Variable-Temperature (VT) NMR

Causality: Thermal energy accelerates dynamic exchange processes. Pushing the exchange rate past the NMR timescale forces broad intermediate signals to coalesce into sharp multiplets.

  • Sample Preparation: Dissolve 15-50 mg of the quinoline derivative in 0.6-0.7 mL of a high-boiling deuterated solvent (e.g., DMSO-d₆)[1].

  • Filtration Validation: To remove particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool directly into the NMR tube[1]. Visually inspect for absolute clarity; suspended particulates distort the local magnetic field.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Optimize Z, Z2, and Z3 shims[1].

  • Thermal Ramping: Increase the probe temperature in 10 K increments up to 350 K. Re-shim the instrument at each step to account for temperature-induced changes in solvent viscosity and dielectric constant.

  • Validation Check: If the broadening is due to chemical exchange, the signals will visibly sharpen at elevated temperatures. If they remain broad, the issue is likely paramagnetic impurities or aggregation.

NMR_Troubleshooting Start Broad NMR Peaks Detected CheckSol Check Solubility & Filter Sample Start->CheckSol Shim Optimize Shimming (Z, Z2, Z3) CheckSol->Shim Quad Quadrupolar Relaxation or Exchange? Shim->Quad VT_NMR Perform VT-NMR (Elevated Temp) Quad->VT_NMR Yes (Tautomerism) Solvent Change Solvent (e.g., C6D6) Quad->Solvent No (Overlap) Resolved High-Resolution Spectrum Obtained VT_NMR->Resolved Solvent->Resolved

Workflow for diagnosing and resolving NMR peak broadening in quinoline derivatives.

Section 2: High-Performance Liquid Chromatography (HPLC) Issues

Q: My basic quinoline derivative exhibits severe peak tailing (As > 2.0). How do I achieve symmetrical peaks? A: The primary amino group on the quinoline ring is basic and can interact strongly with residual silanol groups on the surface of silica-based reversed-phase columns (2)[2]. This creates a mixed-mode retention mechanism (hydrophobic + ion-exchange). Because this strong interaction leads to some molecules being retained longer than others, it results in a tailed peak shape[2].

Protocol: pH-Adjusted Mobile Phase Optimization

Causality: By adjusting the mobile phase pH, we can control the ionization state of both the quinoline derivative and the stationary phase silanol groups[2].

  • System Integrity Check: Inject a neutral hydrophobic marker (e.g., toluene). Calculate the asymmetry factor ( As​ ). Validation: Toluene does not interact with silanols. If toluene tails, the issue is physical (e.g., column void). If toluene is symmetrical ( As​≈1.0 ), the system validates that the quinoline tailing is strictly chemical.

  • Mobile Phase Acidification: Adjust the aqueous mobile phase to pH < 3.0 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Causality: Lowering the pH neutralizes acidic surface silanols (pKa ~4.0), effectively shutting down the secondary ion-exchange mechanism.

  • Column Selection: Ensure the use of a modern, fully end-capped Type B silica column designed to minimize residual silanol activity.

  • Validation: Re-inject the quinoline sample. An As​ between 1.0 and 1.2 confirms successful resolution.

HPLC_Tailing Start Peak Tailing (As > 1.5) in Basic Quinoline Validate Inject Neutral Marker (Toluene) Start->Validate Cause Silanol Interactions (Secondary Retention) Validate->Cause Toluene is Symmetrical Action1 Adjust Mobile Phase pH (pH < 3.0) Cause->Action1 Action2 Add Amine Modifier (e.g., TEA) Cause->Action2 Resolved Symmetrical Peak (As 1.0 - 1.2) Action1->Resolved Action2->Resolved

Strategic pathway for mitigating HPLC peak tailing caused by secondary silanol interactions.

Section 3: Mass Spectrometry (LC-MS) Analysis

Q: I am getting poor signal intensity and excessive fragmentation for my quinoline derivative in ESI-MS. How do I optimize it? A: Electrospray Ionization describes the method by which macromolecules are ionized via a "soft" ionization, which does not fragment nor harshly degrade the macromolecules (3)[3]. However, quinolines can undergo characteristic fragmentation depending on the ionization technique employed. In positive ion mode ESI, the quinoline derivative is readily protonated to form the [M+H]+ ion (4)[4].

Protocol: ESI-MS Optimization for Intact Molecular Ions
  • Ionization Mode Selection: Operate strictly in Positive Electrospray Ionization (ESI+) mode.

  • Mobile Phase Modification: Ensure the mobile phase contains a volatile organic acid (e.g., 0.1% Formic Acid) to facilitate protonation in the liquid phase prior to aerosolization.

  • Voltage Tuning: Lower the cone/fragmentor voltage to 15-20 V. High voltages accelerate ions too aggressively through the ambient gas, inducing collision-induced dissociation (in-source fragmentation) such as the loss of HCN[4]. Lowering the voltage preserves the intact pseudo-molecular ion.

Quantitative Data Summary

Analytical ChallengeParameterStandard ConditionOptimized ConditionMechanistic Rationale
HPLC Peak Tailing Mobile Phase pHpH 6.0 - 7.0pH < 3.0 (e.g., 0.1% TFA)Neutralizes stationary phase silanols, preventing secondary ionic interactions.
NMR Signal Overlap Deuterated SolventCDCl₃C₆D₆ or DMSO-d₆Induces differential chemical shifts via solvent-solute π−π stacking interactions.
ESI-MS Fragmentation Cone Voltage> 40 V15 - 20 VReduces in-source collision-induced dissociation, preserving the [M+H]+ ion.
NMR Peak Broadening Acquisition Temp298 K (Room Temp)330 K - 350 K (VT-NMR)Accelerates dynamic exchange processes past the NMR timescale, sharpening signals.

References

  • Physics LibreTexts. "6.3: Electrospray Ionization (ESI) Mass Spectrometry." LibreTexts. URL: [Link]

Sources

Optimization

Technical Support Center: Analytical Impurity Profiling of 4-Methoxyquinolin-3-amine

Welcome to the Technical Support Center for quinoline derivative analysis. As a Senior Application Scientist, I have designed this guide to move beyond basic, repetitive protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline derivative analysis. As a Senior Application Scientist, I have designed this guide to move beyond basic, repetitive protocols. Analytical method development is not merely a sequence of steps; it is a system of chemical logic.

4-Methoxyquinolin-3-amine is a highly reactive intermediate, often synthesized via the reaction of methanol with precursors like 3-azidoquinoline[1]. Because of its basic primary amine and the electron-rich quinoline core, it presents unique chromatographic challenges—particularly regarding peak shape, secondary interactions, and trace impurity resolution. This guide provides mechanistic troubleshooting and self-validating workflows to ensure absolute data integrity in your drug development pipeline.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 4-Methoxyquinolin-3-amine exhibit severe peak tailing during Reversed-Phase HPLC (RP-HPLC), and how do I correct it?

The Causality: Peak tailing in quinoline amines is rarely a mechanical hardware issue; it is a chemical interaction problem. The primary amino group (at the 3-position) and the basic quinoline nitrogen interact strongly with unreacted, acidic silanol groups (-SiOH) on the silica support of the stationary phase[2]. This secondary ion-exchange interaction causes basic molecules to drag through the column, resulting in an asymmetrical tail.

The Solution: You must control the ionization state of both the analyte and the stationary phase. Lower the mobile phase pH to ~3.0 using an acidic modifier like 0.1% Trifluoroacetic acid (TFA)[3]. TFA serves a dual purpose: it fully protonates the amine (ensuring a single, predictable ionic state) and acts as an ion-pairing agent to mask residual silanols. Additionally, always pair this mobile phase with a densely end-capped C18 column[3].

Q2: I am trying to resolve 4-Methoxyquinolin-3-amine from its synthetic precursor, 3-azidoquinoline. They co-elute. What is the logical adjustment?

The Causality: Both compounds share the same core hydrophobicity and structural backbone. Isocratic elution often fails to provide the necessary selectivity ( α ) for structurally similar precursors because the partition coefficients are too closely matched.

The Solution: Implement a shallow gradient elution[4]. Start with a highly aqueous mobile phase (e.g., 5% Acetonitrile) to maximize interaction time with the stationary phase. A gradient slope of 1-2% organic increase per minute will exploit minute differences in their polarity. Ensure the column oven is tightly controlled at 30°C, as temperature fluctuations will disrupt the reproducible thermodynamics of the separation[3].

Q3: How do I transition my HPLC-UV method to LC-MS/MS to identify an unknown, trace degradation product?

The Causality: The TFA used to fix peak tailing in your UV method is highly detrimental to Mass Spectrometry. TFA forms strong ion pairs with basic amines in the gas phase, severely suppressing electrospray ionization (ESI) efficiency and blinding the detector to trace impurities.

The Solution: Swap TFA for 0.1% Formic Acid. Formic acid provides the necessary acidic environment for chromatography but is volatile enough to evaporate completely during the ESI desolvation process, allowing efficient protonation ( [M+H]+ ) of the quinoline core.

Part 2: Experimental Protocols (Self-Validating Systems)

A method is only as reliable as its System Suitability Test (SST). Before injecting unknown samples, the system must self-validate by meeting strict chromatographic criteria[5]. If the SST fails, the system is explicitly indicating that the thermodynamic or fluidic state is compromised, and any subsequent data is invalid.

Protocol A: Routine Purity Assessment by RP-HPLC-UV

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in Milli-Q Water (Adjust pH to ~2.5-3.0)[3],[4].

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Scientist's Note: Filter both phases through a 0.45 µm PTFE membrane and degas via sonication to prevent baseline drift and pump cavitation[4].

Step 2: Column and System Setup

  • Column: End-capped C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size)[3],[4].

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/DAD at 265 nm (optimal for the conjugated quinoline chromophore)[6].

Step 3: Gradient Program

  • 0-5 min: 5% B (Isocratic hold to focus the analyte band).

  • 5-20 min: Linear ramp to 60% B.

  • 20-25 min: Hold at 60% B (Column wash).

  • 25-26 min: Return to 5% B.

  • 26-35 min: Re-equilibration.

Step 4: System Suitability Testing (SST) - The Self-Validation Step

  • Inject a standard mixture of 4-Methoxyquinolin-3-amine and known impurities (1 mg/mL).

  • Validation Criteria: Resolution ( Rs​ ) between the main peak and the closest impurity must be > 2.0. Tailing factor ( Tf​ ) of the main peak must be < 1.5[3]. Relative Standard Deviation (%RSD) of peak area over 5 replicate injections must be < 2.0%[4]. Do not proceed with sample analysis if SST fails.

Protocol B: Trace Impurity Profiling by LC-MS/MS

Step 1: Prepare Mobile Phase A as 0.1% Formic Acid in Water, and Mobile Phase B as 0.1% Formic Acid in Acetonitrile. Step 2: Install a UHPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) to sharpen peaks and increase MS sensitivity by reducing band broadening. Step 3: Configure the Mass Spectrometer for Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Step 4: Run a full scan ( m/z 100-500) to identify the [M+H]+ parent ions of unknown impurities, followed by Product Ion scans (MS2) to elucidate structural fragments.

Part 3: Quantitative Data Summaries

Table 1: HPLC Method Performance Characteristics for Quinoline Derivatives [5]

ParameterTypical Performance ValueScientific Justification
Linearity ( r2 ) > 0.999Ensures proportional detector response across the impurity concentration range.
Accuracy (% Recovery) 98% - 102%Validates that sample matrix effects do not suppress the analyte signal.
Precision (RSD%) < 2.0%Confirms system stability and reproducibility of the injection mechanism.
Limit of Detection (LOD) 0.1 - 1.0 µg/mLThe absolute baseline sensitivity required to detect trace synthetic precursors.
Limit of Quantitation (LOQ) 0.2 - 5.0 µg/mLThe lowest concentration where an impurity can be accurately integrated and reported.

Table 2: Typical Impurity Profile of 4-Methoxyquinolin-3-amine

Impurity TypeOrigin / CausalityRelative Retention Time (RRT)Primary Detection Mode
3-Azidoquinoline Unreacted starting material~1.25 (More hydrophobic)HPLC-UV (265 nm)
2-Methoxy Isomer Positional substitution error~0.95 (Critical pair)HPLC-UV / LC-MS
Quinoline N-oxide Oxidative degradation~0.80 (More polar)LC-MS/MS (ESI+)
Des-methoxy derivative Incomplete methoxylation~1.10HPLC-UV (265 nm)

Part 4: Analytical Workflows & Decision Trees

Workflow Start Sample: 4-Methoxyquinolin-3-amine HPLC RP-HPLC-UV Analysis Start->HPLC Decision Impurities > 0.10%? HPLC->Decision Pass Batch Release Decision->Pass No LCMS LC-MS/MS Profiling Decision->LCMS Yes NMR NMR Spectroscopy LCMS->NMR

Fig 1: Analytical workflow for impurity profiling and structural elucidation.

Troubleshooting Issue Issue: Peak Tailing Check1 Check Mobile Phase pH Issue->Check1 Fix1 Adjust pH to ~3.0 Check1->Fix1 pH > 4 Check2 Check Column Type Check1->Check2 Optimal pH Success Symmetrical Peak Fix1->Success Fix2 Use End-Capped C18 Check2->Fix2 Standard C18 Fix2->Success

Fig 2: Decision tree for resolving peak tailing in basic quinoline amines.

Part 5: References

  • ChemicalBook. "4-Methoxyquinolin-3-amine | 103040-77-3". ChemicalBook.

  • BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives". BenchChem.

  • BenchChem. "Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives". BenchChem.

  • Indian Journal of Pharmaceutical Sciences. "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152". IJPS.

  • Scientific Research Publishing. "Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances". Scirp.org.

  • National Center for Biotechnology Information (PMC). "Application of RP–HPLC method in dissolution testing and statistical evaluation by NASSAM for simultaneous estimation of tertiary combined dosages forms". NIH.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 4-Aminoquinoline Analogs for Researchers

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. From the Nobel Prize-winning discovery of its antimalarial properties to its contemporary i...

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Author: BenchChem Technical Support Team. Date: March 2026

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. From the Nobel Prize-winning discovery of its antimalarial properties to its contemporary investigation in oncology and virology, this privileged structure continues to be a fertile ground for drug discovery and development. This guide provides an in-depth comparative analysis of the biological activities of various 4-aminoquinoline analogs, offering experimental data, detailed protocols, and mechanistic insights to empower researchers in their quest for novel therapeutics.

The Enduring Legacy and Versatility of the 4-Aminoquinoline Core

First isolated from coal tar in the 19th century, the quinoline ring system is a prominent feature in numerous natural products, particularly alkaloids. The synthesis of 4-aminoquinoline derivatives in 1934, most notably chloroquine (CQ), revolutionized the treatment of malaria and sparked decades of research into its therapeutic potential.[1] The core structure, a quinoline ring with an amino group at the fourth position, has proven to be remarkably adaptable, with modifications to the quinoline ring and the 4-amino side chain giving rise to a diverse array of compounds with distinct pharmacological profiles.[2][3][4] This guide will explore the comparative biological activities of these analogs in three key therapeutic areas: as antimalarial, anticancer, and antiviral agents.

Antimalarial Activity: The Cornerstone of 4-Aminoquinoline Therapeutics

The primary and most well-established biological activity of 4-aminoquinoline analogs is their potent antimalarial effect, particularly against the erythrocytic stages of Plasmodium species.[2][5]

Mechanism of Action: Disrupting Heme Detoxification

The prevailing mechanism of action for antimalarial 4-aminoquinolines is the inhibition of hemozoin biocrystallization within the parasite's digestive vacuole.[3][6] The parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinoline analogs, being weak bases, accumulate in the acidic digestive vacuole of the parasite. Here, they are thought to form a complex with heme, preventing its polymerization into hemozoin. The resulting accumulation of free heme leads to oxidative stress and ultimately, parasite death.[6][7]

cluster_parasite Malaria Parasite Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Heme_4AQ_Complex Heme-4-AQ Complex Heme->Heme_4AQ_Complex 4-AQ 4-Aminoquinoline Analog 4-AQ->Heme_4AQ_Complex Heme_4AQ_Complex->Hemozoin Inhibition Oxidative_Stress Oxidative Stress & Parasite Death Heme_4AQ_Complex->Oxidative_Stress Accumulation of Free Heme

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Comparative In Vitro Antimalarial Activity

The in vitro efficacy of 4-aminoquinoline analogs is typically evaluated against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The following table summarizes the 50% inhibitory concentration (IC50) values for several key analogs.

Compound/AnalogQuinoline Ring Substitution4-Amino Side ChainP. falciparum StrainIC50 (nM)Reference(s)
Chloroquine 7-ChloroN',N'-diethyl-1,4-pentanediamine3D7 (CQS)< 12[8]
K1 (CQR)255[9]
W2 (CQR)>100[10]
Hydroxychloroquine 7-ChloroN'-(2-hydroxyethyl)-N'-ethyl-1,4-pentanediamineCQSSimilar to CQ[11]
CQR8.8x less active than CQ[11]
Amodiaquine 7-Chloro, 3'-hydroxylN',N'-diethyl-3'-aminomethyl-4'-hydroxyanilineCQSPotent[12]
CQRPotent[12]
TDR 58845 7-ChloroN1-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamineW2 (CQR)89.8[8]
TDR 58846 7-ChloroN1-(7-chloro-quinolin-4-yl)-2,N2,N2-trimethylpropane-1,2-diamineW2 (CQR)< 25[8]
Compound 9a 7-ChloroN-methylated side chain3D7 (CQS)40[13]
K1 (CQR)60[13]

Key Observations from the Data:

  • The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is a critical determinant of antimalarial activity.[2][14]

  • Side Chain Modification: Alterations to the 4-amino side chain significantly impact potency, particularly against CQR strains. Analogs with shortened or modified side chains, such as TDR 58846 and compound 9a, can retain or even improve activity against resistant parasites.[13][8]

  • Chloroquine vs. Hydroxychloroquine: While both are effective against CQS strains, hydroxychloroquine is notably less active against CQR P. falciparum.[11]

Experimental Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)

This protocol outlines a widely used fluorescence-based assay for determining the IC50 of antimalarial compounds.[1][6][15][16][17]

Materials and Reagents:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (e.g., RPMI 1640 with supplements)

  • Human erythrocytes (O+)

  • 96-well black, flat-bottom microplates

  • Test compounds (dissolved in DMSO)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in complete culture medium in a separate 96-well plate.

  • Parasite Culture Preparation: Adjust the synchronized ring-stage parasite culture to a final parasitemia of 0.5% and a hematocrit of 2.5% in complete culture medium.

  • Assay Plate Setup: Add 180 µL of the parasite culture to each well of the 96-well black microplate. Add 20 µL of the diluted test compounds to the respective wells. Include drug-free control wells.

  • Incubation: Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Lysis and Staining: Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer. Add 100 µL of this buffer to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (from uninfected red blood cells) from all readings. Calculate the percentage of parasite growth inhibition for each compound concentration relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity: A New Frontier for 4-Aminoquinoline Analogs

In recent years, 4-aminoquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of tumor cell lines.[4][18][19][20]

Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

The anticancer mechanisms of 4-aminoquinolines are multifaceted and can include the inhibition of key signaling pathways involved in tumor growth and survival. One such pathway is the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[21][22] Under hypoxic conditions, often found in solid tumors, HIF-1α promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[20][23] Certain 4-aminoquinoline analogs have been shown to inhibit the expression of HIF-1α, thereby suppressing tumor growth.[21][22]

cluster_cancer_cell Cancer Cell Hypoxia Hypoxia HIF_1a HIF-1α Hypoxia->HIF_1a Stabilization HIF_1_Complex HIF-1 Complex HIF_1a->HIF_1_Complex HIF_1b HIF-1β HIF_1b->HIF_1_Complex HRE Hypoxia Response Element (HRE) HIF_1_Complex->HRE Binding Target_Genes Target Genes (Angiogenesis, Metabolism, etc.) HRE->Target_Genes Transcription Tumor_Growth Tumor Growth & Survival Target_Genes->Tumor_Growth 4_AQ_Analog 4-Aminoquinoline Analog 4_AQ_Analog->HIF_1a Inhibition of Expression

Caption: Inhibition of the HIF-1α signaling pathway by 4-aminoquinoline analogs.

Comparative In Vitro Anticancer Activity

The cytotoxic effects of 4-aminoquinoline analogs are assessed against various human cancer cell lines. The following table presents the 50% growth inhibitory concentration (GI50) or IC50 values for selected analogs.

Compound/AnalogCancer Cell LineGI50/IC50 (µM)Reference(s)
Chloroquine MDA-MB-468 (Breast)24.36[18]
MCF-7 (Breast)20.72[18]
Compound 5 MDA-MB-468 (Breast)8.73[18]
Compound 10 MDA-MB-468 (Breast)7.35[18]
Compound 13 (VR23) MDA-MB-231 (Breast)3.4[4]
MDA-MB-468 (Breast)0.7[4]
MCF-7 (Breast)2.3[4]
Compound 3s MiaPaCa-2 (Pancreatic)0.0006[21][22]
MDA-MB-231 (Breast)0.0533[21][22]
Compound 4a MDA-MB-231 (Breast)0.11[24]

Key Observations from the Data:

  • Potency Beyond Chloroquine: Many synthetic analogs exhibit significantly greater cytotoxicity against cancer cell lines compared to chloroquine.[18]

  • Cell Line Specificity: The efficacy of these compounds can vary considerably between different cancer cell lines, highlighting the importance of broad screening panels.

  • High Potency of Novel Analogs: Compounds like 3s and 4a demonstrate exceptionally low IC50 values, indicating their potential as highly potent anticancer agents.[21][22][24]

Experimental Protocol: In Vitro Cytotoxicity Testing (MTT Assay)

The MTT assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[7][25][26][27][28]

Materials and Reagents:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom microplates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, protected from light. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity: Repurposing 4-Aminoquinolines

The antiviral properties of 4-aminoquinoline analogs have garnered significant attention, particularly in the context of emerging viral diseases.

Mechanism of Action: Interference with Viral Entry and Replication

A key antiviral mechanism of 4-aminoquinolines is their ability to interfere with the endosomal pathway, which many viruses utilize for entry into host cells.[15] As weak bases, these compounds accumulate in endosomes, raising their pH. This pH increase can inhibit the activity of pH-dependent proteases that are crucial for viral uncoating and the release of the viral genome into the cytoplasm. Furthermore, the altered pH can interfere with the glycosylation of viral proteins, hindering the proper folding and function of viral components.

cluster_host_cell Host Cell Virus Virus Endocytosis Endocytosis Virus->Endocytosis Endosome Endosome Endocytosis->Endosome Viral_Uncoating Viral Uncoating (pH-dependent) Endosome->Viral_Uncoating Endosome->Viral_Uncoating Inhibition Viral_Replication Viral Replication Viral_Uncoating->Viral_Replication 4_AQ_Analog 4-Aminoquinoline Analog 4_AQ_Analog->Endosome Increases pH

Caption: Antiviral mechanism of 4-aminoquinoline analogs via endosomal pH modulation.

Comparative In Vitro Antiviral Activity

The antiviral efficacy of 4-aminoquinoline analogs is determined by measuring the reduction in viral replication in cell culture. The following table summarizes the 50% effective concentration (EC50) values for several analogs against different viruses.

Compound/AnalogVirusCell LineEC50 (µM)Reference(s)
Chloroquine HCoV-OC43HELPotent[12]
SARS-CoV-2Vero E61.801[29]
SARS-CoV-2Vero5.47 (48h)[30]
Hydroxychloroquine HCoV-OC43HELPotent[12]
SARS-CoV-2Vero E61.752[29]
SARS-CoV-2Vero0.72 (48h)[30]
Amodiaquine Coronaviruses-Potent[12]
Ferroquine Coronaviruses-Potent[12]
Mefloquine Coronaviruses-Potent (with cytotoxicity)[12]

Key Observations from the Data:

  • Broad-Spectrum Activity: Several 4-aminoquinoline analogs, including chloroquine, hydroxychloroquine, amodiaquine, and ferroquine, exhibit broad-spectrum anti-coronavirus activity in vitro.[12]

  • Potency Variation: The antiviral potency can vary between different analogs and viral strains. Hydroxychloroquine appears to be more potent than chloroquine against SARS-CoV-2 in some studies.[30]

  • Cytotoxicity Considerations: While some analogs show potent antiviral activity, it can be associated with significant cytotoxicity, as seen with mefloquine.[12]

Experimental Protocol: In Vitro Antiviral Screening (Plaque Reduction Assay)

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[5][31][26][32][33]

Materials and Reagents:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Complete cell culture medium

  • Virus stock of known titer (Plaque Forming Units/mL)

  • 96-well or 24-well tissue culture plates

  • Test compounds (dissolved in culture medium)

  • Semi-solid overlay (e.g., medium containing methylcellulose or agarose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed the host cells into tissue culture plates and incubate until a confluent monolayer is formed.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds. Mix each dilution with a fixed amount of virus (to yield 50-100 plaques per control well) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay Application: Aspirate the inoculum and add the semi-solid overlay to each well. This restricts the spread of progeny virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 3-5 days, or until plaques are visible.

  • Plaque Visualization: Remove the overlay and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion: The Future of 4-Aminoquinoline Analogs in Drug Discovery

The 4-aminoquinoline scaffold has proven to be an exceptionally versatile and enduring platform for the development of therapeutic agents. While its role in combating malaria is well-established, the exploration of its anticancer and antiviral activities is opening new and exciting avenues for drug discovery. The comparative data and detailed experimental protocols presented in this guide are intended to provide researchers with a solid foundation for their investigations into this remarkable class of compounds. The continued exploration of structure-activity relationships and the elucidation of novel mechanisms of action will undoubtedly lead to the development of next-generation 4-aminoquinoline analogs with enhanced potency, selectivity, and clinical utility.

References

  • Navigating the Structure-Activity Landscape of 4-Aminoquinoline Analogs for Antimalarial Drug Discovery. Benchchem.
  • Design, Synthesis, and Structure–Activity Relationship Studies of 4-Quinolinyl- and 9-Acrydinylhydrazones as Potent Antimalarial Agents.
  • Comparison of IC50s of selected 4-aminoquinolines and chloroquine for...
  • Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multi-drug resistant Plasmodium falciparum. ChemRxiv.
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  • Application Note: DENV-IN-8 Plaque Reduction Assay Protocol. Benchchem.
  • Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues.
  • Novel 4-Aminoquinoline Analogs Targeting the HIF-1α Signaling P
  • (PDF) Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position.
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS One - Research journals.
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.
  • P.falciparum drug sensitivity assay using SYBR® Green I V1.
  • Novel 4-aminoquinoline analogs targeting the HIF-1α signaling p
  • Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug for COVID-19. bioRxiv.
  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.
  • Plaque Reduction Assay - Antiviral.
  • Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.
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  • A Comparative Analysis of Substituted 4-Aminoquinoline Derivatives: A Guide for Researchers. Benchchem.
  • Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay. Benchchem.
  • Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities.
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  • MTT assay protocol. Abcam.
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  • SYBR Green I modified protocol for ex vivo/in vitro assay.
  • The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. PMC.
  • In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Tre
  • Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. IRIS.
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  • Hydroxychloroquine is much less active than chloroquine against chloroquine-resistant Plasmodium falciparum, in agreement with i. Oxford Academic.
  • 4-Aminoquinoline – Knowledge and References. Taylor & Francis.
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Comparative

Scaffold Evaluation Guide: Structure-Activity Relationship (SAR) of 4-Methoxyquinolin-3-amine in Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted oncology and medicinal chemistry, the quinoline nucleus is a privileged pharmacophore[1]. Among its functionalized derivatives, 4-Methoxyquinolin-3-amine (CAS 103040-77-3) h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and medicinal chemistry, the quinoline nucleus is a privileged pharmacophore[1]. Among its functionalized derivatives, 4-Methoxyquinolin-3-amine (CAS 103040-77-3) has emerged as a highly versatile building block for the synthesis of dual Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors[2][3]. This guide provides an objective comparison of the 4-methoxyquinolin-3-amine scaffold against alternative kinase-binding cores, detailing its unique Structure-Activity Relationship (SAR) profile, and outlining self-validating experimental protocols for derivative synthesis and biological evaluation.

Scaffold Benchmarking: 4-Methoxyquinolin-3-amine vs. Alternatives

When designing ATP-competitive kinase inhibitors, the choice of the central heterocyclic core dictates hinge-binding affinity, kinome selectivity, and metabolic stability[4]. 4-Methoxyquinolin-3-amine offers distinct spatial geometry compared to traditional quinazoline or quinoxaline cores.

The presence of the 4-methoxy group acts as a "steric gatekeeper," forcing substituents at the 3-amine position into an orthogonal conformation. This pre-organization reduces the entropic penalty upon binding to the narrow ATP-binding pocket of PI3K[3].

Quantitative Performance Comparison

The following table synthesizes experimental data comparing derivatives based on these three core scaffolds in the context of PI3K/mTOR inhibition:

Scaffold CorePrimary Target ProfilePI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Structural & SAR AdvantagesLimitations
4-Methoxyquinolin-3-amine PI3K/mTOR Dual1.0 - 15.05.0 - 20.0Methoxy group pre-organizes 3-amine conformation; excellent dual selectivity.Requires multi-step regioselective synthesis for C6/C7 functionalization.
4-Aminoquinazoline EGFR / pan-PI3K10.0 - 50.0> 100.0Superior hinge-binding via N1 and N3 nitrogens.Poor PI3K/mTOR dual selectivity; high off-target EGFR activity.
Quinoxaline PI3K/mTOR Dual0.5 - 5.00.2 - 2.0Deep pocket penetration; highly potent.Higher risk of off-target toxicity and poor aqueous solubility.

Structure-Activity Relationship (SAR) Deep Dive

Understanding the causality behind the binding mechanics of 4-Methoxyquinolin-3-amine is critical for rational drug design. The scaffold interacts with the kinase domain through four distinct vectors:

  • The 3-Amine Position (Hinge Binder Linkage): Unmodified, the primary amine is a weak binder. However, derivatization into a sulfonamide (e.g., benzenesulfonamide) or amide converts this position into a critical hydrogen-bond donor/acceptor complex. The NH group donates a hydrogen bond to the backbone carbonyl of Val851 in the PI3Kα hinge region[3].

  • The 4-Methoxy Group (Steric Pre-organization): Unlike a simple hydrogen atom, the bulky methoxy group restricts the free rotation of the C3-sulfonamide/amide. This steric clash locks the molecule into a bioactive conformation. Additionally, the oxygen atom can act as a weak H-bond acceptor with water molecules in the binding pocket.

  • The Quinoline Nitrogen (N1): Acts as the primary hydrogen-bond acceptor, anchoring the scaffold to the kinase hinge region.

  • C6/C7 Substitutions (Solvent Channel Extension): Halogenation (e.g., 6-bromo) allows for downstream Suzuki-Miyaura cross-coupling with aryl or heteroaryl groups (like pyridine). These extensions project outward into the solvent-exposed channel, improving pharmacokinetic (PK) properties and aqueous solubility without disrupting the core hinge binding[3].

SAR_Map Core 4-Methoxyquinolin-3-amine Core Scaffold Pos3 3-Amine Position • Sulfonylation/Amidation • Hinge region H-bond donor • Drives kinase selectivity Core->Pos3 Pos4 4-Methoxy Group • Steric pre-organization • Restricts C3-substituent rotation • Fills hydrophobic pocket Core->Pos4 Pos6 C6/C7 Positions • Halogenation for cross-coupling • Solvent channel extension • Modulates PK/PD properties Core->Pos6 QuinN Quinoline Nitrogen • Primary H-bond acceptor • Anchors to Val851 (PI3K) Core->QuinN

SAR logic map of 4-Methoxyquinolin-3-amine detailing positional functionalization and binding mechanics.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows incorporate built-in validation gates. These protocols detail the transformation of 4-Methoxyquinolin-3-amine into a functional kinase inhibitor and its subsequent biological evaluation.

Protocol A: Synthesis of 3-Sulfonamido-4-methoxyquinoline Derivatives

Causality: Sulfonylation is chosen over amidation because the sulfonamide geometry (tetrahedral sulfur) optimally angles the terminal aryl ring into the kinase affinity pocket.

  • Reagent Preparation: Dissolve 4-Methoxyquinolin-3-amine (1.0 eq) in anhydrous pyridine (acts as both solvent and acid scavenger) under an inert argon atmosphere.

  • Sulfonylation: Dropwise add the desired substituted benzenesulfonyl chloride (1.2 eq) at 0°C to prevent exothermic degradation.

  • Reaction Progression: Stir the mixture at room temperature for 12 hours.

  • Validation Gate 1 (Reaction Completion): Monitor via TLC (DCM:MeOH 95:5). The disappearance of the highly polar amine spot validates complete conversion.

  • Purification: Quench with 1N HCl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

  • Validation Gate 2 (Structural Confirmation): Perform LC-MS and ¹H-NMR. Pass criteria: Presence of the characteristic sulfonamide NH singlet (~10.5 ppm in DMSO-d₆) and the methoxy singlet (~4.0 ppm).

Protocol B: In Vitro PI3K/mTOR Kinase Assay (ADP-Glo™)

Causality: The ADP-Glo luminescence assay is utilized instead of radiometric ³³P-ATP assays because it directly measures ADP production, allowing for precise IC₅₀ determination at physiological ATP concentrations without radioactive hazards.

  • Enzyme-Substrate Incubation: In a 384-well plate, combine recombinant PI3Kα (or mTOR), PIP2 lipid substrate, and the synthesized 4-methoxyquinoline derivative (serially diluted from 10 µM to 0.1 nM).

  • Reaction Initiation: Add ultra-pure ATP (at the enzyme's specific Kₘ) to initiate the kinase reaction. Incubate for 60 minutes at 25°C.

  • Kinase Reaction Termination: Add ADP-Glo Reagent to deplete unconsumed ATP and terminate the kinase reaction. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light.

  • Validation Gate 3 (Assay Integrity):

    • Positive Control: Use Omipalisib (GSK2126458) as a reference standard.

    • Statistical Validation: Calculate the Z'-factor using positive and negative controls. Pass criteria: Z'-factor > 0.6, indicating a robust, high-quality assay capable of accurately resolving inhibitor potency.

Signaling Pathway Integration

The ultimate goal of optimizing the 4-Methoxyquinolin-3-amine scaffold is to achieve dual blockade of the PI3K/AKT/mTOR pathway, a cascade frequently hyperactivated in human cancers[5]. By inhibiting both Class I PI3K and mTORC1/2, these derivatives prevent the feedback loop activation of AKT that typically causes resistance to single-target PI3K inhibitors[5].

Pathway Inhibitor 4-Methoxyquinolin-3-amine Derivatives PI3K PI3K (Class I) Inhibitor->PI3K Blockade mTOR mTORC1 / 2 Complexes Inhibitor->mTOR Blockade AKT AKT Phosphorylation PI3K->AKT Activates mTOR->AKT Activates Tumor Tumor Cell Apoptosis AKT->Tumor Inhibits

Dual blockade of the PI3K/mTOR signaling pathway by 4-Methoxyquinolin-3-amine derived inhibitors.

References

  • Zhang, J., Lv, X., Ma, X., & Hu, Y. (2017). Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 127, 509-520.[Link]

  • Fares, M., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4153.[Link]

  • Roy, A., et al. (2021). Decrypting a path based approach for identifying the interplay between PI3K and GSK3 signaling cascade from the perspective of cancer. European Journal of Medicinal Chemistry, 214, 113258.[Link]

  • Ding, H. W., et al. (2022). Recent Advances in PI3 Kinase Inhibitors: Anticancer Activities and Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 22(5), 384-411.[Link]

Sources

Comparative

comparative analysis of quinoline-based kinase inhibitors

Comparative Analysis of Quinoline-Based Kinase Inhibitors: Structural Dynamics, Selectivity Profiles, and Experimental Validation Introduction The quinoline scaffold—a bicyclic aromatic heterocycle comprising a benzene r...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Quinoline-Based Kinase Inhibitors: Structural Dynamics, Selectivity Profiles, and Experimental Validation

Introduction

The quinoline scaffold—a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyridine ring—has emerged as a "privileged structure" in oncology and targeted therapy[1]. Unlike its closely related counterpart, the quinazoline scaffold (which features a pyrimidine ring and is heavily skewed toward EGFR targeting), the quinoline core offers a highly versatile pharmacophore[1]. This subtle difference in nitrogen placement alters the electron density, lipophilicity, and hydrogen-bonding capacity of the molecule, allowing quinoline derivatives to act as potent ATP-competitive inhibitors across a diverse array of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases[2]. To date, several quinoline-based kinase inhibitors, including Bosutinib, Cabozantinib, and Lenvatinib, have received FDA approval, fundamentally shifting the treatment paradigms for leukemias, thyroid cancers, and renal cell carcinomas[3].

Structural Rationale and Target Selectivity

The efficacy of quinoline-based inhibitors stems from their ability to mimic the adenine ring of ATP, anchoring into the hinge region of the kinase domain[4].

  • Halogen Bonding & Lipophilicity: Many approved quinolines incorporate halogen atoms (e.g., fluorine, chlorine) or complex ether linkages that enhance lipophilicity and facilitate unique non-covalent interactions deep within the hydrophobic pocket of the kinase[4].

  • Binding Modes: Quinoline inhibitors exhibit diverse binding kinetics. For instance, Bosutinib acts as a Type I inhibitor, binding to the active (DFG-in) conformation of Src and Abl kinases[5]. In contrast, Cabozantinib is a Type II inhibitor, trapping the kinase in an inactive (DFG-out) state, which contributes to its prolonged residence time and potent inhibition of c-Met and VEGFR2[5].

Comparative Profiling of FDA-Approved Quinoline Inhibitors

To objectively compare these agents, we must evaluate their primary targets, biochemical potency (IC50), and clinical utility. The table below synthesizes the quantitative performance of leading quinoline derivatives.

InhibitorPrimary TargetsRepresentative IC50 (nM)Clinical IndicationBinding Mode
Lenvatinib VEGFR1-3, FGFR1-4, RET, KITVEGFR2 (4), FGFR1 (46)Thyroid, Hepatocellular CarcinomaType I (ATP-competitive)[3]
Cabozantinib VEGFR2, c-Met, RET, AXLVEGFR2 (35), c-Met (1.3)Renal Cell Carcinoma, Medullary ThyroidType II (DFG-out)[5]
Bosutinib Src, Bcr-AblSrc (1.2), Abl (1.0)Chronic Myelogenous Leukemia (CML)Type I (ATP-competitive)[5]
Neratinib EGFR, HER2, HER4EGFR (0.8), HER2 (5.9)HER2+ Breast CancerIrreversible (Covalent)[3]

Mechanistic Pathways & Target Modulation

Quinoline inhibitors exert their antineoplastic effects by intercepting oncogenic signaling at the apex of the kinase cascade[2]. By blocking RTKs (like VEGFR and c-Met) or non-RTKs (like Src and Abl), these compounds starve tumors of the signals required for angiogenesis, proliferation, and survival[2].

Pathway Lenvatinib Lenvatinib (VEGFR/FGFR) RTK Receptor Tyrosine Kinases (VEGFR, c-Met, FGFR) Lenvatinib->RTK Inhibits Cabozantinib Cabozantinib (VEGFR/c-Met) Cabozantinib->RTK Inhibits Bosutinib Bosutinib (Src/Abl) NonRTK Non-Receptor Tyrosine Kinases (Src, Abl) Bosutinib->NonRTK Inhibits PI3K_AKT PI3K / AKT Pathway (Cell Survival) RTK->PI3K_AKT Activates RAS_MAPK RAS / MAPK Pathway (Cell Proliferation) RTK->RAS_MAPK Activates NonRTK->PI3K_AKT Activates NonRTK->RAS_MAPK Activates

Mechanistic signaling pathways targeted by quinoline-based kinase inhibitors.

Self-Validating Experimental Protocol: Comparative Kinase Profiling

To ensure trustworthiness and reproducibility when comparing novel quinoline derivatives against established drugs like Cabozantinib, a self-validating biochemical assay is required[6]. The ADP-Glo™ Kinase Assay is the industry standard because it directly measures kinase activity by quantifying the amount of ADP produced during the kinase reaction, independent of the specific substrate sequence.

Causality & Assay Design:

  • Why ADP-Glo? Unlike fluorescence-based assays that can be heavily confounded by the native autofluorescence of the quinoline core, luminescence readouts provide a clean, interference-free signal-to-noise ratio.

  • Self-Validation Built-In: The protocol mandates a "No-Enzyme Control" (to establish background ATP hydrolysis) and a "Reference Inhibitor Control" (e.g., Staurosporine) to verify that the assay components are functioning and capable of detecting true enzymatic inhibition rather than assay quenching.

Step-by-Step Methodology:

  • Compound Preparation & Serial Dilution:

    • Prepare a 10 mM stock of the quinoline inhibitor in 100% DMSO.

    • Perform a 3-fold serial dilution in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) to generate a 10-point concentration curve.

    • Critical Step: Maintain a constant DMSO concentration (strictly 1% v/v) across all wells to prevent solvent-induced kinase denaturation.

  • Kinase Reaction Assembly:

    • Add 5 µL of the diluted inhibitor to a 384-well white microplate.

    • Add 10 µL of the Kinase/Substrate mixture (e.g., 1 nM recombinant c-Met kinase + 0.2 µg/µL Poly(Glu,Tyr) substrate).

    • Critical Step: Incubate at room temperature for 15 minutes. Causality: This pre-incubation allows for compound binding, which is absolutely crucial for Type II inhibitors like Cabozantinib that exhibit slow-binding kinetics.

  • Reaction Initiation:

    • Initiate the reaction by adding 5 µL of ultra-pure ATP. Ensure the ATP concentration is set at the predetermined Km​ value for the specific kinase so that competitive inhibitors are accurately and fairly assessed.

    • Incubate for 60 minutes at room temperature.

  • ATP Depletion & ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This reagent actively depletes any unconsumed ATP, leaving only the ADP generated by the kinase reaction.

    • Add 40 µL of Kinase Detection Reagent. Incubate for 30 minutes. Causality: This converts the ADP back to ATP and utilizes a luciferase/luciferin cascade to generate a luminescent signal directly proportional to kinase activity.

  • Data Acquisition & Analysis:

    • Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second per well).

    • Calculate percent inhibition relative to the vehicle control and fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

Workflow Prep 1. Compound Titration (Maintains 1% DMSO) Incubate 2. Kinase + Substrate (15 min Pre-incubation) Prep->Incubate Reaction 3. ATP Addition (60 min Reaction) Incubate->Reaction Deplete 4. ADP-Glo Reagent (Depletes Unused ATP) Reaction->Deplete Detect 5. Detection Reagent (Luminescence Readout) Deplete->Detect

Self-validating high-throughput ADP-Glo kinase assay workflow.

Conclusion

The quinoline scaffold remains a cornerstone in the rational design of targeted kinase inhibitors. By understanding the structural nuances that dictate kinase selectivity—such as the preference of Cabozantinib for the DFG-out conformation of c-Met versus the Type I binding of Bosutinib to Src/Abl—researchers can better engineer next-generation therapeutics[5]. Rigorous, self-validating biochemical profiling ensures that these structural insights translate into reliable, reproducible preclinical data.

References[1] A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development | Benchchemhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9HXAgKORVXlDSDk2aLW8RDl9UUF0qX_Y52C4cjqNjl0gkuv9pNicLrVo2otDa-PMW9iJ0uiwAqx3QFFxzDhkkHolA4DVJs2sVDL1y-uo7lQbNt7r_8Q2dgTbNoG4mufZawHHnRFeo01tz5sghh_nfNyiV1V3h5v1w8BV47gpB2U_VWvrP16lXpfp8EE0WbQ5w1QHN-Ckd28s3WZESHP3H4Hu1uMXYdMj_8y3hvpW61ENQNTvPg4twwA==[3] Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses | Thieme Connecthttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKmaWDN1K2EqTrzdkKk7hsfRvIAqLHv46GpGdk4m7pJTmA5B4V1tfAce0p9BaIumtFNnnEBUMrlrxrE-sI3fXGCSvajL3AokCrZBXbKPMp_ERjSgpvrMsaN_oLuWpqz3jp6MtMOZMvz0sELePXsnxcL8ChBhBPOT_oj3FvwTesCOS-1gkV7gmSjA==[5] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways | PMChttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVRt-vqI6v2KOIMzzReHT7asaLddCF51pMdPzYXNZYYj_vpvTWhfC3rgMsRYyxNNjxB3MOmTaU3h7yPtk_RZVSQUet7QqeQr-2yXOag2puIKxoQ0cN6QLLl8_m5k2FUh0ABa6BXMf-Qt6MLTY=[6] New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma | PMChttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE17LpOnyXOJrAAm4c1qcPL_z1HoJXA_XatQorLSSa4-k2rY1wBCN2WwNjU_rEg9wbIbqC5LdtPxKtOGKYham-eUefe5nboClImczy6rH8pd4gc6exNGzvgr_sRFrE8Gt-DIc7-7j4faIiwJINa[2] The Pivotal Role of 7-Chloro-8-Methylquinoline: A Technical Guide for Chemical Synthesis and Drug Discovery | Benchchemhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUrWXnzX7N3cpbgOi_T6V0MDo_De_EqNWro3ryyka1WbS8n_wAOYo2C9oCZvy2L_YsvfBigRUBUJbKHaFYXwj_8wAvMWaTqagwEIa7iTGiGnITop4X52uv2NyrUIpBfIYBpp72BmsJC-yrg9nLS8BXOsMFci9qYHoWCo4RE8dl5v5aC2TiIBHXUWxK3ClyMp09AWG1otHCtrurRRZCJs8qnV2hLglwWFCr4iADWXjtY8JDIRanDOqV9Yh0eSZo7z5q50y_HMmK8A==[4] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways | ResearchGatehttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1d1mn1c1liw2OObFFr1X2ht7OmDDVMmsiACr0mUNDSrmtRSPmvImiXUfzw5pQ2kmKDFzChn5lnanbP9V63e_xm9xjPE0rNR2hKczj9UZLuUzYLcM5EUslipK3df-KLDD-SYNKLfY2sFF1F_uhBYCGcc4lvFXDFMlYeexlr4wCZrEjpc8kvDkDbEO52FQ9uH_zAQzXIcm1U8hQEl07VBFQBV62LVbhKdD---peXVvsVyxXyLdTAQyDUqBT_EdNtgLWJRC0M3aa0SwBy9uhlWlnTAME-ew75Ymy9AjbVgHrPIVs8S2O39HtDMk=

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Validation

A Senior Application Scientist's Guide to Benchmarking Quinolinone Inhibitors

For researchers, scientists, and drug development professionals, the quinolinone scaffold represents a versatile and potent pharmacophore. From their origins as antibacterial agents to their emergence as targeted cancer...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quinolinone scaffold represents a versatile and potent pharmacophore. From their origins as antibacterial agents to their emergence as targeted cancer therapeutics, quinolinone-based inhibitors have demonstrated a remarkable breadth of activity. This guide provides an in-depth, objective comparison of the performance of quinolinone inhibitors against various biological targets, supported by experimental data and protocols. By understanding the nuances of their mechanism of action and performance benchmarks, researchers can make more informed decisions in their drug discovery and development endeavors.

The Diverse Mechanisms of Quinolinone Inhibitors

Quinolinone derivatives exert their biological effects through a variety of mechanisms, primarily by targeting enzymes essential for cellular function. This guide will focus on two major classes of quinolinone inhibitors: those targeting bacterial topoisomerases and those targeting protein kinases involved in cancer signaling pathways.

Antibacterial Quinolinones: Targeting DNA Gyrase and Topoisomerase IV

The antibacterial efficacy of quinolones and their fluoroquinolone subclass stems from their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.[3]

The relative potency of a quinolone against DNA gyrase versus topoisomerase IV can vary between bacterial species. Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria, although exceptions exist.[1][3]

Anticancer Quinolinones: Inhibiting Key Signaling Kinases

In the realm of oncology, quinolinone derivatives have emerged as potent inhibitors of various protein kinases that are often dysregulated in cancer.[4][5] These kinases are key components of signaling pathways that control cell growth, proliferation, survival, and angiogenesis. By acting as ATP-competitive inhibitors, these quinolinone compounds bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby disrupting the signaling cascade.

Two of the most well-studied signaling pathways targeted by quinolinone kinase inhibitors are the Epidermal Growth Factor Receptor (EGFR) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[3][5][6]

Methodologies for Performance Benchmarking

To objectively assess the performance of quinolinone inhibitors, a series of well-established in vitro and cell-based assays are employed. This section provides detailed protocols for key experiments.

Biochemical Assays: Measuring Direct Enzyme Inhibition

2.1.1. DNA Gyrase Supercoiling Assay

This assay directly measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[4]

Experimental Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, and the quinolinone inhibitor at various concentrations in a suitable assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml BSA).

  • Initiation: Start the reaction by adding ATP to a final concentration of 1 mM.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid will migrate at different rates.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled and relaxed bands to determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.

cluster_workflow DNA Gyrase Supercoiling Assay Workflow A Prepare reaction mix: - Relaxed plasmid DNA - DNA gyrase - Quinolinone inhibitor B Initiate reaction with ATP A->B C Incubate at 37°C B->C D Stop reaction C->D E Agarose gel electrophoresis D->E F Visualize and quantify (Determine IC50) E->F

Caption: Workflow for the DNA Gyrase Supercoiling Assay.

2.1.2. ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. This universal assay can be used for virtually any kinase.

Experimental Protocol:

  • Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase of interest, its specific substrate, ATP, and the quinolinone inhibitor at various concentrations in kinase reaction buffer.[2]

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.[2]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP produced to ATP and initiate a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.[2]

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.

cluster_workflow ADP-Glo™ Kinase Assay Workflow A Set up kinase reaction: - Kinase - Substrate - ATP - Quinolinone inhibitor B Incubate at RT A->B C Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) B->C D Incubate at RT C->D E Add Kinase Detection Reagent (Convert ADP to ATP, generate light) D->E F Incubate at RT E->F G Measure luminescence (Determine IC50) F->G

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cell-Based Assays: Assessing Cellular Effects

2.2.1. MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinolinone inhibitor and incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability at each inhibitor concentration and determine the IC50 value.

cluster_workflow MTT Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with quinolinone inhibitor A->B C Incubate (e.g., 48-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Solubilize formazan crystals E->F G Measure absorbance (Determine IC50) F->G

Caption: Workflow for the MTT Cell Viability Assay.

Performance Benchmarking: Quinolinones vs. Alternatives

This section presents a comparative analysis of the performance of quinolinone inhibitors against established drugs and alternative scaffolds.

Antibacterial Quinolinones

The following table compares the inhibitory activity (IC50) of several fluoroquinolones against DNA gyrase and topoisomerase IV from Enterococcus faecalis.[7] For comparison, data for Novobiocin, a non-quinolone DNA gyrase inhibitor, is also included.[4][8]

CompoundTargetIC50 (µg/mL)
Sitafloxacin DNA Gyrase1.38[7]
Topoisomerase IV1.42[7]
Ciprofloxacin DNA Gyrase27.8[7]
Topoisomerase IV9.30[7]
Levofloxacin DNA Gyrase28.1[7]
Topoisomerase IV8.49[7]
Novobiocin DNA Gyrase0.08 µM*

*Note: Novobiocin IC50 is presented in µM as reported in the source.[8]

Alternative Antibiotics: Beta-lactam antibiotics, such as penicillins and cephalosporins, represent a major class of alternatives to quinolones. Their mechanism of action is fundamentally different; they inhibit the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs).[9][10] This disruption of cell wall integrity leads to bacterial cell lysis.[9] In contrast, quinolones target DNA synthesis.[3] The choice between a quinolone and a beta-lactam depends on the specific pathogen, resistance patterns, and patient factors.

Anticancer Quinolinone Kinase Inhibitors

3.2.1. EGFR Inhibitors

The table below compares the IC50 values of quinoline-based EGFR inhibitors with the established non-quinoline inhibitors Gefitinib, Erlotinib, and Lapatinib.

CompoundTargetCell LineIC50 (nM)
Quinoline Derivative (Hypothetical) EGFRA43150
Gefitinib EGFRA43180[11]
Erlotinib EGFRA431100[11]
Lapatinib EGFR/HER2A431160[11]

Mechanism of Action: EGFR Signaling Pathway

EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Quinolinone Quinolinone Inhibitor Quinolinone->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinolinone-based inhibitors.

3.2.2. PI3K/Akt/mTOR Inhibitors

The following table compares a hypothetical quinolinone-based PI3K inhibitor with the well-characterized non-quinoline inhibitor PI-103.

CompoundTargetIC50 (nM)
Quinoline Derivative (Hypothetical) PI3Kα15
PI-103 PI3Kα8[12]
p110β88[12]
p110δ48[12]
p110γ150[12]
mTORC120[12]
mTORC283[12]

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Quinolinone Quinolinone Inhibitor Quinolinone->PI3K PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinolinone-based PI3K inhibitors.

Conclusion

The quinolinone scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors targeting a diverse range of enzymes. As antibacterial agents, their dual-targeting mechanism against DNA gyrase and topoisomerase IV remains a powerful strategy. In oncology, the versatility of the quinolinone core has enabled the design of inhibitors that effectively target key nodes in cancer-driving signaling pathways.

The performance of any given quinolinone inhibitor is highly dependent on its specific chemical modifications and the biological context in which it is evaluated. Therefore, rigorous benchmarking using standardized biochemical and cell-based assays, as outlined in this guide, is essential for the successful progression of novel quinolinone-based compounds from the laboratory to the clinic. As our understanding of disease biology deepens, the continued exploration and optimization of the quinolinone scaffold holds great promise for the development of next-generation therapeutics.

References

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  • Anderson, V. E., & Osheroff, N. (2001). Type II topoisomerases as targets for quinolone antibacterials: turning Dr. Jekyll into Mr. Hyde. Current pharmaceutical design, 7(5), 337–353.
  • BPS Bioscience. (n.d.). Novobiocin DNA gyrase 27501. Retrieved from [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). A New-Class Antibacterial—Almost. Lessons in Drug Discovery and Development: A Critical Analysis of More than 50 Years of Effort toward ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. ACS Infectious Diseases, 5(5), 336-348.
  • Chen, Y. F., Wang, J. C., & Yang, C. H. (2026). New quinoline kinase inhibitors with good selectivity for nak kinases and anti‐tumor activity against ewing sarcoma. Archiv der Pharmazie, 359(1), e2500408.
  • Engelman, J. A., & Jänne, P. A. (2008). Mechanisms of acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer. Clinical cancer research, 14(10), 2895–2899.
  • Wu, K., Chang, Q., Lu, Y., Qiu, P., Chen, B., Thakur, C., Sun, J., Li, L., Kowluru, A., & Chen, F. (2013). Gefitinib resistance resulted from STAT3-mediated Akt activation in lung cancer cells. Oncotarget, 4(12), 2430–2438.
  • YouTube. (2024, June 25). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. Retrieved from [Link]

  • Wentland, M. P., Lesher, G. Y., Reuman, M., Gruett, M. D., Aldous, S. C., & Perni, R. B. (1993). A comparison of active site binding of 4-quinolones and novel flavone gyrase inhibitors to DNA gyrase. Bioorganic & medicinal chemistry letters, 3(2), 225–230.
  • Slideshare. (n.d.). beta lactam antibiotics,aminoglycosides, quinolones and macrolide antibiotics. Retrieved from [Link]

  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature reviews. Drug discovery, 8(8), 627–644.
  • Sordella, R., Bell, D. W., Haber, D. A., & Settleman, J. (2004). Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways. Science (New York, N.Y.), 305(5687), 1163–1167.
  • Oyamada, Y., Ito, H., & Inoue, M. (2000). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial agents and chemotherapy, 44(12), 3448–3450.
  • Wikipedia. (n.d.). β-Lactam antibiotic. Retrieved from [Link]

  • Al-Suhaimi, E. A., & El-Gazzar, M. A. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules (Basel, Switzerland), 26(21), 6667.
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  • Manjunatha, U., Madhavan, S., & Nagaraja, V. (2001). Effect of different classes of inhibitors on DNA gyrase from Mycobacterium smegmatis. FEMS microbiology letters, 204(1), 133–138.
  • Chen, Y. F., Wang, J. C., & Yang, C. H. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie, 359(1), e2500408.
  • AACR Journals. (2022, June 15). Abstract 5356: RIDR-PI-103, ROS-activated PI3K inhibitor prodrug inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor resistant BRAF-mutant melanoma cells. Retrieved from [Link]

  • Aldred, K. J., McPherson, S. A., Wang, P., Kerns, R. J., & Osheroff, N. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules (Basel, Switzerland), 25(23), 5662.
  • Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2016). Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design. Journal of molecular biology, 428(8), 1594–1607.
  • BioRxiv. (2018, November 17). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas. Retrieved from [Link]

  • ResearchGate. (n.d.). Non-Quinolone Inhibitors of the Bacterial DNA Gyrase | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, January 21). Beta-Lactam Antibiotics Mechanism of Action and Clinical Relevance. Retrieved from [Link]

  • ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. Forty five.... Retrieved from [Link]

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  • Frontiers. (2020). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]

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  • Biondani, G., & Fincato, G. (2012). A phase I study of a dual PI3-kinase/mTOR inhibitor BEZ235 in adult patients with relapsed or refractory acute leukemia.
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Comparative

Mechanistic Grounding: Why 4-Aminoquinolines Target Cancer Cells

An In-Depth Comparative Guide to the In Vitro Efficacy of 4-Aminoquinolines Against Cancer Cell Lines As the oncology landscape shifts toward overcoming chemoresistance, drug repurposing and structural hybridization have...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the In Vitro Efficacy of 4-Aminoquinolines Against Cancer Cell Lines

As the oncology landscape shifts toward overcoming chemoresistance, drug repurposing and structural hybridization have become critical strategies. The 4-aminoquinoline (4-AQ) scaffold—historically recognized in antimalarial agents like chloroquine (CQ) and hydroxychloroquine (HCQ)—has emerged as a potent pharmacophore in cancer therapeutics.

This guide provides a comprehensive, data-driven comparison of traditional 4-AQs versus novel 4-AQ derivatives. Designed for application scientists and drug development professionals, it breaks down the mechanistic causality behind their efficacy, presents comparative in vitro data, and establishes self-validating experimental protocols for rigorous laboratory evaluation.

To accurately evaluate 4-AQs in vitro, one must first understand the physicochemical causality driving their cytotoxicity. Unlike standard DNA-intercalating chemotherapeutics, 4-AQs primarily function as lysosomotropic agents and autophagy inhibitors[1].

Cancer cells, particularly those in hypoxic tumor microenvironments, heavily rely on autophagy for nutrient recycling and survival. 4-AQs diffuse across cell membranes and enter the acidic environment of the lysosome. Due to their basic amine groups, they become protonated and trapped (lysosomal trapping). This accumulation elevates the lysosomal pH, inactivating acid-dependent hydrolases and blocking autophagosome-lysosome fusion[1]. Consequently, the cell undergoes metabolic starvation and apoptosis. Furthermore, recent studies demonstrate that HCQ can synergize with Bcl-xL inhibitors to induce caspase-dependent apoptosis[2], while novel derivatives are being engineered to directly dock into kinase pockets like EGFR[3].

Mechanism Drug 4-Aminoquinolines (CQ, HCQ, Derivatives) Lyso Lysosomal Entry (Acidic Environment) Drug->Lyso Diffusion Trap Protonation & Lysosomal Trapping Lyso->Trap pKa driven pH Elevation of Lysosomal pH Trap->pH Enzyme Inhibition of Degradative Enzymes pH->Enzyme Auto Autophagosome Accumulation Enzyme->Auto Blocked Fusion Apop Metabolic Stress & Apoptosis Auto->Apop

Autophagy inhibition and lysosomal trapping mechanism of 4-aminoquinolines.

Comparative In Vitro Efficacy: Traditional vs. Novel 4-AQs

When benchmarking the efficacy of 4-AQs, the half-maximal inhibitory concentration (IC50) serves as the primary metric. While CQ and HCQ exhibit moderate efficacy (typically in the 10–40 µM range), structural modifications to the 4-AQ scaffold have yielded novel derivatives with sub-micromolar to low-micromolar potency.

For instance, substituting the 7-position of the quinoline ring with a trifluoromethyl group or hybridizing the scaffold with piperazinyl linkers drastically increases lipophilicity and target affinity, allowing these novel compounds to outperform standard reference drugs like doxorubicin in specific breast cancer lines[4].

Table 1: Comparative IC50 Values of 4-Aminoquinolines Across Cancer Cell Lines
Compound ClassSpecific AgentCell LineTissue OriginIC50 (µM)Key Mechanistic NoteReference
Traditional Chloroquine (CQ)HCT116Colon2.27Synergizes with DNA repair inhibitors.[5]
Traditional Chloroquine (CQ)Su9T01T-cell Leukemia~40.0Suppresses NF-κB via p47 restoration.[1]
Traditional HydroxychloroquineBxPC-3Pancreas17.5Promotes Bcl-xL inhibition-induced apoptosis.[2]
Traditional HydroxychloroquinePANC-1Pancreas30.5Induces dose-dependent viability reduction.[2]
Novel Hybrid Compound I1A549Lung1.34Synthesized via EMME; docks into EGFR pocket.[3]
Novel Hybrid Compound 1*MCF-7BreastHighly Potent2-3x more potent than Doxorubicin standard.[4]

*Compound 1: 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine.

Analytical Insight: The data clearly illustrates that while CQ and HCQ are excellent foundational autophagy inhibitors, their relatively high IC50 values in solid tumors (like PANC-1) necessitate high clinical dosing, which can lead to toxicities. Novel derivatives (e.g., Compound I1) bridge this gap by lowering the IC50 to the ~1 µM threshold, making them highly viable candidates for preclinical advancement.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, evaluating 4-AQs requires a self-validating experimental design. The protocols below are engineered to not just measure cell death, but to prove the causality of that death.

Protocol Seed 1. Cell Seeding (Optimal Confluence) Treat 2. Compound Dosing (0.1 - 100 µM) Seed->Treat Time 3. Incubation (48h - 72h Kinetics) Treat->Time Assay 4. Viability / WB (MTT, LC3-II) Time->Assay Analyze 5. IC50 Calculation & Synergy Mapping Assay->Analyze

Step-by-step in vitro experimental workflow for validating 4-aminoquinolines.

Protocol A: Kinetic Cell Viability Profiling (MTT / IncuCyte)

Objective: Determine the IC50 of 4-AQs while accounting for the delayed kinetics of autophagy-induced cell death.

  • Cell Seeding: Seed cancer cells (e.g., BxPC-3 or HCT116) in 96-well plates at a density of 3,000–5,000 cells/well.

    • Causality Check: Do not over-seed. Autophagy is heavily influenced by contact inhibition and nutrient depletion in the media. Over-confluent wells will artificially trigger basal autophagy, skewing your baseline.

  • Compound Dosing: After 24 hours of attachment, treat cells with a logarithmic dose range of the 4-AQ compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO < 0.1% final concentration).

  • Incubation Kinetics (Critical Step): Incubate for 48 and 72 hours.

    • Causality Check: Why 72 hours? The cytotoxic effect of lysosomotropic agents depends on the gradual depletion of intracellular nutrient recycling[5]. A 24-hour endpoint often yields falsely elevated IC50 values because the cells have not yet exhausted their basal reserves.

  • Viability Readout: Add MTT reagent (0.5 mg/mL final) for 2-4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Alternatively, use dynamic imaging (e.g., IncuCyte) to capture confluence every 3 hours for a true kinetic growth curve[6].

Protocol B: Autophagic Flux Assessment (Western Blotting)

Objective: Validate that the observed cytotoxicity is mechanistically driven by the blockade of autophagosome degradation.

  • Treatment: Treat cells in 6-well plates with the calculated IC50 dose of the 4-AQ compound for 24 hours.

  • The Bafilomycin A1 Control (Self-Validation): In parallel wells, co-treat cells with the 4-AQ compound + Bafilomycin A1 (BafA1, 100 nM) for the final 4 hours.

    • Causality Check: LC3-II protein accumulation can indicate either the induction of autophagy or the blockade of its degradation. By adding BafA1 (a known V-ATPase inhibitor that completely blocks flux), we saturate the system. If the 4-AQ is a true flux inhibitor, the combination will not significantly increase LC3-II beyond the BafA1-only control.

  • Protein Extraction & Blotting: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Resolve 20 µg of protein via SDS-PAGE.

  • Target Probing: Probe for LC3B (to monitor LC3-I to LC3-II conversion) and p62/SQSTM1. A successful 4-AQ treatment will show a marked accumulation of both LC3-II and p62, confirming that autophagosomes are forming but failing to degrade.

Conclusion for Drug Development

The 4-aminoquinoline scaffold offers a highly versatile platform for oncology drug development. While legacy drugs like CQ and HCQ provide a proven mechanism of action through lysosomal trapping and autophagy inhibition[1], their clinical utility is often limited by the high micromolar concentrations required for efficacy. As demonstrated by the comparative data, rational drug design—such as the synthesis of novel 7-substituted or piperazinyl-linked 4-AQs—can drastically enhance target specificity and drive IC50 values down to the low micromolar range[3][4]. For research teams, integrating these novel derivatives with targeted kinase inhibitors or apoptotic sensitizers represents a highly promising frontier in overcoming refractory cancers.

Sources

Validation

Comparative Molecular Docking Studies of Quinoline Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold in Rational Drug Design The quinoline nucleus—a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring—is a highly privileged scaffold in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Rational Drug Design

The quinoline nucleus—a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring—is a highly privileged scaffold in medicinal chemistry. Its structural versatility allows for extensive functionalization, making it a cornerstone in the development of anticancer, antimalarial, antiviral, and anti-inflammatory therapeutics.

In modern drug discovery, comparative molecular docking serves as the critical first step in hit-to-lead optimization. By evaluating the binding free energy ( ΔG ) of various quinoline derivatives against specific protein targets, researchers can objectively prioritize compounds for in vitro and in vivo testing. This guide synthesizes recent experimental data to compare the performance of quinoline derivatives across multiple therapeutic targets, providing a self-validating experimental protocol for robust computational screening.

Comparative Efficacy Across Therapeutic Targets

To objectively evaluate the performance of quinoline derivatives, we must compare their docking scores and binding interactions across distinct biological targets. Lower (more negative) docking scores indicate a higher predicted binding affinity.

Quantitative Data Summary
Target Protein (PDB ID)Disease IndicationBest Performing DerivativeDocking Score (kcal/mol)Key Residue InteractionsReference
Pyrrolopyrazole (4BKY) Skin CancerLigand 1-8.95GLU 87, CYS 891[1]
HIV-1 RT (4I2P) HIV/AIDSCompound 4 (Pyrimidine-quinoline)-10.67TRP229 (Hydrophobic), LYS 101 (H-bond)2[2]
COX-1 InflammationQuinoline-thiadiazole-8.56Active site (Prostaglandin synthesis inhibition)3[3]
VEGFR-2 (2XV7) Tumor AngiogenesisQuinoline derivative (Pharmacophore)High Affinity (pIC50 = 0.78)Kinase domain ATP-binding pocket4[4]
PfLDH MalariaChloroquine-hematin complexSuperior to free ligandNADH competitive site5[5]
Mechanistic Insights: The Causality of Binding

The superior performance of quinoline derivatives across these diverse targets is not coincidental. The nitrogen atom within the pyridine ring acts as a potent hydrogen bond acceptor, while the planar, fused aromatic system is highly optimized for π−π stacking interactions with aromatic amino acids (e.g., Tryptophan, Phenylalanine)[2]. Furthermore, in the case of antimalarial targets like Plasmodium falciparum lactate dehydrogenase (PfLDH), quinolines exhibit a unique mechanism: they form complexes with dimeric hematin, which not only prevents the formation of hemozoin but also creates a bulky complex that outcompetes NADH for the enzyme's active site[5].

Self-Validating Experimental Protocol for Docking Studies

A computational protocol is only as reliable as its validation parameters. To ensure scientific integrity, the following step-by-step methodology incorporates causality-driven choices and a mandatory self-validation loop.

Step 1: Ligand Preparation & Conformational Search
  • Action: Sketch 2D structures of quinoline derivatives and convert them to 3D using tools like LigPrep (Maestro)[4]. Assign protonation states at physiological pH (7.4) and perform energy minimization using the OPLS 2005 or MMFF94 force field.

  • Causality: Energy minimization resolves artificial steric clashes. If a ligand is docked in a high-energy, strained conformation, the docking algorithm will waste computational cycles attempting to resolve internal clashes rather than exploring the receptor's binding pocket, leading to false-positive binding poses.

Step 2: Protein Preparation & Active Site Optimization
  • Action: Retrieve the high-resolution X-ray crystal structure (e.g., PDB: 2XV7 for VEGFR-2)[4]. Remove bulk water molecules, add polar hydrogens, and optimize the hydrogen bond network.

  • Causality: X-ray crystallography cannot resolve hydrogen atoms. Incorrect protonation of catalytic residues (e.g., Histidine or Aspartate) drastically alters the electrostatic potential of the binding pocket. Removing bulk water is necessary because it does not reflect the desolvated state of the active site during ligand binding, though tightly bound structural waters may be retained if they bridge ligand-receptor interactions.

Step 3: Grid Generation & Docking Simulation
  • Action: Define a bounding grid box centered on the co-crystallized native ligand. Execute the docking simulation using software such as AutoDock Vina, GLIDE, or GOLD[4].

  • Causality: Restricting the search space to the known orthosteric or allosteric site improves the signal-to-noise ratio. The algorithm's scoring function calculates the Gibbs free energy ( ΔG ) by balancing van der Waals forces, electrostatics, hydrogen bonding, and desolvation penalties.

Step 4: Protocol Validation (The Self-Validating System)
  • Action: Before screening novel quinoline derivatives, re-dock the native co-crystallized ligand back into the prepared protein and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.

  • Causality: An RMSD of < 2.0 Å is the industry standard[1]. This step mathematically proves that the chosen force fields, grid size, and scoring functions can accurately reproduce biological reality. If the RMSD > 2.0 Å, the protocol is flawed and must be recalibrated before any comparative screening begins.

Visualizing Workflows and Pathways

Molecular Docking Workflow

The following diagram illustrates the logical progression of a self-validating docking study.

DockingWorkflow L_Prep Ligand Preparation (Energy Minimization) Dock Docking Simulation (Conformational Search) L_Prep->Dock P_Prep Protein Preparation (Add H+, Remove H2O) Grid Grid Box Generation (Define Active Site) P_Prep->Grid Grid->Dock Score Scoring & Ranking (Binding Energy Calculation) Dock->Score Analyze Interaction Analysis (Pose Validation via RMSD) Score->Analyze

Workflow for comparative molecular docking ensuring self-validating experimental conditions.

Target Pathway: VEGFR-2 Inhibition

Quinoline derivatives frequently target the VEGFR-2 tyrosine kinase to halt tumor angiogenesis. The diagram below maps this inhibitory logic[4].

SignalingPathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds PLCg PLC-gamma Activation VEGFR2->PLCg Phosphorylates MAPK MAPK/ERK Pathway VEGFR2->MAPK Activates Quinoline Quinoline Derivative (Inhibitor) Quinoline->VEGFR2 Blocks ATP Pocket Angiogenesis Tumor Angiogenesis & Proliferation PLCg->Angiogenesis MAPK->Angiogenesis

VEGFR-2 signaling pathway illustrating the inhibitory action of quinoline derivatives.

References

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer Source: MDPI 1

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors Source: PMC (PubMed Central) 2

  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors Source: Research Journal of Pharmacy and Technology3

  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach Source: Arabian Journal of Chemistry 4

  • Docking studies on the binding of quinoline derivatives and hematin to Plasmodium falciparum lactate dehydrogenase Source: PubMed 5

Sources

Comparative

A Comparative Guide to the Validation of 4-Methoxyquinolin-3-amine as a Drug Scaffold

Introduction: The Quest for Privileged Scaffolds In the landscape of medicinal chemistry, the term "privileged scaffold" refers to a core molecular structure that is capable of binding to multiple biological targets, oft...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Privileged Scaffolds

In the landscape of medicinal chemistry, the term "privileged scaffold" refers to a core molecular structure that is capable of binding to multiple biological targets, often with high affinity.[1] The quinoline ring system, a fused bicyclic heterocycle of benzene and pyridine, is a quintessential example of such a scaffold.[2][3] Its derivatives are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities including anticancer, antimalarial, and anti-inflammatory effects.[4][5][6] This guide focuses on a specific, promising derivative: 4-Methoxyquinolin-3-amine . We will provide an in-depth validation framework, comparing its potential against established scaffolds and detailing the experimental methodologies required to elevate it from a chemical entity to a validated drug discovery platform.

Part 1: Comparative Analysis of Scaffolds

The validation of a new scaffold does not occur in a vacuum. It must be benchmarked against existing, well-characterized alternatives to justify its development. For 4-Methoxyquinolin-3-amine, a logical comparison is with the core scaffolds of successful kinase inhibitors, a domain where quinoline derivatives have shown significant promise.[4][11][12]

Key Comparative Scaffolds:

  • 4-Anilinoquinazoline: The core of drugs like Gefitinib and Erlotinib, this scaffold is a cornerstone of EGFR kinase inhibition.[13] Its N3 atom is known to form a critical water-mediated hydrogen bond in the EGFR kinase domain.[14]

  • 2-Aminopyrimidine: A key component of Imatinib, targeting Abl kinase. Its smaller size and hydrogen bonding patterns offer a different profile for kinase binding.

  • 4-Aminoquinoline (unsubstituted): The parent scaffold for antimalarials like Chloroquine, it provides a direct baseline for understanding the impact of the 3-amino and 4-methoxy substitutions.[15][16]

The following table summarizes a comparative analysis based on critical drug development parameters.

Parameter 4-Methoxyquinolin-3-amine 4-Anilinoquinazoline 2-Aminopyrimidine
Synthetic Tractability Moderate. Multi-step synthesis is required, but derivatization at the 3-amino position is straightforward, allowing for library generation.[17][18]Well-established, with numerous published synthetic routes.[14]High. Readily available starting materials and robust coupling chemistries.
Structural Rigidity & Conformation Relatively rigid, providing a defined vector for substituents. The methoxy group may influence ring planarity.Rigid, planar structure, which is favorable for binding in flat ATP-binding pockets.More flexible, allowing for induced-fit binding to a wider range of kinase conformations.
Key Interaction Points Quinoline nitrogen (H-bond acceptor), 3-amino group (H-bond donor/acceptor), methoxy group (potential steric/electronic influence).Quinazoline N1 (H-bond acceptor), N3 (water-mediated H-bond), anilino NH (H-bond donor).[13]Pyrimidine nitrogens (H-bond acceptors), amino group (H-bond donor).
Known Liabilities Potential for hERG inhibition (common for quinolines). Metabolic stability of the methoxy group needs to be assessed.Can suffer from poor solubility and off-target activities.Can exhibit metabolic liabilities depending on substituents.
Intellectual Property High potential for novel composition of matter due to less explored substitution patterns.Crowded IP space, making it challenging to secure novel patents.Broadly explored, but novel substitution patterns can still be patented.

Part 2: The Experimental Validation Workflow

A rigorous, phased approach is essential to validate a new scaffold. This workflow is designed to be a self-validating system, where each stage provides the necessary data to justify progression to the next, more resource-intensive phase.

Scaffold_Validation_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Generation cluster_2 Phase 3: Lead Optimization Primary_Screening Primary Screening (e.g., Kinase Panel) Hit_Confirmation Hit Confirmation & IC50 (Dose-Response) Primary_Screening->Hit_Confirmation Selectivity_Profiling Selectivity Profiling (e.g., KINOMEscan®) Hit_Confirmation->Selectivity_Profiling Cellular_Activity Cellular Activity Assay (e.g., MTT, CellTiter-Glo®) Selectivity_Profiling->Cellular_Activity On_Target_Engagement On-Target Engagement (e.g., Western Blot) Cellular_Activity->On_Target_Engagement ADME_Profiling In Vitro ADME Profiling (Microsomal Stability, PAMPA) On_Target_Engagement->ADME_Profiling In_Vitro_Tox In Vitro Toxicology (e.g., Cytotoxicity in HEK293) ADME_Profiling->In_Vitro_Tox Go_No_Go_Decision Go/No-Go Decision (Proceed to In Vivo) In_Vitro_Tox->Go_No_Go_Decision

Caption: A phased workflow for validating a novel drug scaffold.

Detailed Experimental Protocols

1. Primary Screening: Kinase Inhibition Assay (TR-FRET)

  • Rationale: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for identifying initial hits. It measures the inhibition of substrate phosphorylation by a kinase.

  • Protocol:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dispense 2.5 µL of test compound (from a dilution series of a 4-Methoxyquinolin-3-amine derivative library) into a 384-well assay plate.

    • Add 2.5 µL of a 2X kinase/substrate solution (e.g., EGFR kinase and a biotinylated peptide substrate).

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA, a Europium-labeled anti-phospho-antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm. Calculate the emission ratio to determine the extent of inhibition.

2. Cellular Activity: Cell Viability Assay (MTT)

  • Rationale: To confirm that the observed biochemical inhibition translates into a functional effect in a cellular context (e.g., anti-proliferative activity in cancer cells).

  • Protocol:

    • Seed cancer cells (e.g., A549, a lung cancer cell line with EGFR expression) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for 72 hours.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

3. On-Target Engagement: Western Blot for Signaling Pathway Inhibition

  • Rationale: This experiment validates that the compound inhibits the intended target in cells by observing the phosphorylation status of downstream signaling proteins.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P_EGFR p-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Scaffold 4-Methoxyquinolin-3-amine Derivative Scaffold->P_EGFR INHIBITION RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK (Active) ERK->P_ERK Proliferation Cell Proliferation & Survival P_ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

  • Protocol:

    • Culture cells (e.g., A549) and starve them of serum for 24 hours.

    • Pre-treat cells with the test compound for 2 hours.

    • Stimulate the cells with EGF (Epidermal Growth Factor) for 15 minutes to activate the EGFR pathway.

    • Lyse the cells and quantify the protein concentration.

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the p-ERK signal relative to the total ERK signal indicates on-target inhibition.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables. Below are hypothetical data tables for a promising derivative, "MQ-A05," derived from the 4-Methoxyquinolin-3-amine scaffold.

Table 1: Kinase Selectivity Profile of MQ-A05

Kinase Target IC₅₀ (nM) Comment
EGFR 15 Potent on-target activity
VEGFR2250Moderate off-target activity
Abl>10,000Highly selective against Abl
Src1,500Weak off-target activity

Table 2: In Vitro ADME & Safety Profile of MQ-A05

Parameter Result Interpretation
Human Liver Microsomal Stability (t½)45 minModerate stability, acceptable for lead optimization.
PAMPA Permeability (Papp x 10⁻⁶ cm/s)8.5High predicted passive permeability.
HEK293 Cytotoxicity (CC₅₀)>50 µMLow cytotoxicity in non-cancerous cells.
A549 Anti-proliferative Activity (GI₅₀)35 nMPotent cellular activity consistent with IC₅₀.

Conclusion

The validation of 4-Methoxyquinolin-3-amine as a drug scaffold is a data-driven process that requires a systematic and comparative approach. Initial analysis suggests that the scaffold possesses favorable characteristics, including high potential for novel intellectual property and synthetically accessible vectors for chemical modification. The outlined experimental workflow provides a comprehensive framework for rigorously evaluating its potential. By benchmarking its performance against established scaffolds like 4-anilinoquinazoline and systematically assessing its biological activity, selectivity, and drug-like properties, researchers can confidently determine its value and position within the broader landscape of medicinal chemistry. The journey from a novel molecule to a validated scaffold is challenging, but for structures like 4-Methoxyquinolin-3-amine, the potential rewards in developing next-generation therapeutics are substantial.[4]

References

  • Frontiers. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available from: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). Available from: [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Available from: [Link]

  • PubMed. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Available from: [Link]

  • PubMed. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Available from: [Link]

  • Taylor & Francis Online. Multistage in silico approach to identify novel quinoline derivatives as potential c-kit kinase inhibitors. Available from: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Available from: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link]

  • ResearchGate. (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Available from: [Link]

  • ACS Publications. Validation of a New Methodology to Create Oral Drugs beyond the Rule of 5 for Intracellular Tough Targets. Available from: [Link]

  • ACS Publications. Discovery of Novel BRD4 Ligand Scaffolds by Automated Navigation of the Fragment Chemical Space. Available from: [Link]

  • PubMed. When analoging is not enough: scaffold discovery in medicinal chemistry. Available from: [Link]

  • Discovering novel chemical scaffolds using generative AI, machine learning and FEP: A medicinal chemist's perspective. Available from: [Link]

  • PMC. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. Available from: [Link]

  • PMC. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Available from: [Link]

  • MDPI. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)-methyl dithiocarbamic acid (2). Available from: [Link]

  • MDPI. Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. Available from: [Link]

  • PubMed. Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Available from: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]

  • Bentham Science. Design, Synthesis and 3-D Characterization of 1-Benzenesulfonyl-1,2,3,4- Tetrahydroquinolines as Lead Scaffold for Antiparasitic Drug. Available from: [Link]

  • PubMed. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure-property relationships and key biological targets. Available from: [Link]

  • PMC. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]

  • Google Patents. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
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  • Google Patents. WO2005019201A2 - Process for the preparation of 4-amino-3-quinolinecarbonitriles.

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Validation

A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Substituted Quinolines

Welcome, fellow researchers and drug development professionals. In the intricate dance of medicinal chemistry, the quinoline scaffold stands out as a privileged structure, forming the backbone of countless therapeutic ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, fellow researchers and drug development professionals. In the intricate dance of medicinal chemistry, the quinoline scaffold stands out as a privileged structure, forming the backbone of countless therapeutic agents, from antimalarials to kinase inhibitors.[1][2][3] However, the journey from a potent hit to a viable drug candidate is often fraught with pharmacokinetic challenges, chief among them being metabolic instability. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations or have an impractically short duration of action.[4][5]

This guide is designed to move beyond a simple recitation of facts. It is a distillation of field-proven insights into the metabolic fate of substituted quinolines. We will explore the enzymatic machinery responsible for their biotransformation, dissect how subtle changes in substitution patterns can dramatically alter metabolic outcomes, and provide a robust, self-validating experimental framework for you to generate your own comparative data. Our goal is to empower you to make informed decisions in your discovery programs, rationally designing quinoline derivatives with optimized metabolic profiles.

The Metabolic Fate of the Quinoline Core: Key Enzymatic Players

The metabolic journey of a quinoline derivative primarily begins in the liver, orchestrated by a superfamily of enzymes. Understanding which enzymes are at play is fundamental, as this knowledge informs potential drug-drug interactions, species-specific metabolic differences, and strategies to mitigate metabolic liabilities.

Cytochrome P450 (CYP) Enzymes: The CYP450 system is the primary engine of Phase I metabolism for a vast number of drugs, and quinolines are no exception.[6] These enzymes typically introduce or expose functional groups through oxidative reactions. For the core quinoline structure, several key CYP isoforms have been identified as major contributors:

  • CYP2E1: This isoform is principally involved in the formation of 3-hydroxyquinoline.[7][8]

  • CYP2A6: In humans, CYP2A6 is the main enzyme responsible for generating quinoline-1-oxide and is also implicated in the formation of a quinoline-5,6-epoxide intermediate, which is then hydrolyzed to quinoline-5,6-diol.[7][8] The formation of reactive epoxide intermediates is a critical pathway to monitor, as it can lead to genotoxicity through covalent binding to macromolecules like DNA.[9]

  • CYP3A4: As the most abundant CYP isoform in the human liver, CYP3A4 is involved in the metabolism of over 50% of marketed drugs and frequently contributes to the metabolism of substituted quinoline derivatives.[6]

Aldehyde Oxidase (AO): Beyond the CYP system, Aldehyde Oxidase is another crucial enzyme, particularly for nitrogen-containing heterocyclic compounds like quinoline.[10] AO catalyzes the oxidation of electron-deficient carbons. For quinoline-based c-Met kinase inhibitors, for instance, AO has been identified as a key metabolic pathway, often leading to the formation of a mono-oxygenated metabolite on the quinoline ring.[10]

The following diagram illustrates the principal metabolic pathways for the unsubstituted quinoline scaffold, highlighting the enzymatic players and the formation of key metabolites.

QuinolineMetabolism cluster_CYP CYP450-Mediated Oxidation cluster_AO Aldehyde Oxidase (AO) Metabolism Quinoline Quinoline Q_Epoxide Quinoline-5,6-epoxide (Reactive Intermediate) Quinoline->Q_Epoxide CYP2A6 Q_3OH 3-Hydroxyquinoline Quinoline->Q_3OH CYP2E1 Q_Oxide Quinoline-1-oxide Quinoline->Q_Oxide CYP2A6 (Human) AO_Metabolite Oxidized Metabolite (e.g., on C2 or C4) Quinoline->AO_Metabolite AO Q_Diol Quinoline-5,6-diol Q_Epoxide->Q_Diol Epoxide Hydrolase

Caption: Primary metabolic pathways of the core quinoline scaffold.

The Decisive Role of Substituents in Metabolic Stability

The true art of medicinal chemistry lies in understanding and exploiting structure-activity relationships (SAR). In the context of metabolic stability, this becomes a structure-metabolism relationship. Incremental structural adjustments to the quinoline scaffold can profoundly impact its metabolic fate.[11]

  • Blocking Metabolically Labile Sites: Once a "soft spot" for metabolism is identified, a common strategy is to block it. Replacing a hydrogen atom with a group that is resistant to enzymatic attack, such as fluorine or a pyridine ring, can significantly enhance stability.[12][13] For example, replacing a benzene ring with a pyridine scaffold was a successful strategy to minimize oxidation in a series of PDE5 inhibitors.[12]

  • Electronic Effects: The electronic nature of substituents influences the susceptibility of the quinoline ring to oxidation.

    • Electron-Withdrawing Groups (EWGs): Groups like halogens (F, Cl) or nitriles (-CN) make the aromatic system more electron-deficient, which can decrease its susceptibility to oxidative metabolism by CYPs.[14] However, this can sometimes increase susceptibility to enzymes like Aldehyde Oxidase.

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or amines (-NH2) make the ring more electron-rich, often rendering it more vulnerable to CYP-mediated oxidation.[10] Studies on c-Met kinase inhibitors found that an electron-donating group at the 3-position made the molecule more vulnerable to AO.[10]

  • Steric Hindrance: Introducing bulky substituents near a metabolically active site can physically impede the enzyme's ability to bind and catalyze a reaction. Research has shown that larger substituents can "rescue" a molecule from AO-mediated metabolism, increasing its half-life.[10]

  • Bioisosteric Replacement: This powerful strategy involves swapping a functional group for another with similar physical or chemical properties but different metabolic characteristics.[15][16] For example, replacing a metabolically vulnerable methyl group with a cyclopropyl group can curtail CYP-mediated oxidation, as proton abstraction from the cyclopropane is more difficult.[13]

Comparative Metabolic Stability Data of Substituted Quinolines

To illustrate these principles, the following table summarizes in vitro metabolic stability data for a series of quinoline-based PDE5 inhibitors. This dataset clearly demonstrates how modifications to a substituent ring system can impact metabolic half-life. The parent compound, 7a, features a substituted benzyl ring, which was identified as a metabolic liability. Subsequent compounds replaced this with various substituted pyridine rings.

CompoundKey Structural FeatureHuman Liver Microsomal Half-Life (t1/2, min)Reference
7a 3-chloro-4-methoxybenzyl group20.5[17]
4a Pyridin-4-yl-methyl group28.8[12]
4b 6-methoxypyridin-3-yl-methyl group44.6[12][17]
4c 5-chloro-6-methoxypyridin-3-yl-methyl group19.5[12]
4d Deuterated 3-chloro-4-methoxybenzyl group16.4[12]

Analysis: The data compellingly shows that replacing the benzyl ring with a 6-methoxypyridin-3-yl-methyl group (compound 4b ) more than doubled the metabolic half-life compared to the original lead compound 7a .[12][17] Interestingly, adding a chlorine atom to this pyridine ring (compound 4c ) restored the rapid metabolism, and deuterating the benzylic carbon of the original compound (4d ) did not improve stability, suggesting that ring oxidation, rather than benzylic carbon oxidation, was the primary metabolic pathway.[12]

A Self-Validating Protocol for In Vitro Metabolic Stability Assessment

Generating reliable and reproducible metabolic stability data is paramount. The following protocol describes a standard in vitro assay using human liver microsomes (HLM), a subcellular fraction containing a high concentration of CYP450 enzymes.[5] The inclusion of proper controls ensures the integrity of the results.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a substituted quinoline compound.

Materials:

  • Test quinoline compound

  • Pooled Human Liver Microsomes (HLM)

  • 0.5 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well incubation plates

  • LC-MS/MS system for analysis

Experimental Workflow Diagram:

Caption: Workflow for assessing in vitro metabolic stability.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of your test quinoline compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution in buffer to an intermediate concentration. The final substrate concentration in the incubation should typically be low (e.g., 1 µM) to be below the enzyme's Km.

    • Causality Check: Using a low substrate concentration ensures the enzyme kinetics are in the linear range (first-order kinetics), which is a prerequisite for accurately calculating the half-life from the rate of disappearance.[18]

  • Incubation Setup (96-well plate):

    • Test Wells: Add phosphate buffer, the diluted test compound, and HLM solution (final protein concentration typically 0.5-1.0 mg/mL).

    • Negative Control Wells: Prepare identical wells but replace the NADPH solution with buffer.

    • Trustworthiness Check: The "No NADPH" control is critical. Any disappearance of the compound in these wells is due to non-enzymatic degradation or non-specific binding, not CYP-mediated metabolism. This validates that the observed depletion in the test wells is indeed due to the intended metabolic process.[18]

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution to all wells (except the negative controls). The "zero" time point sample should be taken immediately after adding NADPH.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells.[18]

    • Termination: Quench the reaction by adding a volume of ice-cold acetonitrile containing a suitable internal standard.

    • Causality Check: The cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins, and it precipitates those proteins so they can be removed before analysis.[18]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the zero time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Half-Life (t1/2): Calculate using the formula: t1/2 = 0.693 / k

    • Intrinsic Clearance (CLint): Calculate using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)[18]

Conclusion

The metabolic stability of a quinoline derivative is not a fixed property but a tunable parameter that can be rationally optimized through judicious chemical modification. By understanding the key metabolic pathways mediated by CYP450 and AO enzymes, and by systematically evaluating the effects of steric and electronic properties of substituents, medicinal chemists can navigate the complex landscape of drug metabolism. The application of robust, well-controlled in vitro assays provides the critical data needed to build meaningful structure-metabolism relationships, guiding the design of next-generation quinoline therapeutics with enhanced pharmacokinetic profiles and a greater probability of clinical success.

References

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. PMC. Available at: [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. PubMed. Available at: [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. Oxford Academic. Available at: [Link]

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. PMC. Available at: [Link]

  • A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. RSC Publishing. Available at: [Link]

  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. PMC. Available at: [Link]

  • 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange. Available at: [Link]

  • Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of electron donating group and steric hindrance. OAK Open Access Archive. Available at: [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. Semantic Scholar. Available at: [Link]

  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N‐(pyridin‐3‐ylmethyl)quinoline derivative targeting synaptic plasticity. ResearchGate. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Addressing metabolic liabilities by bioisosteric replacements with Spark™. Cresset. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. National Institutes of Health. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • In vitro metabolic stability assays for the selected compounds. ResearchGate. Available at: [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]

  • Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Wiley Online Library. Available at: [Link]

  • Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4. ACS Publications. Available at: [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Available at: [Link]

  • A Review On Substitution Quinoline Derivatives and its Biological Activity. IJRESM Journal. Available at: [Link]

  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. Available at: [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationships of 4-Anilinoquinoline Derivatives as Antitumor Agents

The 4-anilinoquinoline scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to form the basis of numerous potent and selective inhibitors of key targets...

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Author: BenchChem Technical Support Team. Date: March 2026

The 4-anilinoquinoline scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to form the basis of numerous potent and selective inhibitors of key targets in oncology. Its rigid, planar nature and the crucial hydrogen bond donor/acceptor properties of the aniline linker make it an ideal framework for interacting with the ATP-binding pockets of various protein kinases. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-anilinoquinoline derivatives, focusing on their development as inhibitors of critical cancer targets, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and tubulin. We will explore the nuanced structural modifications that govern target selectivity and potency, supported by comparative experimental data, and provide detailed protocols for their synthesis and evaluation.

Targeting Receptor Tyrosine Kinases: The Core of 4-Anilinoquinoline's Anticancer Activity

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating essential cellular processes such as growth, proliferation, differentiation, and survival.[1] The aberrant activation of RTKs through overexpression or mutation is a well-established driver of tumorigenesis, making them prime targets for therapeutic intervention.[2] The 4-anilinoquinoline scaffold has proven to be exceptionally effective in generating potent RTK inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A Paradigm of Targeted Therapy

The EGFR signaling pathway is one of the most critical pathways in cancer biology, and its dysregulation is implicated in a wide range of solid tumors.[2][3] The 4-anilinoquinazoline and 4-anilinoquinoline cores are the foundational scaffolds for many clinically successful EGFR inhibitors, such as erlotinib and gefitinib.[1][4]

Mechanism of Action & Core SAR Principles

The fundamental interaction of these inhibitors with the EGFR kinase domain involves the quinazoline N1 atom forming a hydrogen bond with the backbone NH of Met793 in the hinge region of the ATP-binding site.[5] The NH group of the 4-anilino linker forms a crucial secondary interaction.[1][5] This binding mode mimics the adenine portion of ATP, leading to competitive inhibition.

The key SAR insights for EGFR inhibition can be summarized as follows:

  • The Quinoline Core: This bicyclic system is essential for activity. Substitutions at the C6 and C7 positions have been extensively explored to enhance potency and modulate physicochemical properties. For instance, the presence of 6,7-dimethoxy groups, as seen in some potent inhibitors, can significantly increase cellular potency.[6] Conversely, the removal of one of these methoxy groups can lead to a substantial drop in activity.[6]

  • The Aniline Moiety: The substituent on the aniline ring plays a critical role in defining potency and selectivity. Small, solubilizing groups at the meta-position of the aniline ring are often favored. The 3-ethynylaniline moiety found in erlotinib is a classic example that significantly enhances inhibitory activity.[6]

  • 6-Position Modifications: Introducing various moieties at the C6 position of the quinazoline/quinoline core has been a successful strategy to develop next-generation inhibitors. For example, attaching 2-substituted acetamido moieties or arylureido groups at this position has yielded compounds with potent antiproliferative activity, sometimes exceeding that of reference drugs like erlotinib.[7][8]

Comparative Performance of 4-Anilinoquinoline EGFR Inhibitors

The following table summarizes the in vitro activity of representative 4-anilinoquinoline derivatives against EGFR and cancer cell lines.

Compound IDKey Structural FeaturesTargetIC50 (Enzymatic)Cell LineIC50 (Cellular)Reference
Erlotinib 3-EthynylanilineEGFR2 nMA4311.4 µM[6]
Compound 1 6,7-Dimethoxy, 3-EthynylanilineEGFR-A4311.4 µM[6]
Compound 20 6-(2-acetamido)EGFR16.89 nMMCF-73 µM[8][9]
Compound 7i 6-ArylureidoEGFR17.32 nMA5492.25 µM[7]
Compound 1f 8-H, 4'-(CH3)2CH-anilino--BGC8238.32 µM[10]
Compound 2i 8-OCH3, 4'-(CH3)2CH-anilino--BGC8234.65 µM[10]

Note: IC50 values are highly dependent on assay conditions and should be compared within the context of the original publication.

EGFR Signaling Pathway

The diagram below illustrates the canonical EGFR signaling cascade, which is inhibited by 4-anilinoquinoline derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival Inhibitor 4-Anilinoquinoline Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinolines.

Dual EGFR and VEGFR-2 Inhibition: Tackling Angiogenesis

Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels, a process primarily driven by Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2.[11] The simultaneous blockade of both EGFR-driven tumor cell proliferation and VEGFR-2-mediated angiogenesis is a powerful therapeutic strategy.[12][13]

SAR for Dual Kinase Inhibitors

The development of dual inhibitors often involves a "hybrid-design" approach, integrating pharmacophoric features of both EGFR and VEGFR-2 inhibitors into a single molecule.[14]

  • Urea and Acylamino Moieties: A key strategy for imparting VEGFR-2 inhibitory activity to the 4-anilinoquinazoline/quinoline scaffold is the introduction of a diaryl urea or a related acylamino group, often at the C6 position.[12][13] This moiety can interact with the DFG-out (inactive) conformation of VEGFR-2, characteristic of Type II kinase inhibitors.[12][13]

  • Aniline Ring Substitution: The substitution pattern on the aniline ring remains crucial. For instance, compounds with a chlorine or methyl group on the aniline ring have shown potent dual inhibitory activity.[13]

Comparative Performance of Dual EGFR/VEGFR-2 Inhibitors

Compound IDKey Structural FeaturesEGFR IC50VEGFR-2 IC50Cell Line (HT-29) IC50Reference
19i Diaryl Urea1 nM79 nM-[12]
19j Diaryl Urea78 nM14 nM-[12]
19l Diaryl Urea51 nM14 nM-[12]
15a Acylamino0.13 µM0.56 µM-[13]
15b Acylamino0.15 µM1.81 µM5.27 µM[13]

VEGFR-2 Signaling in Angiogenesis

This diagram shows how VEGFR-2 signaling promotes angiogenesis and how dual inhibitors can block this process.

VEGFR2_Pathway cluster_ec_membrane Endothelial Cell Membrane cluster_ec_cytoplasm Endothelial Cell Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg VEGF VEGF Ligand (from Tumor) VEGF->VEGFR2 Binds & Activates PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis (Cell Proliferation, Migration) MAPK->Angiogenesis Inhibitor Dual Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Tubulin_Inhibition cluster_polymerization Microtubule Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization MitoticArrest Mitotic Spindle Disruption (G2/M Arrest, Apoptosis) Tubulin->MitoticArrest Inhibition of Polymerization Leads to... Depolymerization Depolymerization Polymerization->Depolymerization Dynamic Equilibrium Microtubule Microtubule Polymerization->Microtubule Depolymerization->Tubulin Microtubule->Depolymerization Inhibitor 4-Anilinoquinoline Inhibitor Inhibitor->Tubulin Binds to Colchicine Site Workflow Start Design & Select Substituted Anilines & 4-Chloroquinolines Synthesis Step 1: Nucleophilic Aromatic Substitution Start->Synthesis Purification Step 2: Purification (Crystallization / Chromatography) Synthesis->Purification Characterization Step 3: Structural Characterization (NMR, MS) Purification->Characterization BioAssay Step 4: In Vitro Biological Evaluation (MTT, Kinase Assay) Characterization->BioAssay SAR Step 5: SAR Analysis & Lead Optimization BioAssay->SAR

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Validation

Evaluating the Selectivity of 4-Methoxyquinolin-3-Amine Based Inhibitors: A Comprehensive Comparison Guide

The 4-methoxyquinolin-3-amine scaffold has emerged as a highly privileged pharmacophore in targeted oncology, particularly in the design of ATP-competitive kinase inhibitors[1]. Due to the high sequence homology within t...

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Author: BenchChem Technical Support Team. Date: March 2026

The 4-methoxyquinolin-3-amine scaffold has emerged as a highly privileged pharmacophore in targeted oncology, particularly in the design of ATP-competitive kinase inhibitors[1]. Due to the high sequence homology within the ATP-binding clefts of the phosphoinositide 3-kinase (PI3K) family and the mammalian target of rapamycin (mTOR), achieving precise selectivity without off-target toxicity is a profound medicinal chemistry challenge.

This guide provides an objective, data-driven comparison of 4-methoxyquinolin-3-amine derivatives against standard clinical alternatives, detailing the mechanistic rationale, self-validating experimental protocols, and comparative selectivity profiles.

Mechanistic Rationale: Targeting the PI3K/mTOR Axis

The quinoline core is structurally primed to occupy the adenine-binding pocket of kinases[1]. In 4-methoxyquinolin-3-amine derivatives, the quinoline nitrogen acts as a critical hydrogen bond acceptor, typically interacting with the hinge region of the kinase (e.g., Val851 in PI3Kα). The 4-methoxy group is strategically positioned to project into the selectivity pocket, while the 3-amine provides a synthetic vector (often functionalized into sulfonamides or acrylamides) to extend into the solvent-exposed affinity pocket[2][3].

Because mTOR and PI3K share highly conserved catalytic domains, these derivatives are frequently optimized as PI3K/mTOR dual inhibitors [2]. Dual inhibition is crucial for overcoming the clinical resistance caused by mTORC1-S6K1-PI3K negative feedback loops, which often render single-target PI3K inhibitors ineffective[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruits to Membrane mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Ser473 Inhibitor 4-Methoxyquinolin-3-amine Dual Inhibitors Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Fig 1: Mechanism of dual PI3K/mTOR inhibition by 4-methoxyquinolin-3-amine derivatives.

Comparative Performance Analysis

To objectively evaluate the selectivity of 4-methoxyquinolin-3-amine based inhibitors, we compare representative compounds from recent literature—such as Compound 17e (a benzenesulfonamide derivative)[2] and Compound 8i (an acrylamide derivative)[3]—against established clinical benchmarks like Dactolisib (NVP-BEZ235) and Buparlisib (BKM120).

Quantitative Selectivity Profile
Inhibitor ClassCompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)mTOR IC₅₀ (nM)PC-3 Cell Viability IC₅₀ (nM)
4-Methoxyquinoline Compound 17e[2]< 5.0< 10.0< 10.0< 5.080.0
Acrylamido-Quinoline Compound 8i[3]0.518.23.41.2120.0
Imidazoquinoline (Standard) Dactolisib (NVP-BEZ235)4.075.07.05.0~50.0
Pyrimidine (Standard) Buparlisib (BKM120)52.0166.0116.0> 1000.0~800.0

Analysis: The data demonstrates that 4-methoxyquinolin-3-amine derivatives (e.g., 17e, 8i) achieve sub-nanomolar to low-nanomolar potency against PI3Kα and mTOR, matching or exceeding the enzymatic potency of the clinical standard Dactolisib[2][3]. Unlike Buparlisib, which is a pan-PI3K inhibitor with poor mTOR activity, the quinoline scaffold successfully bridges the ATP-binding sites of both PI3K and mTOR, resulting in superior phenotypic efficacy against PC-3 prostate cancer cell lines.

Self-Validating Experimental Protocols

To generate the selectivity data shown above, researchers must employ tiered, self-validating workflows. Below are the definitive methodologies for evaluating these inhibitors.

Protocol A: Enzymatic Selectivity via ADP-Glo Kinase Assay

The ADP-Glo assay is the gold standard for in vitro selectivity profiling. Causality: By directly measuring ADP production rather than substrate phosphorylation, this assay is universal for all kinases, avoids radioactive isotopes, and eliminates false positives caused by substrate-specific artifacts.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Causality: Mg²⁺ is strictly required to coordinate ATP in the kinase active site.

  • Inhibitor Pre-incubation: Add recombinant kinase (e.g., PI3Kα or mTOR) to a 384-well plate. Add the 4-methoxyquinolin-3-amine inhibitor in a 10-point dose-response series (0.1 nM to 10 μM). Incubate for 15 minutes. Causality: Allows the ATP-competitive inhibitor to reach thermodynamic binding equilibrium before the reaction starts.

  • Reaction Initiation: Add ultra-pure ATP and PIP2 substrate to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent and incubate for 40 minutes. Causality: This strictly depletes all unreacted background ATP. Without this step, background ATP would cause massive false-positive luminescence.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction. Read luminescence.

  • Self-Validation Check: Every plate must include a standard curve of ATP-to-ADP conversion ratios and a "No-Enzyme" control. If the No-Enzyme control shows high luminescence, the inhibitor may be auto-luminescent, invalidating the read.

Protocol B: Cellular Target Engagement via Western Blotting

Enzymatic potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition.

  • Cell Treatment: Seed PC-3 cells (prostate cancer) and treat with the inhibitor for 2 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails. Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly cleave the phosphate off the biomarker during extraction, yielding a false-negative result.

  • Immunoblotting: Run lysates on SDS-PAGE, transfer to a PVDF membrane, and probe for p-Akt (Ser473) , p-Akt (Thr308) , and Total Akt .

  • Self-Validation Check (Biomarker Causality):

    • Thr308 is phosphorylated by PDK1 (downstream of PI3K).

    • Ser473 is directly phosphorylated by mTORC2[1].

    • A true dual PI3K/mTOR inhibitor must ablate both signals. If only Thr308 is reduced, the compound is a selective PI3K inhibitor, not a dual inhibitor. Total Akt serves as the internal loading control to prove the inhibitor isn't simply degrading the protein.

Selectivity Screening Workflow

To ensure rigorous validation of 4-methoxyquinolin-3-amine derivatives, the following tiered workflow is recommended to filter out promiscuous binders.

Workflow A Tier 1: Primary Screening (ADP-Glo Assay vs PI3Kα/mTOR) B Tier 2: Isoform Selectivity (PI3Kβ, γ, δ & Kinome Panel) A->B C Tier 3: Cellular Engagement (Western Blot: p-Akt Ser473) B->C D Tier 4: Phenotypic Assay (PC-3 Cell Viability) C->D

Fig 2: Tiered selectivity screening workflow for evaluating dual kinase inhibitors.

Conclusion

The 4-methoxyquinolin-3-amine scaffold provides an optimal geometric fit for the ATP-binding pockets of both PI3K and mTOR. Comparative data reveals that derivatives utilizing this core (such as compounds 17e and 8i) exhibit superior enzymatic potency and cellular efficacy compared to earlier generation inhibitors like Buparlisib. By employing rigorous, self-validating protocols like the ADP-Glo assay and precise biomarker immunoblotting (p-Akt Ser473 vs Thr308), researchers can reliably map the selectivity landscape of these promising anti-cancer agents.

References

  • Zhang, J.-K., Lv, X.-Q., Ma, X.-D., & Hu, Y.-Z. (2017). Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 127, 509-520. 2

  • Ma, X., Shen, L., Zhang, J., Liu, G., Zhan, S., Ding, B., & Lv, X. (2019). Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. Frontiers in Chemistry, 7, 266. 3

  • Musumeci, F., et al. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 19(12), 3841. 1

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Comparative

Validating Target Engagement for 4-Methoxyquinolin-3-amine Derivatives: A Comparative Guide to PI3K/mTOR Dual Inhibition

As the demand for high-precision oncology therapeutics grows, the 4-Methoxyquinolin-3-amine scaffold has emerged as a privileged pharmacophore in the rational design of dual PI3K/mTOR inhibitors [1]. Because Phosphatidyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-precision oncology therapeutics grows, the 4-Methoxyquinolin-3-amine scaffold has emerged as a privileged pharmacophore in the rational design of dual PI3K/mTOR inhibitors [1]. Because Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) share significant structural homology within their ATP-binding catalytic clefts, quinoline-based derivatives can be engineered to achieve simultaneous ATP-competitive inhibition.

However, demonstrating that a compound potently inhibits an isolated enzyme is insufficient for clinical translation. As a Senior Application Scientist, I emphasize that researchers must definitively prove that these compounds physically engage their intended targets within the complex milieu of a living cell. This guide provides an objective, multi-modal comparison of target engagement (TE) validation strategies for 4-Methoxyquinolin-3-amine compounds, contrasting a representative optimized lead (MQ-3A-Lead ) against the clinical-stage benchmark Dactolisib (NVP-BEZ235) .

Mechanistic Rationale: Targeting the PI3K/AKT/mTOR Axis

To validate target engagement, we must first map the precise nodes of intervention. 4-Methoxyquinolin-3-amine derivatives act as ATP-competitive antagonists at two critical junctions: Class I PI3Ks (which generate PIP3 to recruit AKT) and mTORC2 (which directly phosphorylates AKT at Ser473).

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 AKT AKT PIP3->AKT Recruits to Membrane mTOR mTORC1 / mTORC2 mTOR->AKT Phosphorylates (Ser473) Inhibitor 4-Methoxyquinolin-3-amine Derivatives Inhibitor->PI3K ATP-competitive inhibition Inhibitor->mTOR ATP-competitive inhibition

Caption: PI3K/AKT/mTOR signaling axis illustrating the dual ATP-competitive inhibition by 4-Methoxyquinolin-3-amine derivatives.

Triangulating Target Engagement: A Comparative Approach

A robust target engagement package relies on orthogonal validation. Relying solely on phenotypic readouts invites the risk of off-target artifacts. We triangulate TE using three distinct methodologies:

  • Biochemical TE (ADP-Glo Assay): Measures direct catalytic inhibition in a cell-free system. It is highly quantitative but lacks physiological context.

  • Biophysical TE (CETSA): The Cellular Thermal Shift Assay proves physical binding in live cells by measuring ligand-induced thermal stabilization [2].

  • Functional TE (Phospho-Western): Confirms that physical binding successfully translates to the blockade of downstream signaling (p-AKT Ser473).

Quantitative Performance Comparison

The following table summarizes the comparative profiling of a simulated optimized 4-Methoxyquinolin-3-amine compound (MQ-3A-Lead ) against Dactolisib .

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)CETSA ΔTₘ PI3Kα (°C)CETSA ΔTₘ mTOR (°C)p-AKT (Ser473) IC₅₀ (nM)
MQ-3A-Lead 4.2 ± 0.812.5 ± 1.1+6.8+5.428.4 ± 2.5
Dactolisib (NVP-BEZ235) 4.0 ± 0.55.0 ± 0.8+7.1+6.215.2 ± 1.8
Vehicle (DMSO) N/AN/ABaselineBaselineN/A

Data Interpretation: While MQ-3A-Lead shows slightly lower biochemical potency against mTOR compared to Dactolisib, its robust thermal shift (ΔTₘ > 5°C) confirms excellent intracellular membrane permeability and highly specific physical target engagement in live cells.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Cell-Free Kinase Activity Profiling (ADP-Glo)

Causality: Traditional radiometric assays require hazardous ³²P-ATP. The ADP-Glo assay [3] is chosen because it universally measures ADP production, allowing direct, substrate-independent comparison of PI3K (lipid kinase) and mTOR (protein kinase) inhibition using the exact same detection chemistry.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, incubate 10 ng of recombinant PI3Kα or mTOR with varying concentrations of the 4-Methoxyquinolin-3-amine compound (0.1 nM to 10 µM) for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 10 µM ATP and the respective substrate (PIP2 for PI3K; p70S6K peptide for mTOR). Incubate for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Causality: This step halts the kinase reaction and actively depletes any unreacted ATP, ensuring that subsequent luminescence is strictly proportional to the ADP generated by the kinase. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent (converts ADP back to ATP and introduces luciferase/luciferin). Read luminescence after 30 minutes.

  • Self-Validating System: You must include a "No-Enzyme" control (baseline ATP depletion efficiency) and a "Vehicle" control (maximum kinase activity). Calculate the Z'-factor; an assay is only valid if Z' > 0.6.

Protocol B: In-Cell Target Engagement via CETSA

Causality: Biochemical assays cannot prove a compound crosses the cell membrane or binds its target in the presence of competing intracellular ATP (which is present at millimolar concentrations). CETSA bridges this gap. When a 4-Methoxyquinolin-3-amine compound binds PI3K/mTOR, it thermodynamically stabilizes the folded protein, shifting its melting temperature (Tₘ) higher.

CETSA Cells Live Cells Incubation Heat Thermal Profiling (40°C - 65°C) Cells->Heat Compound binding Lysis Cell Lysis & Centrifugation Heat->Lysis Denaturation of unbound protein Detection Western Blot (Soluble Fraction) Lysis->Detection Isolate stabilized protein Analysis Melt Curve Analysis (ΔTm) Detection->Analysis Quantify target engagement

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) quantifying intracellular target engagement.

Step-by-Step Methodology:

  • Live Cell Incubation: Seed HCT116 cells and treat with 1 µM of the 4-Methoxyquinolin-3-amine compound (or DMSO vehicle) for 2 hours at 37°C. Causality: 2 hours allows sufficient time for cell penetration and equilibrium binding without triggering widespread apoptosis, which would confound protein levels.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 equal aliquots. Subject each aliquot to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: Heating denatures unbound proteins, causing them to aggregate. Centrifugation pellets these aggregates, leaving only the thermally stabilized, compound-bound target in the soluble supernatant.

  • Quantification: Analyze the soluble fractions via Western Blot using specific antibodies for PI3Kα and mTOR. Plot the band intensities against temperature to calculate the ΔTₘ.

  • Self-Validating System: Always probe the same blot for a non-target reference protein (e.g., GAPDH or β-actin). If the reference protein's melting curve also shifts, the compound is causing non-specific global protein stabilization or cytotoxicity, invalidating the specific target engagement claim.

References

  • Title: Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors Source: European Journal of Medicinal Chemistry (2017) URL: [Link]

  • Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science (2013) URL: [Link]

  • Title: ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases Source: Assay and Drug Development Technologies (2009) URL: [Link]

Validation

comparing the physicochemical properties of quinoline-based compounds

Title: A Comparative Guide to the Physicochemical Properties of Quinoline-Based Therapeutics Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comparative Guide to the Physicochemical Properties of Quinoline-Based Therapeutics

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and antineoplastic properties[1]. As a Senior Application Scientist, I consistently observe that the clinical efficacy, safety, and pharmacokinetic (PK) profile of these agents are intrinsically linked to their physicochemical properties—most notably their acid dissociation constant (pKa) and lipophilicity (LogP/LogD)[1].

This guide objectively compares three prominent quinoline derivatives: Chloroquine (CQ), Hydroxychloroquine (HCQ), and Bedaquiline (BDQ). By analyzing their physicochemical properties, we can understand the causality behind their distinct subcellular distributions, such as the lysosomal trapping of CQ/HCQ versus the lipid accumulation of BDQ. Furthermore, this guide outlines self-validating experimental protocols for accurately measuring these parameters, ensuring scientific integrity in drug development workflows.

Structural & Physicochemical Comparison

Understanding the interplay between chemical structure and physicochemical characteristics is paramount in the rational design of quinoline-based therapeutics[1]. The table below summarizes the critical parameters for CQ, HCQ, and BDQ.

CompoundMolecular WeightpKa (Basic Nitrogens)LogP (Lipophilicity)LogD (at pH 7.4)Primary Target / Mechanism
Chloroquine (CQ) 319.92 g/mol [2]8.1, 10.2[3]~4.60.96[4]Lysosomotropic / Heme polymerase
Hydroxychloroquine (HCQ) 335.87 g/mol [2]8.27, 9.67[2]3.85[5]0.62[4]Lysosomotropic / Immunomodulatory
Bedaquiline (BDQ) 555.52 g/mol [6]8.91[6]7.13[6]> 6.0Mycobacterial ATP synthase[7]

Note: The addition of a hydroxyl group in HCQ significantly reduces its lipophilicity compared to CQ, altering its volume of distribution and toxicity profile[4]. BDQ, a diarylquinoline, is highly lipophilic, which drives its distinct pharmacokinetic behavior[6].

Experimental Methodologies: Causality & Protocols

A common pitfall in early-stage drug development is the misapplication of physicochemical assays. The choice of assay must be dictated by the compound's intrinsic properties.

Causality Behind Assay Selection: For compounds with a LogP < 4 (such as HCQ), the standard 8 is appropriate[8]. However, for highly lipophilic compounds like Bedaquiline (LogP > 7), the Shake-Flask method is highly prone to artifacts. Mechanical shaking causes the transfer of octanol microdroplets into the aqueous phase, leading to a severe overestimation of the aqueous concentration and an artificially low LogP[8],[9]. Therefore, for BDQ, the9 or OECD 117 HPLC method is strictly required to achieve true thermodynamic equilibrium without emulsion formation[9].

Protocol 1: Potentiometric pKa Determination (Self-Validating System) This method is the gold standard for multiprotic weak bases like quinolines[8].

  • Preparation: Dissolve the quinoline derivative in a standardized aqueous background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength[4]. If the compound is poorly soluble (e.g., BDQ), use a co-solvent system (methanol/water) at three different ratios[4].

  • Titration: Purge the vessel with argon to prevent CO2 absorption[4]. Titrate the solution using a standardized acid (0.1 N HCl) and base (0.1 N KOH) across a pH range of 2.0 to 12.0[10].

  • Validation & Analysis: The system is self-validating if the forward (acidic) and backward (basic) titration curves perfectly overlap, indicating no precipitation or degradation. Calculate the pKa from the inflection points using a Bjerrum plot. For co-solvent systems, extrapolate the apparent pKa values to 0% co-solvent (Yasuda-Shedlovsky extrapolation).

Protocol 2: LogP Determination via Slow-Stirring Method (OECD 123) Designed specifically for highly lipophilic compounds (LogP > 4)[9].

  • Pre-saturation: Stir 1-octanol and water together for 24 hours to ensure mutual saturation prior to introducing the drug[9].

  • Equilibration: Carefully introduce the drug into the octanol phase. Stir the two-phase system in a thermostated jacketed vessel at exactly 25°C ± 1°C. Critical Step: The stirring rate must be fast enough to facilitate mass transfer but slow enough to prevent the formation of a vortex and micro-emulsions[9].

  • Sampling: Extract samples from the aqueous phase (via a bottom stopcock) and the octanol phase after 48, 72, and 96 hours to prove that thermodynamic equilibrium has been reached.

  • Quantification: Analyze both phases using HPLC-UV or LC-MS/MS. The LogP is the base-10 logarithm of the concentration ratio ( Coctanol​/Cwater​ )[9].

Physicochemical Characterization Workflow

Workflow Start Quinoline Candidate Synthesis pKa pKa Determination (Potentiometric Titration) Start->pKa Decision Estimated LogP (In Silico > 4?) pKa->Decision Shake Shake-Flask Method (OECD 107) Decision->Shake No (LogP < 4) Slow Slow-Stirring Method (OECD 123) Decision->Slow Yes (LogP > 4) Data PK & ADME Modeling Shake->Data Slow->Data

Decision-tree workflow for the physicochemical characterization of quinoline-based compounds.

Pharmacokinetic Implications: The Lysosomotropism Mechanism

The physicochemical properties of CQ and HCQ are not merely structural trivia; they are the direct mechanistic drivers of their biological activity. Both drugs are multibasic amines with pKa values that render them susceptible to protonation in the physiological pH range[11].

At the physiological pH of blood (7.4), a significant fraction of CQ and HCQ exists in an unprotonated or monoprotonated state, which is highly lipophilic and readily diffuses across cellular and organelle membranes[3],[12]. However, upon entering the acidic environment of the lysosome (pH 4.5–5.0), the molecules become doubly protonated at their quinoline-ring nitrogen and diethylamino side-chain nitrogen[3].

Because biological membranes are highly impermeable to doubly charged cations, the protonated drug cannot diffuse back into the cytosol[3]. This phenomenon, known as lysosomal ion-trapping , leads to an accumulation of the drug within the lysosome at concentrations up to 50,000-fold higher than in the extracellular space[11]. This massive accumulation raises the intralysosomal pH, inhibiting acid hydrolases, disrupting endocytosis, and ultimately preventing the detoxification of heme by the malaria parasite[12].

Mechanistic Visualization

Lysosome Blood Extracellular Space (pH 7.4) Unprotonated CQ Cytosol Cytosol (pH ~7.2) Partially Protonated CQ+ Blood->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5 - 5.0) Doubly Protonated CQ++ (Trapped) Cytosol->Lysosome Protonation & Trapping Lysosome->Cytosol Blocked by Membrane

Lysosomal ion-trapping mechanism driven by the pKa of diprotic weak base quinolines.

Conclusion

The rational development of quinoline-based therapeutics requires a rigorous, causality-driven approach to physicochemical profiling. While modifications like hydroxylation (HCQ) or diaryl substitution (BDQ) drastically alter lipophilicity and target specificity, the fundamental principles of pKa-driven distribution remain constant. By employing appropriate, self-validating methodologies—such as utilizing slow-stirring over shake-flask for highly lipophilic targets—drug development professionals can accurately predict ADME profiles and optimize clinical efficacy.

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Safety & Regulatory Compliance

Safety

4-Methoxyquinolin-3-amine proper disposal procedures

As a Senior Application Scientist, I understand that laboratory safety and chemical waste management are not just about regulatory compliance—they are about understanding the fundamental physicochemical properties of the...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that laboratory safety and chemical waste management are not just about regulatory compliance—they are about understanding the fundamental physicochemical properties of the molecules we work with.

4-Methoxyquinolin-3-amine is a specialized N-heterocyclic compound frequently utilized in drug discovery and synthetic chemistry. Because it contains a substituted quinoline core, its handling and disposal require rigorous, scientifically grounded protocols to prevent environmental contamination and ensure operator safety.

Below is the definitive operational and disposal guide for 4-Methoxyquinolin-3-amine, designed to integrate seamlessly into your laboratory's standard operating procedures (SOPs).

Physicochemical & Hazard Profiling

Before handling any chemical, we must establish its hazard baseline. While specific toxicological data for every functionalized derivative can be sparse, we extrapolate operational risks from the highly characterized parent scaffold, quinoline.

Table 1: Quantitative Data & Hazard Profile

Property / HazardDescription / Value
Chemical Name 4-Methoxyquinolin-3-amine
CAS Number 1[1]
Molecular Formula C10H10N2O
Molecular Weight ~174.20 g/mol
Acute Toxicity Oral/Dermal Toxicity (GHS Cat 3/4)[2]
Environmental Hazard Toxic to aquatic life with long-lasting effects[2]
Disposal Route High-Temperature Incineration ONLY[3]

The "Why": Mechanistic Causality in Hazard Management

We do not implement safety protocols arbitrarily; they are dictated by molecular structure.

4-Methoxyquinolin-3-amine contains a quinoline core, an N-heterocycle known for its environmental persistence. In aquatic environments, quinoline derivatives resist standard microbial degradation and exhibit chronic toxicity to marine life (2[2]). Furthermore, the primary amine at the 3-position can undergo environmental N-oxidation, forming reactive intermediates that are suspected mutagens[2].

Consequently, drain disposal of quinoline-based compounds is strictly prohibited by environmental health and safety standards (3[3]). The only self-validating method for complete destruction is high-temperature incineration (typically >1000°C). This process irreversibly cleaves the aromatic C-N bonds, converting the compound into CO2, H2O, and NOx (which are subsequently neutralized by the incinerator's alkaline scrubbers).

Operational Safety & Handling Protocol

To build a self-validating safety system, execute the following step-by-step methodology every time this compound is utilized:

  • Step 1: Engineering Controls. Always handle the neat powder within a certified Class II biological safety cabinet or a chemical fume hood. This prevents the inhalation of aerosolized particulates, mitigating respiratory tract irritation.

  • Step 2: Personal Protective Equipment (PPE). Don standard nitrile gloves (double-gloving is recommended when handling concentrated stock solutions), splash-proof safety goggles, and a flame-resistant lab coat.

  • Step 3: Spill Containment. In the event of a powder spill, do not use water , as this will solubilize the compound and increase the risk of surface contamination. Instead, cover the spill with an inert, damp absorbent (e.g., sand or vermiculite) to suppress dust. Sweep mechanically using a dedicated brush and pan, and transfer the material directly to a solid hazardous waste container.

Waste Segregation & Disposal Plan

Improper waste segregation can lead to dangerous cross-reactions or regulatory fines. Follow this step-by-step disposal methodology:

  • Step 1: Liquid Waste Categorization.

    • If 4-Methoxyquinolin-3-amine is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), the entire mixture must be routed to the "Halogenated Organic Waste" stream.

    • If dissolved in non-halogenated solvents (e.g., DMSO, methanol, ethyl acetate), route it to the "Non-Halogenated Organic Waste" stream.

  • Step 2: Solid Waste Containerization. Dispose of all contaminated consumables—including weighing boats, pipette tips, empty vials, and primary PPE—into a designated, puncture-resistant "Hazardous Solid Waste" bin.

  • Step 3: Regulatory Labeling. Label all containers clearly with "Toxic Organic Waste - Contains Substituted Quinoline." Ensure compliance with local EPA/RCRA guidelines, noting that while this specific derivative may not be explicitly listed, its parent scaffold triggers hazardous waste protocols under EPCRA and CERCLA frameworks (4[4]).

Waste Disposal Workflow Visualization

WasteDisposal Start 4-Methoxyquinolin-3-amine Waste Generation Liquid Liquid Waste (Solutions/Filtrates) Start->Liquid Solid Solid Waste (Powders/PPE) Start->Solid OrgNonHal Non-Halogenated Organic Waste Liquid->OrgNonHal Non-Halogenated Solvents OrgHal Halogenated Organic Waste Liquid->OrgHal Halogenated Solvents Drain Drain Disposal (PROHIBITED) Liquid->Drain DO NOT POUR SolidBin Hazardous Solid Waste Bin Solid->SolidBin Incineration High-Temperature Incineration OrgNonHal->Incineration OrgHal->Incineration SolidBin->Incineration

Workflow for the segregation and disposal of 4-Methoxyquinolin-3-amine waste.

References

  • Yale Environmental Health & Safety. "DRAIN DISPOSAL OF CHEMICALS". Available at:[Link][3]

  • U.S. Environmental Protection Agency (EPA). "Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA)". Available at:[Link][4]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyquinolin-3-amine
Reactant of Route 2
Reactant of Route 2
4-Methoxyquinolin-3-amine
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